molecular formula C6H10O2Si B095769 Trimethylsilyl propiolate CAS No. 19232-22-5

Trimethylsilyl propiolate

Cat. No.: B095769
CAS No.: 19232-22-5
M. Wt: 141.22 g/mol
InChI Key: LCNWHVJMIOOGTC-UHFFFAOYSA-N
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Description

Trimethylsilyl propiolate is a useful research compound. Its molecular formula is C6H10O2Si and its molecular weight is 141.22 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(Trimethylsilyl)prop-2-ynoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-trimethylsilylprop-2-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2Si/c1-9(2,3)5-4-6(7)8/h1-3H3,(H,7,8)/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPEATTYBFBRNEB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9O2Si-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90623287
Record name 3-(Trimethylsilyl)prop-2-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90623287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19232-22-5
Record name 3-(Trimethylsilyl)prop-2-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90623287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Ethyl 3-(Trimethylsilyl)propiolate (TMS-EP)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ethyl 3-(Trimethylsilyl)propiolate (TMS-EP) Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

A Strategic Alkyne Scaffold for Medicinal Chemistry

Executive Summary

Ethyl 3-(trimethylsilyl)propiolate (TMS-EP), often colloquially referred to in catalog usage as "Trimethylsilyl propiolate," is a high-value bifunctional building block in modern drug discovery. It serves as a "linchpin" reagent, enabling the rapid construction of substituted heterocycles (pyrazoles, isoxazoles, triazoles) and acting as a robust, protected alkyne for cross-coupling reactions. This guide provides a rigorous analysis of its physicochemical properties, a self-validating synthesis protocol, and a mechanism-based breakdown of its reactivity profile.

Part 1: Chemical Identity & Physicochemical Properties[1][2][3][4]

Note on Nomenclature: While often searched as "this compound," the chemically accurate name for the standard reagent is Ethyl 3-(trimethylsilyl)propiolate . The true silyl ester (Trimethylsilyl propynoate, HC≡CCO₂TMS) is hydrolytically unstable and rarely used in medicinal chemistry. This guide focuses on the stable ethyl ester variant (CAS 16205-84-8).

PropertySpecification
IUPAC Name Ethyl 3-(trimethylsilyl)prop-2-ynoate
Common Synonyms TMS-Ethyl Propiolate; Ethyl 3-(TMS)propynoate
CAS Number 16205-84-8
Molecular Formula C₈H₁₄O₂Si
Molecular Weight 170.28 g/mol
Boiling Point 92–96 °C at 28 mmHg (lit.)[1][2][3]
Density 0.897 g/mL at 25 °C
Refractive Index (

)
1.441
Appearance Colorless to pale yellow liquid
Solubility Miscible with THF, DCM, Et₂O; Sparingly soluble in water
Stability Stable at 2–8 °C; Hydrolytically stable relative to silyl esters
Part 2: Synthesis Protocol (Self-Validating System)

While TMS-EP is commercially available, in-house preparation is often required for scale-up or isotopic labeling. The following protocol utilizes a lithiation-silylation sequence designed to minimize polymerization byproducts.

Reagents & Equipment
  • Substrate: Ethyl propiolate (Freshly distilled).

  • Base: Lithium Hexamethyldisilazide (LiHMDS) or n-Butyllithium (n-BuLi). Expert Note: LiHMDS is preferred for higher functional group tolerance; n-BuLi is cleaner for simple scales.

  • Silyl Source: Chlorotrimethylsilane (TMSCl), freshly distilled over CaH₂.

  • Solvent: Anhydrous THF (Tetrahydrofuran).

Step-by-Step Methodology
  • Cryogenic Setup: Flame-dry a 3-neck round-bottom flask under Argon. Charge with anhydrous THF (0.5 M relative to substrate) and cool to -78 °C .

  • Deprotonation (The Critical Control Point):

    • Add n-BuLi (1.05 equiv) dropwise over 20 minutes.

    • Mechanism: The terminal alkyne proton (

      
      ) is removed to form the lithium acetylide species.
      
    • Control: Maintain internal temperature < -70 °C to prevent nucleophilic attack of the acetylide on the ester moiety of a neighboring molecule (Claisen-type condensation).

  • Silylation:

    • After stirring for 30 min at -78 °C, add TMSCl (1.1 equiv) dropwise.

    • Allow the reaction to warm to 0 °C over 2 hours.

  • Workup & Isolation:

    • Quench with saturated NH₄Cl solution.[4] Extract with Et₂O.[3][5]

    • Wash organic layer with brine, dry over MgSO₄, and concentrate in vacuo.

    • Purification: Vacuum distillation (bp ~94 °C @ 28 mmHg) yields the pure product.

Validation Criteria (QC)
  • ¹H NMR (CDCl₃): Look for the disappearance of the terminal alkyne singlet (

    
     ppm) and the appearance of the TMS singlet (
    
    
    
    ppm, 9H).
  • IR Spectroscopy: Shift of the C≡C stretch. Terminal alkynes stretch ~2100–2140 cm⁻¹; the internal TMS-alkyne stretch shifts to ~2170–2200 cm⁻¹.

SynthesisWorkflow Start Ethyl Propiolate (HC≡CCO₂Et) Step1 Cryogenic Cooling (-78°C, THF) Start->Step1 Step2 Lithiation (n-BuLi or LiHMDS) Step1->Step2 Inert Atm Intermed Lithium Acetylide Intermediate Step2->Intermed Deprotonation Step3 Quench w/ TMSCl Intermed->Step3 Electrophilic Trapping Product Ethyl 3-(TMS)propiolate (TMS-C≡CCO₂Et) Step3->Product Distillation

Figure 1: Synthesis workflow for Ethyl 3-(trimethylsilyl)propiolate emphasizing the cryogenic lithiation pathway.

Part 3: Reactivity Profile & Drug Discovery Applications

TMS-EP acts as a "masked" propiolate. The TMS group provides steric bulk to direct regioselectivity and prevents unwanted Michael additions until removal is desired.

1. Regioselective 1,3-Dipolar Cycloadditions (Click Chemistry)

In the synthesis of triazoles (bioisosteres for amide bonds), the TMS group on TMS-EP dictates regiochemistry.

  • Thermal Huisgen: Reaction with organic azides yields a mixture of 1,4- and 1,5-isomers, but the bulky TMS group favors the formation of the 1,5-disubstituted product due to steric repulsion in the transition state.

  • CuAAC (Copper-Catalyzed): Requires desilylation in situ (using TBAF or CuI/Base) to generate the terminal alkyne for standard 1,4-regioselectivity.

2. Heterocycle Construction (Pyrazoles & Isoxazoles)

TMS-EP condenses with binucleophiles to form core drug scaffolds.

  • Pyrazoles: Reaction with hydrazines (

    
    ). The TMS group often ends up at the C-3 or C-5 position depending on conditions, but is frequently cleaved during the cyclization or subsequent workup, leaving a proton or allowing for halogenation (ipso-substitution).
    
  • Isoxazoles: Reaction with hydroxylamine (

    
    ).
    
3. Sonogashira Coupling Partner

TMS-EP serves as a protected alkyne.

  • Strategy: Perform a cross-coupling on the ester side (if modified) or desilylate selectively to couple the alkyne to an aryl halide.

  • One-Pot Desilylation-Coupling: Use of

    
     or 
    
    
    
    in MeOH allows for the in situ generation of the terminal alkyne in the presence of Pd-catalysts, facilitating direct coupling to aryl halides without isolating the volatile ethyl propiolate intermediate.

ReactivityMap cluster_Click Cycloaddition (Click) cluster_Hetero Condensation cluster_Coupling Pd-Catalysis TMSEP TMS-EP (TMS-C≡C-CO₂Et) Triazole 1,2,3-Triazole (Regio-controlled) TMSEP->Triazole Thermal (Steric Control) Pyrazole Pyrazole Scaffold TMSEP->Pyrazole Cyclocondensation Coupled Aryl-Alkynyl Ester TMSEP->Coupled Desilylative Sonogashira Azide R-N₃ Hydrazine R-NHNH₂ ArX Ar-X / Pd(0)

Figure 2: Divergent reactivity profile of TMS-EP. The TMS group acts as a steric director in cycloadditions and a masking group in coupling reactions.

Part 4: Handling, Safety, and Stability
  • Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). While the ethyl ester is relatively stable, the C-Si bond can be cleaved by prolonged exposure to moisture or Lewis bases.

  • Hazards:

    • Skin/Eye Irritant: Standard PPE (gloves, goggles) is mandatory.

    • Flammability: Flash point is ~71 °C; treat as a combustible liquid.

  • Incompatibility: Avoid strong oxidizers and strong bases (unless intended for deprotection). Fluoride ions (TBAF, HF) will rapidly cleave the TMS group.

References
  • ChemicalBook. Methyl 3-(trimethylsilyl)propiolate Properties and CAS Data. (Accessed 2024).[6]

  • Thermo Fisher Scientific. Ethyl 3-(trimethylsilyl)propiolate, 98%. (Accessed 2024).[6] [3]

  • Organic Syntheses. Preparation of Silylated Alkynes via Lithiation. Org.[5][6][7][8] Synth. 2008 , 85, 64-71.[8] (General methodology reference).

  • Sigma-Aldrich. Ethyl 3-(trimethylsilyl)propynoate Product Sheet. (Accessed 2024).[6]

  • GuideChem. Ethyl 3-(trimethylsilyl)propiolate MSDS and Properties.

Sources

Technical Guide: Synthesis and Purification of Ethyl 3-(Trimethylsilyl)propiolate

Author: BenchChem Technical Support Team. Date: February 2026

Scope and Nomenclature Definition

In the context of drug development and heterocycle synthesis, "Trimethylsilyl propiolate" most frequently refers to Ethyl 3-(trimethylsilyl)propiolate (also known as Ethyl 3-(trimethylsilyl)prop-2-ynoate). This C-silylated alkyne is a critical building block for [3+2] cycloadditions (e.g., click chemistry to form triazoles or isoxazoles) where the trimethylsilyl (TMS) group serves as a regiocontrol element or a masked proton.

Note: The O-silylated species, this compound (


), is a highly moisture-sensitive silyl ester used primarily as a silylating agent or NMR standard precursor. This guide focuses on the Ethyl 3-(trimethylsilyl)propiolate  (CAS: 16205-84-8) due to its stability and utility in pharmacophore construction.

Strategic Synthesis Planning

The synthesis of Ethyl 3-(trimethylsilyl)propiolate can be approached via two primary mechanistic pathways. The choice of pathway depends on the availability of starting materials and the tolerance for specific impurities.

Pathway A: Acylation of Trimethylsilyl Acetylene (Recommended)

This route involves the lithiation of commercially available trimethylsilyl acetylene, followed by trapping with ethyl chloroformate.

  • Pros: Avoids the use of ethyl propiolate (which is a potent Michael acceptor and prone to polymerization); higher purity profile; robust starting materials.

  • Cons: Requires cryogenic conditions (-78°C).

Pathway B: C-Silylation of Ethyl Propiolate

This route involves the deprotonation of ethyl propiolate followed by trapping with chlorotrimethylsilane (TMSCl).

  • Pros: Atom economical; direct functionalization.

  • Cons: Ethyl propiolate is prone to self-condensation/polymerization upon exposure to strong bases; requires non-nucleophilic bases (e.g., LiHMDS) to prevent attack on the ester.

Decision: Pathway A is the "Gold Standard" for high-purity applications in drug discovery, as it minimizes the formation of polymeric byproducts that are difficult to remove via distillation.

Core Protocol: Acylation of Trimethylsilyl Acetylene

This protocol describes the synthesis of Ethyl 3-(trimethylsilyl)propiolate via the lithiation of trimethylsilyl acetylene.

Reaction Mechanism & Workflow

The reaction proceeds via a metallation-substitution sequence.


-Butyllithium selectively deprotonates the terminal alkyne (pKa ~25). The resulting lithium acetylide acts as a nucleophile, attacking the carbonyl carbon of ethyl chloroformate.

ReactionPathway Start Trimethylsilyl Acetylene (Starting Material) Intermed Lithium Trimethylsilyl Acetylide (Intermediate) Start->Intermed Deprotonation Reagent1 n-BuLi / THF (-78°C) Reagent1->Intermed Reagent Product Ethyl 3-(trimethylsilyl)propiolate (Crude) Intermed->Product Nucleophilic Acylation Reagent2 Ethyl Chloroformate (Electrophile) Reagent2->Product Trapping

Figure 1: Mechanistic workflow for the acylation of trimethylsilyl acetylene.

Reagents and Equipment
  • Reactants: Trimethylsilyl acetylene (1.0 equiv), Ethyl chloroformate (1.1 equiv).

  • Reagents:

    
    -Butyllithium (2.5 M in hexanes, 1.05 equiv).
    
  • Solvent: Anhydrous Tetrahydrofuran (THF), freshly distilled or from a solvent purification system (SPS).

  • Equipment: Flame-dried 3-neck round bottom flask, internal temperature probe, argon/nitrogen manifold, dry ice/acetone bath.

Step-by-Step Procedure
  • System Preparation: Flame-dry a 500 mL 3-neck flask equipped with a magnetic stir bar, addition funnel, and internal thermometer. Flush with Argon for 15 minutes.

  • Solvation: Charge the flask with Trimethylsilyl acetylene (10.0 g, 102 mmol) and Anhydrous THF (150 mL) . Cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation (Critical Step): Add

    
    -BuLi (42.8 mL of 2.5 M solution, 107 mmol)  dropwise via the addition funnel over 30 minutes.
    
    • Control Point: Ensure internal temperature does not exceed -65°C to prevent solvent decomposition or side reactions.

    • Aging:[1] Stir the resulting solution at -78°C for 45 minutes to ensure complete deprotonation.

  • Acylation: Add Ethyl chloroformate (12.1 g, 10.7 mL, 112 mmol) dropwise over 20 minutes.

    • Observation: The reaction is exothermic.[2] Maintain temperature below -60°C.

  • Warming: Allow the reaction mixture to warm slowly to 0°C over 2 hours. The solution typically turns from colorless to pale yellow.

  • Quenching: Quench the reaction by adding Saturated NH₄Cl solution (50 mL) .

  • Workup:

    • Dilute with Diethyl Ether (

      
      , 100 mL).
      
    • Wash the organic layer with Water (2 x 50 mL) and Brine (1 x 50 mL).

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure (Rotavap, 30°C bath, >200 mbar) to obtain the crude oil.
      
    • Caution: The product is volatile. Do not use high vacuum during solvent removal.

Purification and Quality Control

The crude material often contains unreacted starting material and silyl byproducts. Vacuum distillation is the only reliable method to achieve >98% purity required for pharmaceutical applications.

Distillation Protocol
ParameterSpecificationNotes
Apparatus Short-path distillation headMinimize hold-up volume.
Vacuum 20 - 30 mmHgUse a regulated vacuum pump.
Bath Temp 110°C - 120°CSilicone oil bath.
Vapor Temp (bp) 92°C - 96°C Collect the main fraction.
Fore-run < 90°CDiscard (contains solvent/silanols).

Note: Literature values vary slightly based on vacuum precision. At lower vacuum (11 mmHg), the boiling point is approximately 76°C.

Analytical Specifications (QC)
  • ¹H NMR (400 MHz, CDCl₃):

    • 
       4.21 (q, J = 7.1 Hz, 2H, 
      
      
      
      )
    • 
       1.29 (t, J = 7.1 Hz, 3H, 
      
      
      
      )
    • 
       0.23 (s, 9H, 
      
      
      
      )
  • ¹³C NMR: Characteristic peaks at ~153.0 (C=O), ~95.0 (alkyne), ~93.0 (alkyne), 62.0 (

    
    ), 14.0 (
    
    
    
    ), -0.5 (
    
    
    ).
  • Stability Check: Ensure no broad peaks at

    
     0.1-0.2, which indicate hydrolysis to hexamethyldisiloxane.
    

Handling and Stability

Ethyl 3-(trimethylsilyl)propiolate is chemically stable but sensitive to specific environmental triggers.

  • Moisture Sensitivity: Moderate. Prolonged exposure to moisture leads to desilylation, reforming ethyl propiolate.

  • Storage: Store at 2-8°C under an inert atmosphere (Argon).

  • Incompatibility: Avoid strong bases (cleaves TMS) and fluoride sources (TBAF) unless deprotection is intended.

Stability Product Ethyl 3-(TMS)propiolate Moisture Moisture / H2O (Slow Hydrolysis) Product->Moisture Time Base Base / Fluoride (Rapid Deprotection) Product->Base Intentional/Accidental Degradant1 Ethyl Propiolate (Polymerization Risk) Moisture->Degradant1 Degradant2 Hexamethyldisiloxane Moisture->Degradant2 Base->Degradant1

Figure 2: Stability profile and degradation pathways.

References

  • Preparation of 3-trimethylsilyl-lower alkyl propiolate. US Patent 3770791A. (1973). Describes the silylation of alkyl propiolates using TMSCl and Triethylamine.

  • Ethyl 3-(trimethylsilyl)propiolate. Thermo Scientific Chemicals.[3][4] Product Specifications and Safety Data Sheet.

  • Hydrosilylation of Propiolate Esters. Organic Syntheses, 2025, 102, 428–441. Discusses reactivity of propiolate esters with silyl reagents.

  • Trimethylsilylacetylene. Organic Syntheses, Coll. Vol. 8, p.609 (1993); Vol. 65, p.52 (1987). Foundational protocol for handling TMS-alkynes and lithiation.

  • 1-(Trimethylsilyl)propyne. Sigma-Aldrich Product Data. CAS 6224-91-5.

Sources

A Technical Guide to the Spectral Analysis of Trimethylsilyl Propiolate

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth guide provides a comprehensive analysis of the spectral data for trimethylsilyl propiolate, a key building block in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The focus of this guide will be on the common ester derivatives, specifically methyl and ethyl this compound, for which extensive spectral data is available.

Introduction to this compound

This compound and its derivatives are versatile reagents in organic chemistry, valued for their role in introducing the propiolate moiety in various synthetic transformations. The presence of the trimethylsilyl (TMS) group offers stability and influences the reactivity of the alkyne and ester functionalities. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural elucidation of resulting products.

Molecular Structure and Spectroscopic Correlations

The fundamental structure consists of a propiolate backbone (a three-carbon chain with a carbon-carbon triple bond and a carboxyl group) with a trimethylsilyl group at one end of the alkyne and an ester group at the other. This unique arrangement of functional groups gives rise to a distinct spectroscopic fingerprint.

Caption: General structure of an alkyl this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum is characterized by its simplicity, a direct result of the molecule's structure.

  • Trimethylsilyl (TMS) Protons: A prominent singlet is observed around δ 0.25 ppm . This upfield shift is a hallmark of protons on a silicon atom. The integration of this peak corresponds to nine protons.

  • Alkyl Ester Protons: The chemical shifts of the 'R' group protons depend on the specific ester.

    • For methyl 3-(trimethylsilyl)propiolate , a singlet for the methyl ester protons appears around δ 3.7 ppm .

    • For ethyl 3-(trimethylsilyl)propiolate , a quartet and a triplet are observed. The quartet, corresponding to the -OCH₂- protons, is typically found around δ 4.22 ppm , while the triplet for the -CH₃ protons appears at approximately δ 1.31 ppm .[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides key insights into the carbon environment of the molecule.

  • Trimethylsilyl (TMS) Carbons: A signal for the three equivalent methyl carbons of the TMS group appears in the upfield region, typically around δ -0.88 ppm .[1]

  • Alkynyl Carbons: Two distinct signals are observed for the sp-hybridized carbons of the triple bond. The carbon attached to the silicon atom (C-Si) resonates at approximately δ 93.6 ppm , while the carbon adjacent to the carbonyl group (C-C=O) is found further downfield at around δ 94.7 ppm .[1]

  • Carbonyl Carbon: The ester carbonyl carbon gives rise to a signal in the characteristic downfield region for carbonyls, at approximately δ 153.0 ppm .[1]

  • Alkyl Ester Carbons:

    • For methyl 3-(trimethylsilyl)propiolate , the methoxy carbon signal is observed around δ 52.0 ppm .

    • For ethyl 3-(trimethylsilyl)propiolate , the -OCH₂- carbon appears around δ 62.0 ppm , and the -CH₃ carbon is found at about δ 14.0 ppm .[1]

Assignment ¹H NMR Chemical Shift (δ ppm) ¹³C NMR Chemical Shift (δ ppm)
Si(CH₃)₃~0.25 (s, 9H)~-0.88
-C≡C-Si-~93.6
-C≡C-COOR-~94.7
C=O-~153.0
-OCH₃ (Methyl ester)~3.7 (s, 3H)~52.0
-OCH₂CH₃ (Ethyl ester)~4.22 (q, 2H)~62.0
-OCH₂CH₃ (Ethyl ester)~1.31 (t, 3H)~14.0

Table 1: Summary of typical ¹H and ¹³C NMR spectral data for methyl and ethyl this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its key functional groups.

  • C≡C Stretch: A sharp, and typically strong, absorption band for the carbon-carbon triple bond is observed in the range of 2180-2200 cm⁻¹ . For ethyl 3-(trimethylsilyl)propiolate, this is reported at 2183 cm⁻¹ .[1] The conjugation with the carbonyl group and the presence of the silicon atom influence the intensity and exact position of this band.

  • C=O Stretch: A strong, sharp absorption corresponding to the ester carbonyl stretch is prominent in the spectrum, typically appearing around 1715-1725 cm⁻¹ . For ethyl 3-(trimethylsilyl)propiolate, this is reported at 1713 cm⁻¹ .[1]

  • Si-C Stretch: The trimethylsilyl group gives rise to characteristic absorptions. A strong band around 840 cm⁻¹ and another in the 750-760 cm⁻¹ region are indicative of the Si-(CH₃)₃ group. A band around 1250 cm⁻¹ is also characteristic of the Si-C deformation.[2]

cluster_0 Key Functional Groups cluster_1 Characteristic IR Absorptions (cm⁻¹) C≡C C≡C 2180-2200 2180-2200 C≡C->2180-2200 Stretch C=O C=O 1715-1725 1715-1725 C=O->1715-1725 Stretch Si(CH3)3 Si(CH3)3 1250, 840, 755 1250, 840, 755 Si(CH3)3->1250, 840, 755 Bends/Stretches

Caption: Correlation of functional groups in this compound to their IR absorption regions.

Mass Spectrometry (MS)

Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of this compound. In electron ionization (EI) mass spectrometry, the molecular ion peak ([M]⁺) is often observed.

A characteristic and often abundant fragment in the mass spectra of trimethylsilyl compounds is the trimethylsilyl cation, [Si(CH₃)₃]⁺ , which has a mass-to-charge ratio (m/z) of 73 . This fragment is a strong indicator of the presence of a TMS group in the molecule.[3]

Another common fragmentation pathway involves the loss of a methyl group from the molecular ion, resulting in an [M-15]⁺ peak, corresponding to the loss of a CH₃ radical.

M [M]⁺ M_minus_15 [M-15]⁺ M->M_minus_15 - •CH3 SiMe3 [Si(CH3)3]⁺ m/z = 73 M->SiMe3 Fragmentation

Caption: Common fragmentation pathways for this compound in mass spectrometry.

Experimental Protocols

Sample Preparation for NMR Spectroscopy
  • Accurately weigh approximately 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

  • Cap the NMR tube and gently invert to ensure complete dissolution and mixing.

Acquisition of IR Spectrum
  • Ensure the ATR crystal of the FTIR spectrometer is clean.

  • Acquire a background spectrum.

  • Place a drop of the liquid this compound sample directly onto the ATR crystal.

  • Acquire the sample spectrum.

  • Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) after analysis.

GC-MS Analysis
  • Prepare a dilute solution of the this compound sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Inject a small volume (typically 1 µL) of the solution into the GC-MS system.

  • The sample is vaporized and separated on a GC column (a non-polar column is often suitable).

  • The separated components enter the mass spectrometer, where they are ionized (typically by electron ionization) and their mass-to-charge ratios are detected.

Conclusion

The spectral data of this compound provides a clear and unambiguous fingerprint for its structural identification. The characteristic signals in ¹H and ¹³C NMR, the distinct absorption bands in the IR spectrum, and the predictable fragmentation patterns in mass spectrometry collectively offer a powerful analytical toolkit for chemists working with this important synthetic intermediate. This guide provides the foundational knowledge for researchers to confidently identify and characterize this compound and its derivatives in their work.

References

  • The Royal Society of Chemistry. N-Heterocyclic Carbene Catalysed Trimethylsilylation of Terminal Acetylenes and Indoles with Ruppert's Reagent under Solvent Free Conditions. Available at: [Link]

  • ResearchGate. IR Spectrum of Trimethyl(phenyl)silane. Available at: [Link]

  • ResearchGate. Mass spectra of some assigned peaks as trimethylsilyl (TMS) ethers... Available at: [Link]

Sources

Chemical structure and molecular weight of Trimethylsilyl propiolate

[1][2][3]

Executive Summary & Nomenclature Disambiguation

Critical Note for Researchers: The term "this compound" is frequently used in two distinct chemical contexts. In strict IUPAC nomenclature, it refers to the silyl ester of propiolic acid.[1] However, in practical drug development and organic synthesis literature, it is often colloquially used to refer to Alkyl 3-(trimethylsilyl)propiolates (where the TMS group protects the alkyne).[1]

This guide addresses both, with a primary focus on the Silyl Ester (Chemical A) while providing essential data for the Silyl-Alkyne (Chemical B), the more common building block in medicinal chemistry.[1]

FeatureChemical A: this compound (Strict)Chemical B: Ethyl 3-(trimethylsilyl)propiolate (Common Reagent)
Primary Role Silylating agent, Masked acidAlkyne building block, Click chemistry precursor
Structure


Stability Hydrolytically unstable (Labile ester)Stable (Protected alkyne)

Chemical Identity & Physical Properties[3][4][5][7][8][9][10][11]

A. This compound (The Silyl Ester)[2][5]
  • CAS Number: 19232-22-5[2][1][3]

  • IUPAC Name: Trimethylsilyl prop-2-ynoate[2][1][3]

  • Molecular Formula:

    
    [2][1][3]
    
  • Molecular Weight: 142.23 g/mol [2][1][3]

Structural Analysis: The molecule consists of a terminal alkyne group connected to a carbonyl, which is esterified by a trimethylsilyl group. The

2133
PropertyValue
Molecular Weight 142.23 g/mol
Exact Mass 142.0450
Physical State Colorless Liquid
Boiling Point ~140°C (Predicted)
Solubility Soluble in

, THF, Benzene; Decomposes in water
B. Ethyl 3-(trimethylsilyl)propiolate (The Drug Dev Reagent)[3][4][5]
  • CAS Number: 16205-84-8[2][1][3]

  • Molecular Formula:

    
    [2][1][3]
    
  • Molecular Weight: 170.28 g/mol [2][1][3]

Synthesis Protocols

Protocol A: Synthesis of this compound (Silyl Ester)

This protocol utilizes Hexamethyldisilazane (HMDS) to silylate propiolic acid under neutral conditions, avoiding the polymerization of the sensitive terminal alkyne.[1]

Reagents:

  • Propiolic acid (1.0 eq)[2][1]

  • Hexamethyldisilazane (HMDS) (0.6 eq)[2][1][3]

  • Catalyst: Saccharin (0.5 mol%) or

    
     (trace)[2][1][3]
    
  • Solvent: Dichloromethane (DCM) or neat[2][1][3]

Step-by-Step Workflow:

  • Setup: Flame-dry a 2-neck round bottom flask equipped with a reflux condenser and

    
     inlet.
    
  • Addition: Charge the flask with Propiolic acid. Add HMDS dropwise at room temperature.[1][3] Caution: Ammonia gas is evolved.[2][1][3]

  • Reflux: Heat the mixture to reflux (approx. 40-50°C if in DCM, or 80°C if neat) for 2-4 hours until ammonia evolution ceases.

  • Purification: Distill the reaction mixture under reduced pressure.

    • Note: The product is moisture-sensitive.[2][1][3] Store under argon.

Protocol B: Synthesis of Ethyl 3-(trimethylsilyl)propiolate (Silyl Alkyne)

This is the standard method for generating the C-silylated building block used in Sonogashira couplings.[2][1][3]

Reagents:

  • Ethyl propiolate (1.0 eq)[2][1][3]

  • LiHMDS or n-BuLi (1.1 eq)[2][1][3]

  • Trimethylsilyl chloride (TMSCl) (1.2 eq)[2][1][3]

  • Solvent: Dry THF (

    
    )
    

Step-by-Step Workflow:

  • Deprotonation: Cool a solution of Ethyl propiolate in dry THF to

    
    . Slowly add LiHMDS (1.0 M in THF) over 30 minutes. The solution turns dark.
    
  • Silylation: Add TMSCl dropwise to the lithium acetylide intermediate.

  • Warming: Allow the reaction to warm to

    
     over 2 hours.
    
  • Workup: Quench with saturated

    
    . Extract with 
    
    
    . Dry over
    
    
    .[1][3]
  • Isolation: Vacuum distillation yields the pure silyl-alkyne ester (MW 170.28).[2][1][3]

Structural Visualization & Reactivity Pathways

The following diagram illustrates the divergent reactivity of the propiolate scaffold depending on the silylation site (O-Si vs C-Si).

PropiolatePathwaysPropiolicAcidPropiolic Acid(HC≡C-COOH)SilylEsterThis compound(Silyl Ester)MW: 142.23PropiolicAcid->SilylEsterO-SilylationSilylAlkyne3-(Trimethylsilyl)propiolate(Silyl Alkyne)MW: 170.28 (Et Ester)PropiolicAcid->SilylAlkyneC-Silylation (via Ester)HMDS+ HMDSMaskedAcidMasked Acid(Hydrolysis -> Acid)SilylEster->MaskedAcidH2OLiHMDS+ LiHMDS / TMSClClickChemClick Chemistry(Desilylation -> Azide Cycloaddition)SilylAlkyne->ClickChemTBAF / R-N3

Figure 1: Divergent synthesis and utility of O-silylated vs. C-silylated propiolate derivatives.[2][1][3]

Applications in Drug Development[3][4]

Heterocycle Synthesis (Click Chemistry)

The 3-(trimethylsilyl)propiolate derivatives are premier building blocks for synthesizing 1,2,3-triazoles via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2][1][3]

  • Mechanism: The TMS group serves as a "mask" for the terminal alkyne.[3] It can be removed in situ using fluoride sources (TBAF, CsF) to release the reactive protonated alkyne, which immediately undergoes cycloaddition with an azide.

  • Advantage: This "one-pot deprotection-click" sequence prevents the degradation of unstable terminal alkynes.[2][1][3]

Michael Acceptors

Both the silyl ester and the silyl-alkyne function as Michael acceptors.[2][1][3]

  • Silyl Ester: Reacts with amines to form propiolamides.[1][3]

  • Silyl Alkyne: Reacts with soft nucleophiles (thiols, cuprates) at the

    
    -position to form 
    
    
    -functionalized acrylates.[2][1][3]

References

  • Preparation of 3-trimethylsilyl-lower alkyl propiolate. U.S. Patent 3,770,791. (1973).[2][1][3] Describes the C-silylation of alkyl propiolates. Link

  • Hydrosilylation of Propiolate Esters. Organic Syntheses, 2005, 70(2), 556-561.[1][3] Detailed protocols for silyl-acrylate formation. Link

  • This compound (CAS 19232-22-5) Product Data. EvitaChem. Confirms the existence and CAS of the silyl ester. Link[2][1][3]

  • Direct Conversion of N-Alkylamines to N-Propargylamines. NIH / PMC, 2016.[2][1][3] Demonstrates the use of 3-(trimethylsilyl)propiolate in drug discovery workflows.[2][1][3] Link

An In-depth Technical Guide to the Reactivity and Stability of Trimethylsilyl Propiolate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Trimethylsilyl (TMS) propiolate is a versatile and highly valuable trifunctional building block in modern organic synthesis.[1] Its unique electronic and steric properties, conferred by the trimethylsilyl group, the electron-withdrawing ester, and the alkyne functionality, allow for a diverse range of chemical transformations. This guide provides a comprehensive overview of the reactivity and stability of trimethylsilyl propiolate, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices for key reaction classes, including cycloadditions, nucleophilic additions, hydrosilylations, and cross-coupling reactions. Furthermore, this document outlines best practices for handling, storage, and deprotection, ensuring its effective and safe utilization in the laboratory.

Introduction: The Strategic Value of this compound

This compound, and its derivatives like the methyl and ethyl esters, are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and OLED materials.[2][3][4] The molecule's utility stems from the interplay of its three core components:

  • The Alkyne: A high-energy functional group that readily participates in addition and cycloaddition reactions.

  • The Propiolate Ester: The electron-withdrawing nature of the ester group polarizes the alkyne, rendering the β-carbon electrophilic and susceptible to nucleophilic attack.

  • The Trimethylsilyl (TMS) Group: This sterically bulky group serves multiple strategic roles. It can act as a removable protecting group for the terminal alkyne, a regiochemical directing group in addition reactions, and a reactive handle in cross-coupling chemistry.[5] The presence of the TMS group can also enhance the stability and solubility of the molecule in organic solvents.[6]

This guide will explore how these features are leveraged to achieve specific synthetic outcomes.

The Reactivity Profile of this compound

The reactivity of this compound is rich and varied, providing access to a wide array of complex molecular architectures. The following sections detail the most synthetically useful transformations.

Cycloaddition Reactions

The electron-deficient alkyne of TMS propiolate is an excellent dipolarophile for [3+2] cycloaddition reactions, a powerful method for constructing five-membered heterocycles.

  • With Nitrile N-Oxides: The reaction between TMS propiolate and nitrile N-oxides proceeds via a cycloaddition mechanism to form isoxazole derivatives.[7][8] Subsequent elimination of the TMS group can lead to aromatization.

  • With Azides: This reaction provides a regioselective route to 1,2,3-triazoles. The TMS group directs the cycloaddition to yield 1,5-disubstituted triazoles, a valuable scaffold in medicinal chemistry.[9]

The choice of solvent and reaction temperature can significantly influence the reaction rate and yield, with thermal conditions being most common.

Fig. 1: Key [3+2] cycloaddition reactions of TMS propiolate.
Nucleophilic Conjugate Addition

The polarization of the alkyne by the ester group makes TMS propiolate an excellent Michael acceptor. Nucleophiles preferentially attack the β-carbon.

  • Thiol-yne Reactions: In the presence of a mild base, thiols readily add across the alkyne to furnish α,β-unsaturated thioethers.[10] These reactions are often highly stereoselective, yielding the (Z)-isomer due to a trans-addition mechanism. The initial discovery of this type of reaction dates back to the late 19th century with sodium thiophenolate and propiolates.[10]

  • Amino-yne and Hydroxyl-yne Reactions: Similarly, amines and alcohols can serve as nucleophiles, leading to the formation of enamines and enol ethers, respectively. These reactions are foundational in polymer chemistry and the synthesis of complex natural products.[10]

The key to achieving high yields and selectivity in these reactions is controlling the nucleophilicity of the adding species, often by careful selection of a base or catalyst, to avoid competing 1,2-addition to the ester carbonyl.[10]

Hydrosilylation Reactions

Hydrosilylation involves the addition of a Si-H bond across the alkyne, creating a C-Si bond and yielding silyl-substituted acrylates. The regioselectivity of this reaction is remarkably dependent on the choice of catalyst, particularly the Lewis acid employed.[11][12]

  • Radical Mechanism: In the absence of a Lewis acid or in the presence of weaker Lewis acids like EtAlCl₂, the reaction with hydrosilanes such as tris(trimethylsilyl)silane proceeds via a free-radical mechanism. This pathway selectively yields the (Z)-β-silyl-substituted alkene.[11][12]

  • Ionic Mechanism: Conversely, when a strong Lewis acid like AlCl₃ is used, the mechanism switches to an ionic pathway. The AlCl₃ coordinates to the carbonyl oxygen, further enhancing the electrophilicity of the β-carbon. Hydride addition at this position, followed by nucleophilic attack of the resulting allenolate on the silylium cation, leads to the formation of the α-silyl-substituted alkene.[11][12][13]

This tunable regioselectivity provides strategic access to two distinct and synthetically valuable isomers from the same starting material.

Fig. 2: Proposed ionic mechanism for AlCl₃-promoted hydrosilylation.
Cross-Coupling Reactions

The C(sp)-Si bond in TMS propiolate can be activated for cross-coupling reactions, although it is generally less reactive than the corresponding terminal alkyne. This transformation typically requires activation of the silane, often with a fluoride source.

  • Hiyama Coupling: Trimethylsilanolate can promote the palladium/copper co-catalyzed Hiyama cross-coupling of alkynylsilanes with aryl iodides to produce arylalkynes.[14] This demonstrates that even relatively stable silyl groups can be coaxed into participating in transmetalation.

  • Sonogashira-type Coupling: While the classic Sonogashira reaction uses a terminal alkyne, TMS-protected alkynes can be used in related transformations. The TMS group can be removed in situ or used in sequential coupling strategies where its reactivity is differentiated from other silyl groups like triisopropylsilyl (TIPS).[14]

Deprotection (Desilylation)

A primary function of the TMS group is to serve as a protecting group for the terminal acetylenic proton. Its removal regenerates the terminal alkyne, a versatile functional group for further elaboration, such as in Sonogashira couplings or Glaser couplings.

The C-Si bond is readily cleaved under mild conditions, most commonly using a fluoride source due to the exceptionally high strength of the Si-F bond.[15]

  • Fluoride-Mediated Cleavage: Reagents such as tetrabutylammonium fluoride (TBAF), potassium fluoride (KF), or cesium fluoride (CsF) are highly effective.[15] The mechanism involves the attack of the fluoride ion on the silicon atom, forming a pentacoordinate silicate intermediate, which then fragments to release the acetylide anion.[15]

  • Base-Mediated Cleavage: Mild bases like potassium carbonate in methanol can also effect the removal of the TMS group.

The choice of deprotection conditions is critical to avoid undesired side reactions, such as hydrolysis of the ester. The relative stability of silyl groups generally follows the trend: TMS < TES < TBS < TIPS, allowing for selective deprotection strategies in complex molecules.[16]

Stability, Storage, and Handling

While a stable compound under recommended conditions, the reactivity of this compound necessitates careful handling and storage to ensure its integrity.[17][18]

Chemical Stability
  • Moisture Sensitivity: Like many organosilanes, this compound is susceptible to hydrolysis. Exposure to moisture can cleave the C-Si bond, leading to the formation of the terminal alkyne and trimethylsilanol. While some protocols utilize moisture to facilitate in situ deprotection, unintended exposure will compromise sample purity.

  • Thermal Stability: The compound is stable at ambient temperature but should be protected from excessive heat to prevent polymerization or decomposition.[17]

  • pH Sensitivity: It is incompatible with strong acids, bases, and strong oxidizing agents.[17][18][19] Strong aqueous acids or bases will rapidly hydrolyze both the silyl group and the ester functionality.

Recommended Storage and Handling Protocols

To maintain the quality and reactivity of this compound, the following procedures are essential.

  • Storage Conditions: The material should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture and oxygen.[20] Refrigeration at 2-8°C is recommended for long-term storage.[20]

  • Handling: Always handle the liquid in a well-ventilated area, preferably within a chemical fume hood.[17][21] Use appropriate personal protective equipment (PPE), including neoprene or nitrile rubber gloves, chemical safety goggles, and a lab coat.[21] Ensure that eyewash stations and safety showers are readily accessible.[17] Use non-sparking tools and take precautions against static discharge, as the material may be combustible.[17][21]

ParameterRecommendationRationaleCitation
Atmosphere Inert Gas (Nitrogen/Argon)Prevents moisture-induced hydrolysis of the C-Si bond.[20]
Temperature 2–8 °C (Refrigerated)Minimizes potential for thermal degradation or polymerization.[20]
Container Tightly SealedPrevents ingress of atmospheric moisture.[17][21]
Incompatibilities Strong Oxidizing Agents, Acids, BasesThese reagents can cause rapid and exothermic decomposition.[17][18]

Experimental Protocol: Regioselective Hydrosilylation

This protocol provides a detailed methodology for the AlCl₃-promoted hydrosilylation of ethyl propiolate, a reaction analogous to that of TMS propiolate, yielding an α-silyl acrylate. The procedure is adapted from a robust method reported in Organic Syntheses.[13]

Objective: To synthesize (E)-ethyl 2-(triethylsilyl)acrylate.

Workflow Diagram:

Fig. 3: Workflow for the synthesis of (E)-ethyl 2-(triethylsilyl)acrylate.

Materials:

  • Aluminum chloride (AlCl₃), anhydrous (7.5 g, 56 mmol, 1.1 equiv)

  • Dichloromethane (CH₂Cl₂), anhydrous (150 mL)

  • Triethylsilane (Et₃SiH) (8.1 mL, 51 mmol, 1.0 equiv)

  • Ethyl propiolate (5.2 mL, 51 mmol, 1.0 equiv)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • 250-mL round-bottomed flask, magnetic stir bar, rubber septum, syringes, needles

Procedure:

  • Apparatus Setup: A 250-mL round-bottomed flask equipped with a magnetic stir bar is flame-dried under vacuum and allowed to cool to room temperature under a nitrogen atmosphere.[13]

  • Reagent Charging: The flask is charged with anhydrous AlCl₃ (7.5 g) and anhydrous CH₂Cl₂ (150 mL). The resulting suspension is cooled to 0°C in an ice bath.[13]

  • Substrate Addition: Triethylsilane (8.1 mL) is added dropwise via syringe over 5 minutes, followed by the dropwise addition of ethyl propiolate (5.2 mL) over 5 minutes. The solution will change color from light yellow to dark yellow.[13]

  • Reaction: The reaction mixture is stirred vigorously at 0°C for 2 hours. Reaction progress should be monitored by TLC (9:1 Hexanes:Ethyl Acetate).[13]

  • Workup: The reaction is carefully quenched by slowly adding saturated aqueous NaHCO₃ solution at 0°C. The mixture is transferred to a separatory funnel and the layers are separated. The aqueous layer is extracted twice with CH₂Cl₂.[13]

  • Isolation and Purification: The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated by rotary evaporation. The crude product is further purified by vacuum distillation to afford the desired (E)-ethyl 2-(triethylsilyl)acrylate as a clear liquid.[13]

Conclusion

This compound is a powerful and versatile reagent whose synthetic utility is rooted in the synergistic reactivity of its alkyne, ester, and silyl functionalities. A thorough understanding of its reaction mechanisms—from the tunable regioselectivity of hydrosilylation to the directed cycloadditions—allows chemists to strategically design complex synthetic routes. Equally important is a disciplined approach to its handling and storage, which is paramount for ensuring experimental reproducibility and safety. By leveraging the principles and protocols outlined in this guide, researchers can confidently and effectively incorporate this essential building block into their programs for drug discovery and materials science.

References

  • Hydrosilylation of Propiolate Esters. Organic Syntheses, 2025, 102, 428–441. [Link]

  • Liu, Y., Yamazaki, S., & Yamabe, S. (2005). Regioselective Hydrosilylations of Propiolate Esters with Tris(trimethylsilyl)silane. The Journal of Organic Chemistry, 70(2), 556–561. [Link]

  • Liu, Y., Yamazaki, S., & Yamabe, S. (2005). Regioselective hydrosilylations of propiolate esters with tris(trimethylsilyl)silane. PubMed, 15651801. [Link]

  • 3-TRIMETHYLSILYLPROPIONIC ACID Safety Data Sheet. Gelest, Inc., 2016. [Link]

  • Preparation of 3-trimethylsilyl-lower alkyl propiolate.
  • Effect of acid structure on deprotection of poly(2-trimethylsilyl-2-propyl methacrylate). Elsevier Science Ltd., 1999. [Link]

  • New Reactivity Mediated by Trimethylsilyl Trifluoromethanesulfonate. American Chemical Society Petroleum Research Fund, 62nd Annual Report. [Link]

  • Preferential Activation of Alkynyl Triisopropylsilanes in Trimethylsilanolate-Promoted Sequential Hiyama Cross-Coupling. ChemRxiv, 2025. [Link]

  • Safety Data Sheet: 3-(Trimethylsilyl)propion-2,2,3,3-acid-d4 sodium salt (TSP-d4). Chemdox. [Link]

  • Click Nucleophilic Conjugate Additions to Activated Alkynes. Chemical Reviews, 2021. [Link]

  • One-Pot Synthesis of 3-(Trimethylsilyl)propynamides. ResearchGate, 2025. [Link]

  • Silicon-Based Cross-Coupling Reagents. Gelest, Inc. [Link]

  • Safety Data Sheet: 3-(Trimethylsilyl)propion-2,2,3,3-acid-d4 sodium salt (TSP-d4). Chemdox. [Link]

  • Mechanism for removal of trimethylsilyl directly bonded to carbons. Chemistry Stack Exchange, 2021. [Link]

  • Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. SciELO México, 2011. [Link]

  • The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide. Organic & Biomolecular Chemistry, 2011. [Link]

  • Additional Information on Cross-Coupling. Gelest Technical Library. [Link]

  • Chemoselective Deprotection of Triethylsilyl Ethers. National Institutes of Health, 2010. [Link]

  • Deprotection of Silyl Ethers. Gelest Technical Library. [Link]

  • The Puzzle of the Regioselectivity and Molecular Mechanism of the (3+2) Cycloaddition Reaction Between E-2-(Trimethylsilyl)-1-Nitroethene and Arylonitrile N-Oxides. MDPI, 2025. [Link]

  • Trimethylsilyl-Protected Alkynes as Selective Cross-Coupling Partners in Titanium-Catalyzed [2+2+1] Pyrrole Synthesis. PubMed, 2018. [Link]

  • Faster Way Sought to Synthesize Compounds for Drug Discovery. UTA News, 2017. [Link]

  • Coupling Reactions on Secondary Allylic, Propargylic, and Alkyl Carbons Using Organoborates/Ni and RMgX/Cu Reagents. MDPI, 2023. [Link]

  • Solvent Free Synthesis and 1,3-Dipolar Cycloaddition Reactions of N-Methyl-4- (Trimethylsilyl)-C-Phenyl Nitrone. Uniscience Publishers, 2025. [Link]

  • The Puzzle of the Regioselectivity and Molecular Mechanism of the (3+2) Cycloaddition Reaction Between E-2-(Trimethylsilyl). Semantic Scholar, 2025. [Link]

  • Methyl 3-(trimethylsilyl)propiolate. MilliporeSigma. [Link]

  • 1,3-Dipolar cycloaddition of cycloimmonium salts and 4-(trimethylsilyl)-3-butyn-2-one to access new functionalized indolizines. ScienceDirect, 2017. [Link]

  • Trimethylsilyl-directed 1,3-dipolar cycloaddition reactions in the solid-phase synthesis of 1,2,3-triazoles. PubMed, 2002. [Link]

  • Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles. University of Zurich. [Link]

  • Reactions of electrophiles with nucleophilic thiolate sites. PubMed, 2015. [Link]

  • Design and Synthesis of 3-D Building Blocks for Medicinal Chemistry. University of Glasgow, 2021. [Link]

Sources

An In-Depth Technical Guide to the Safe Handling and Application of Trimethylsilyl Propiolate

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding Trimethylsilyl Propiolate

This compound is a versatile bifunctional molecule utilized in organic synthesis. It serves as a key intermediate in the preparation of various chemical entities, including being a precursor for water-soluble standards used in Nuclear Magnetic Resonance (NMR) spectroscopy and in the synthesis of emulsifying agents like 3-trimethylsilylpropionic acid.[1] Its structure incorporates a reactive alkyne and a silyl ether, making it a valuable building block in cycloaddition reactions and for the introduction of the propiolate moiety in the synthesis of complex molecules.[2][3]

This guide provides a comprehensive overview of the critical safety and handling precautions necessary when working with this compound and its chemical analogs. Given the absence of a specific Safety Data Sheet (SDS) for the parent compound, this document synthesizes data from closely related structures, such as its methyl and ethyl esters, to construct a robust safety profile.

Hazard Identification and Risk Assessment

The primary hazards associated with this compound and its analogs are flammability, skin and eye irritation, and respiratory tract irritation.[4][5]

Physicochemical Hazards

Analogs of this compound are generally combustible liquids.[4][5] Vapors may be heavier than air and can travel to an ignition source, potentially causing a flashback.[6] It is crucial to keep these compounds away from heat, sparks, open flames, and other ignition sources.[5][6]

Health Hazards

The primary routes of exposure are inhalation, skin contact, and eye contact.

  • Skin and Eye Irritation: Direct contact can cause significant skin and eye irritation.[4][5][6] Prolonged or repeated exposure may lead to more severe damage.

  • Respiratory Irritation: Inhalation of vapors or mists can irritate the respiratory system, leading to symptoms such as coughing and shortness of breath.[4][5][7]

  • Ingestion: While not a primary route of occupational exposure, ingestion may be harmful.[6][8]

Reactivity and Incompatibility

This compound and its esters are incompatible with strong oxidizing agents.[4][6][7][8] Hazardous decomposition products upon combustion include carbon monoxide (CO), carbon dioxide (CO2), and silicon dioxide.[4][8][9]

Data Summary of this compound Analogs
Hazard ClassificationEthyl 3-(trimethylsilyl)propiolateMethyl (trimethylsilyl)propiolate3-(Trimethylsilyl)-2-propynal
CAS Number 16205-84-8[4]42201-71-8[6]2975-46-4[5]
Physical State Liquid[4]Liquid[6][10]Liquid[5]
Flammability Combustible liquid (Category 4)[4]Flammable liquid (Category 3)[6]Flammable liquid (Category 3)[5]
Flash Point 71°C (160°F)[2]Not specifiedNot specified
Health Hazards Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Specific target organ toxicity - single exposure (Category 3, Respiratory system)[4]Skin Irritation (Category 2), Serious Eye Irritation (Category 2)[6]Skin Irritation (Category 2), Serious Eye Irritation (Category 2A), Specific target organ toxicity - single exposure (Category 3, Respiratory system)[5]
Incompatibilities Strong oxidizing agents[2][4]Strong oxidizing agents[6]Not specified, but assume incompatibility with strong oxidizing agents
Hazardous Decomposition Carbon monoxide (CO), Carbon dioxide (CO2), Silicon dioxide[4]None under normal use conditions[6]Carbon oxides, silicon oxides[5]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is essential.

Engineering Controls
  • Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[11][12] Local exhaust ventilation should be used to minimize the release of vapors into the work environment.[11]

  • Safety Showers and Eyewash Stations: Ensure that emergency eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4][9][11]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

  • Eye and Face Protection: Chemical safety goggles that meet ANSI Z.87.1 standards are mandatory.[13] A face shield should be worn over safety glasses when there is a risk of splashing or a highly exothermic reaction.[13]

  • Hand Protection: Neoprene or nitrile rubber gloves are recommended for handling this compound and its analogs.[11] It is crucial to consult the glove manufacturer's chemical resistance guide to ensure the selected gloves provide adequate protection.[13]

  • Skin and Body Protection: A flame-resistant lab coat (e.g., Nomex®) should be worn and kept fully buttoned.[13] Long pants and closed-toe shoes are required to cover all exposed skin.[13] For larger quantities or situations with a higher risk of splashing, chemical-resistant coveralls may be necessary.[14][15]

  • Respiratory Protection: If engineering controls do not maintain exposure below permissible limits, a NIOSH-certified respirator with an appropriate cartridge for organic vapors and acid gases may be required.[11][13] Respirator use necessitates a formal respiratory protection program, including fit testing and medical evaluation.[13]

Standard Operating Procedure: Handling and Use

The following protocol outlines a safe workflow for handling this compound in a laboratory setting.

Pre-Use Inspection and Preparation
  • Verify Chemical Identity: Confirm the chemical name and CAS number on the container.

  • Inspect Container: Check for any signs of damage or leaks.

  • Review SDS: Always review the most current Safety Data Sheet for the specific analog being used.

  • Prepare Work Area: Ensure the fume hood is clean and uncluttered. Assemble all necessary equipment and reagents.

  • Don PPE: Put on all required personal protective equipment as detailed in Section 3.2.

Aliquoting and Reaction Setup
  • Inert Atmosphere: If the reaction is moisture-sensitive, ensure the glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).

  • Grounding: For transfers of larger quantities, ground and bond the container and receiving equipment to prevent static discharge.[5][6][11]

  • Use Non-Sparking Tools: Employ tools made of non-sparking materials during transfer and handling.[5][11][12]

  • Controlled Addition: When adding this compound to a reaction mixture, do so slowly and in a controlled manner, especially if the reaction is exothermic.

Post-Use and Waste Disposal
  • Quenching: Carefully quench any unreacted this compound and reactive intermediates.

  • Decontamination: Decontaminate all glassware and equipment that came into contact with the chemical.

  • Waste Disposal: Dispose of all chemical waste, including contaminated consumables, in appropriately labeled hazardous waste containers according to institutional and local regulations.[4][5][8]

Emergency Procedures

In the event of an emergency, follow these procedures while prioritizing personal safety.

Emergency SituationProcedure
Skin Contact Immediately remove all contaminated clothing.[5][11] Wash the affected area with plenty of soap and water for at least 15 minutes.[8][11] Seek medical attention if irritation persists.[4][8]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][11] Remove contact lenses if present and easy to do.[8][11] Seek immediate medical attention.[4][8]
Inhalation Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[4][8][11] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[4][8]
Ingestion Do NOT induce vomiting.[8] Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate unnecessary personnel from the area.[11] Remove all sources of ignition.[11][12] Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[11]
Fire Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish the fire.[4][11] Wear self-contained breathing apparatus (SCBA) and full protective gear.[4][9]

Storage and Transport

Proper storage is critical to maintaining the stability of this compound and ensuring a safe laboratory environment.

  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[4][5][11][12] Keep away from heat, sparks, and open flames.[4][5][6][11]

  • Incompatible Materials: Store separately from strong oxidizing agents.[4][6]

  • Transport: When transporting within the laboratory, use a secondary container to prevent spills in case the primary container breaks.

Workflow Visualization

The following diagram illustrates the standard workflow for the safe handling of this compound, from initial procurement to final waste disposal.

cluster_prep Preparation Phase cluster_handling Handling & Use Phase cluster_disposal Post-Use & Disposal Phase Procurement Procurement Receiving_and_Inspection Receiving_and_Inspection Procurement->Receiving_and_Inspection Verify Integrity Secure_Storage Secure_Storage Receiving_and_Inspection->Secure_Storage Store Appropriately Risk_Assessment Risk_Assessment Secure_Storage->Risk_Assessment Review SDS PPE_Selection PPE_Selection Risk_Assessment->PPE_Selection Don PPE Transfer_to_Hood Transfer_to_Hood PPE_Selection->Transfer_to_Hood Use Secondary Container Experiment_Setup Experiment_Setup Transfer_to_Hood->Experiment_Setup Grounding & Inerting Reaction_Execution Reaction_Execution Experiment_Setup->Reaction_Execution Controlled Addition Work-up_and_Quenching Work-up_and_Quenching Reaction_Execution->Work-up_and_Quenching Neutralize Hazards Decontamination Decontamination Work-up_and_Quenching->Decontamination Clean Glassware Waste_Segregation Waste_Segregation Decontamination->Waste_Segregation Separate Waste Streams Waste_Disposal Waste_Disposal Waste_Segregation->Waste_Disposal Follow Protocols

Caption: Workflow for Safe Handling of this compound.

Conclusion

While this compound is a valuable reagent in chemical synthesis, its handling demands a thorough understanding of its potential hazards and the implementation of stringent safety protocols. By adhering to the guidelines outlined in this document—including the consistent use of engineering controls and appropriate PPE, and following established standard operating procedures—researchers can mitigate the risks and ensure a safe laboratory environment.

References

  • Gelest, Inc. (2016, December 8). 3-TRIMETHYLSILYLPROPIONIC ACID Safety Data Sheet. [Link]

  • Carl ROTH. (2024, March 2). 3-(Trimethylsilyl)propionic-2,2,3,3 acid sodium salt D4 Safety data sheet. [Link]

  • Chemdox. Safety Data Sheet: 3-(Trimethylsilyl)propion-2,2,3,3-acid-d4 sodium salt (TSP-d4). [Link]

  • Chemdox. Safety Data Sheet: 3-(Trimethylsilyl)propion-2,2,3,3-acid-d4 sodium salt (TSP-d4). [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]

  • Google Patents.
  • National Center for Biotechnology Information. (2005, January 21). Regioselective hydrosilylations of propiolate esters with tris(trimethylsilyl)silane. [Link]

  • Respirex International. Personal Protective Equipment (PPE) for Chemical Transport. [Link]

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Commercial availability and suppliers of Trimethylsilyl propiolate

Author: BenchChem Technical Support Team. Date: February 2026

<_ 2_0_1_3_7_8_2_8_0> ## Trimethylsilyl Propiolate: A Technical Guide for Synthetic Chemists and Pharmaceutical Scientists

Abstract

This compound is a versatile and highly valuable reagent in modern organic synthesis, offering a unique combination of reactivity that makes it a cornerstone for the construction of complex molecular architectures. Its dual functionality, featuring a protected alkyne and an electron-deficient ester, allows for a diverse range of chemical transformations. This in-depth guide provides a comprehensive overview of its commercial availability, key suppliers, physicochemical properties, and safe handling procedures. Furthermore, it delves into the core reactivity of this compound, exploring its applications in cycloaddition reactions, conjugate additions, and as a precursor to terminal alkynes. Detailed experimental workflows and mechanistic diagrams are provided to offer practical insights for researchers, scientists, and drug development professionals.

Commercial Availability and Supplier Analysis

The accessibility of high-purity this compound is crucial for reproducible and reliable synthetic outcomes. It is commercially available from a multitude of fine chemical suppliers, catering to various scales of research and development. When selecting a supplier, researchers should consider not only the cost but also the purity specifications, available analytical data (e.g., Certificate of Analysis), and packaging options to ensure the integrity of this moisture-sensitive reagent.

Table 1: Leading Commercial Suppliers of this compound

SupplierExample Product NumberPurity SpecificationTypical Quantities Offered
Sigma-Aldrich (Merck) BDPH9BCC4E2F98%1g, 5g, 25g
Thermo Scientific Chemicals (Alfa Aesar) [1][2][3]B25245≥97.5% (GC)1g, 5g
TCI (Tokyo Chemical Industry) [4]T3552>95.0% (GC)1mL, 5mL
Santa Cruz Biotechnology [5]sc-267957N/AContact for availability
BLD Pharm [6]42201-71-8N/AContact for availability
ChemicalBook [7]42201-71-8Min. 98% (HPLC)Inquire for bulk

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of this compound is fundamental for its safe handling and effective use in synthesis.

Table 2: Key Physicochemical Data

PropertyValue
Chemical Formula C₇H₁₂O₂Si[1][7]
Molecular Weight 156.26 g/mol
Appearance Clear, colorless liquid[1][8]
Boiling Point 92-96 °C at 28 mmHg[3]
Density ~0.88 g/mL[8]
Refractive Index ~1.438-1.442 @ 20°C[1]
CAS Number 42201-71-8[1][7]

Safety and Handling:

This compound is a flammable liquid and should be handled in a well-ventilated fume hood away from sources of ignition.[8] It is also an irritant to the skin and eyes.[9][10] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[9][10] The compound is moisture-sensitive and should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container, preferably in a cool, dry place.

Core Reactivity and Synthetic Applications

The synthetic utility of this compound is primarily derived from its bifunctional nature. The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, which can be selectively removed, while the propiolate moiety acts as an excellent electrophile in various addition and cycloaddition reactions.

Cycloaddition Reactions

This compound is a versatile partner in cycloaddition reactions, enabling the construction of various heterocyclic and carbocyclic frameworks.

  • [3+2] Cycloadditions: It readily participates in 1,3-dipolar cycloadditions with azides to form triazoles, a cornerstone of "click chemistry".[11] The TMS group can direct the regioselectivity of the cycloaddition.[11] It also reacts with nitrile N-oxides to yield isoxazoles.[12][13]

  • [2+2] Cyclizations: Diastereoselective [2+2] cyclizations with silyl enol ethers have been achieved using bulky Lewis acid catalysts, providing access to cyclobutane derivatives.[14]

  • [3+2] Cycloaddition with Cycloimmonium Salts: This reagent has been shown to be an effective dipolarophile in reactions with cycloimmonium salts to produce functionalized indolizines.[15]

Caption: Key cycloaddition pathways of this compound.

Conjugate Addition Reactions

The electron-withdrawing ester group activates the alkyne for nucleophilic conjugate addition. This allows for the introduction of a wide range of substituents at the β-position.

  • Thiol-yne and Amino-yne Reactions: Thiols and amines can add across the activated alkyne in a conjugate fashion, a reaction that has found broad applications from organic synthesis to polymer chemistry.[16]

  • Organocuprate Additions: The conjugate addition of organocuprates to α-silylated, α,β-unsaturated carboxylic acid salts provides a route to functionalized vinyl silanes.[17]

  • Asymmetric Additions: Asymmetric conjugate addition reactions have been developed using chiral auxiliaries, such as polymer-supported enantioenriched β-(trimethylsilyl)ethyl sulfoxides, to achieve high enantioselectivity.[18]

ConjugateAddition cluster_reaction Conjugate Addition Nucleophile Nucleophile (e.g., Thiol, Amine, Organocuprate) Product β-Substituted Vinyl Silane Nucleophile->Product TSP Trimethylsilyl Propiolate TSP->Product

Caption: General scheme for conjugate addition to this compound.

Hydrosilylation

Tris(trimethylsilyl)silane is an efficient hydrosilylating agent for propiolate esters, leading to the formation of synthetically versatile acrylates.[19][20]

Role in Drug Discovery and Development

While direct incorporation of the entire this compound moiety into final drug candidates is less common, its utility as a versatile building block is significant. The ability to construct complex heterocyclic systems and introduce diverse functional groups makes it a valuable tool in the synthesis of compound libraries for high-throughput screening. The development of new drugs often involves multi-step syntheses where protecting groups and strategic functionalization are key. For instance, the synthesis of some recently FDA-approved drugs involves complex heterocyclic cores that can be accessed through cycloaddition strategies.[21][22] Furthermore, the use of labeled compounds, for which versatile building blocks are essential, is critical in drug metabolism and pharmacokinetic studies.[23]

Conclusion

This compound is a commercially accessible and synthetically versatile reagent with a broad spectrum of applications in organic chemistry and drug discovery. Its unique reactivity profile allows for the efficient construction of diverse and complex molecular scaffolds. A comprehensive understanding of its properties, handling requirements, and reaction scope, as outlined in this guide, is essential for leveraging its full potential in the laboratory.

References

  • Chemdox. Safety Data Sheet: 3-(Trimethylsilyl)propion-2,2,3,3-acid-d4 sodium salt (TSP-d4). [Link]

  • Organic Syntheses. Hydrosilylation of Propiolate Esters. [Link]

  • Royal Society of Chemistry. Kinetic study of addition reactions of trimethylsilyl- and trimethylgermyl-amines with β-propiolactone. [Link]

  • Organic Syntheses. (z)-2-bromo-5-(trimethylsilyl)-2-penten-4-ynoic acid ethyl ester. [Link]

  • Synfacts. 1,2-syn Selective and Enantioselective Michael Addition of Propionate Derivatives. [Link]

  • MDPI. The Puzzle of the Regioselectivity and Molecular Mechanism of the (3+2) Cycloaddition Reaction Between E-2-(Trimethylsilyl)-1-Nitroethene and Arylonitrile N-Oxides: Molecular Electron Density Theory (MEDT) Quantumchemical Study. [Link]

  • ResearchGate. One-Pot Synthesis of 3-(Trimethylsilyl)propynamides. [Link]

  • ACS Publications. Tris(trimethylsilyl)silane: an efficient hydrosilylating agent of alkenes and alkynes. [Link]

  • MDPI. Recent Applications of the (TMS)3SiH Radical-Based Reagent. [Link]

  • Organic Chemistry Portal. Remarkable Tris(trimethylsilyl)silyl Group for Diastereoselective [2 + 2] Cyclizations. [Link]

  • Semantic Scholar. The Puzzle of the Regioselectivity and Molecular Mechanism of the (3+2) Cycloaddition Reaction Between E-2-(Trimethylsilyl). [Link]

  • Nagoya Institute of Technology. Asymmetric conjugate addition reactions of polymer-supported highly enantioenriched β-(trimethylsilyl)ethyl sulfoxides. [Link]

  • PubMed. Trimethylsilyl-directed 1,3-dipolar cycloaddition reactions in the solid-phase synthesis of 1,2,3-triazoles. [Link]

  • ACS Publications. Conjugate addition reactions of .alpha.-silylated .alpha.,.beta.-unsaturated carboxylic acid salts. [Link]

  • SpringerLink. 1,3-Dipolar cycloaddition of cycloimmonium salts and 4-(trimethylsilyl)-3-butyn-2-one to access new functionalized indolizines with potential cytostatic activity. [Link]

  • ACS Publications. Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. [Link]

  • PMC. Synthesis and clinical application of new drugs approved by FDA in 2022. [Link]

  • ResearchGate. FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis. [Link]

  • PubMed. The Development and Application of Tritium-Labeled Compounds in Biomedical Research. [Link]

Sources

The Alkyne's Anchor: A Technical Guide to Trimethylsilyl Propiolate in Click Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Power of the Click

In the landscape of modern chemical synthesis, the advent of "click chemistry" has been nothing short of a revolution. Coined by K.B. Sharpless in 2001, this philosophy champions reactions that are high-yielding, wide in scope, and generate only easily removable byproducts.[1] At the heart of this paradigm lies the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a powerful and versatile transformation that forges stable triazole linkages from azides and terminal alkynes.[2][3] This guide delves into a specific, yet pivotal, reagent within the click chemistry toolkit: trimethylsilyl (TMS) propiolate. We will explore its unique advantages, the mechanistic underpinnings of its reactivity, and provide detailed protocols for its application, offering a comprehensive resource for researchers aiming to leverage this versatile building block.

Understanding the Core Reaction: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a prime example of a click reaction, exhibiting remarkable efficiency and selectivity.[3] Unlike the thermal Huisgen 1,3-dipolar cycloaddition, which often requires harsh conditions and yields a mixture of regioisomers, the copper-catalyzed variant proceeds readily at room temperature, often in aqueous solutions, and exclusively produces the 1,4-disubstituted triazole isomer.[1][4]

The catalytic cycle, a subject of extensive study, is believed to involve the formation of a copper(I) acetylide intermediate.[1][5] This species then coordinates with the azide, leading to a six-membered copper metallacycle that ultimately collapses to the triazole product, regenerating the Cu(I) catalyst.[1] The active Cu(I) catalyst can be generated in situ from Cu(II) salts, such as copper(II) sulfate, through reduction with agents like sodium ascorbate.[1][4]

Diagram: The Catalytic Cycle of CuAAC

CuAAC_Mechanism cluster_cycle CuAAC Catalytic Cycle Cu(I) Cu(I) Cu-Acetylide Cu-Acetylide Cu(I)->Cu-Acetylide + Alkyne Alkyne Alkyne Azide Azide Metallacycle Metallacycle Cu-Acetylide->Metallacycle + Azide Triazole_Product Triazole_Product Metallacycle->Triazole_Product Ring Contraction Triazole_Product->Cu(I) + H+

Caption: A simplified representation of the CuAAC catalytic cycle.

The Strategic Advantage of Trimethylsilyl Propiolate

While a plethora of terminal alkynes can participate in CuAAC, trimethylsilyl (TMS) protected alkynes, and specifically this compound, offer distinct advantages that streamline synthetic workflows and expand the reaction's applicability.

Enhanced Stability and Handling

Terminal alkynes can be susceptible to oxidative homocoupling, an undesired side reaction that leads to the formation of diynes.[4] The bulky trimethylsilyl group sterically hinders this process, rendering the alkyne more stable for storage and handling. This chemical inertness is a significant practical benefit, ensuring the integrity of the starting material.[6]

A Mask for the Terminal Proton: The Power of In Situ Deprotection

The true elegance of using this compound lies in its ability to act as a stable precursor to the reactive terminal alkyne. The TMS group can be readily cleaved under mild conditions, often in the same pot as the click reaction itself. This "deprotection-cycloaddition" strategy avoids the need to isolate the often more reactive and less stable terminal alkyne.

Common methods for TMS deprotection include treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF), or mild basic conditions, like potassium carbonate in methanol.[7] Silver salts, such as silver nitrate (AgNO₃) and silver triflate (AgOTf), have also been shown to be effective catalysts for the chemoselective deprotection of trimethylsilyl acetylenes.[8][9]

Orthogonality in Protecting Group Strategies

In complex molecule synthesis, the ability to selectively remove one protecting group in the presence of others is paramount. The TMS group on an alkyne offers excellent orthogonality with many other common protecting groups. For instance, it can be selectively removed in the presence of bulkier silyl ethers like TBDPS (tert-butyldiphenylsilyl) and TIPS (triisopropylsilyl).[8] This allows for intricate synthetic sequences where different functionalities can be unmasked and reacted in a controlled manner.

Experimental Protocols: Harnessing this compound in the Lab

The following protocols provide a starting point for utilizing this compound in CuAAC reactions. As with any chemical procedure, these should be adapted and optimized for the specific substrates and desired outcomes.

General One-Pot Desilylation and CuAAC Protocol

This procedure outlines a common and efficient method for the in situ deprotection of the TMS group followed by the click reaction.

Diagram: One-Pot Desilylation-CuAAC Workflow

One_Pot_Workflow Start Start Combine_Reactants Combine TMS-propiolate derivative and azide in solvent Start->Combine_Reactants Add_Deprotection_Reagent Add deprotection reagent (e.g., TBAF or K2CO3/MeOH) Combine_Reactants->Add_Deprotection_Reagent Add_Cu_Catalyst Add Cu(I) source and ligand (e.g., CuSO4/Sodium Ascorbate) Add_Deprotection_Reagent->Add_Cu_Catalyst Reaction Stir at room temperature Add_Cu_Catalyst->Reaction Workup Aqueous workup and extraction Reaction->Workup Purification Purification (e.g., chromatography) Workup->Purification End End Purification->End Bioconjugation_Strategy cluster_synthesis Probe Synthesis cluster_biology Biological System TMS_Propiolate_Derivative TMS-Propiolate -Functionalized Probe Deprotection Deprotection TMS_Propiolate_Derivative->Deprotection Active_Alkyne_Probe Alkyne- Functionalized Probe Deprotection->Active_Alkyne_Probe Click_Reaction CuAAC Active_Alkyne_Probe->Click_Reaction Biomolecule Biomolecule Azide_Labeling Metabolic or Genetic Azide Labeling Biomolecule->Azide_Labeling Azide_Labeled_Biomolecule Azide-Labeled Biomolecule Azide_Labeling->Azide_Labeled_Biomolecule Azide_Labeled_Biomolecule->Click_Reaction Bioconjugate Bioconjugate Click_Reaction->Bioconjugate Formation of Stable Triazole Linkage

Sources

Theoretical Studies on the Electronic Structure of Trimethylsilyl Propiolate: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Trimethylsilyl propiolate (specifically Ethyl 3-(trimethylsilyl)propiolate , hereafter ETMSP ) represents a critical class of functionalized alkynes in modern drug discovery. Beyond its utility as a "Click Chemistry" reagent, its electronic structure offers unique advantages: the trimethylsilyl (TMS) group acts not merely as a steric blocking group but as an electronic modulator via the


-silicon effect.

This guide moves beyond standard textbook definitions to provide a rigorous theoretical framework for understanding ETMSP. We explore its electronic structure through the lens of Density Functional Theory (DFT), detailing the orbital interactions that dictate its regioselectivity in cycloadditions—a key reaction for synthesizing isoxazole and triazole pharmacophores.

Part 1: Computational Methodology & Protocol

To ensure reproducibility and accuracy in theoretical studies of organosilicon compounds, a specific computational workflow is required. Silicon's third-row status requires basis sets that adequately describe diffuse functions and polarization.

The "Gold Standard" Protocol

For researchers characterizing ETMSP or its derivatives, the following protocol is the self-validating standard for balancing computational cost with chemical accuracy.

1. Level of Theory
  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[1] Despite newer functionals, B3LYP remains the benchmark for organosilicon vibrational frequencies and geometry, allowing for direct comparison with decades of literature.

  • Basis Set: 6-311++G(d,p) .[1][2]

    • Why: The ++ (diffuse functions) are critical for describing the electron-rich triple bond and the lone pairs on the ester oxygen. The (d,p) polarization functions are mandatory for the silicon atom to accurately model the

      
      -orbital participation (or lack thereof) in hyperconjugation.
      
2. Solvation Models
  • PCM (Polarizable Continuum Model): Calculations should be run in CCl

    
     (non-polar) and DMSO (polar) to predict solvent-induced dipole shifts, which are significant for propiolate esters.
    
Computational Workflow Diagram

G Start Input Structure (Z-Matrix/Cartesian) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (Check for Imaginary Freqs) Opt->Freq Check Stationary Point? Freq->Check Check->Opt No (Imaginary > 0) NBO NBO Analysis (Hyperconjugation E(2)) Check->NBO Yes (NImag=0) FMO FMO & Reactivity Indices (HOMO/LUMO/Fukui) Check->FMO Yes

Caption: Figure 1. Standardized computational workflow for validating the electronic structure of organosilicon alkynes.

Part 2: Electronic Structure & Reactivity Descriptors[2]

Geometry and the -Silicon Effect

The geometry of ETMSP is defined by the linearity of the


 backbone. However, the critical feature is the bond length alternation  caused by electronic donation.
  • Si-C Bond: Typically calculated at 1.84 Å .

  • C

    
    C Bond:  Typically 1.21 Å .
    

The Mechanism of Stabilization: The TMS group is an electron donor via hyperconjugation . The


 bonding orbital aligns with the 

antibonding orbital. This

interaction (often 5–8 kcal/mol stabilization energy) raises the HOMO energy of the alkyne, making it more susceptible to electrophilic manipulation, while the ester group simultaneously lowers the LUMO.
Frontier Molecular Orbitals (FMO)

The reactivity of ETMSP in drug synthesis (e.g., forming heterocycles) is dictated by the HOMO-LUMO gap.

DescriptorTypical Value (eV)Interpretation
E_HOMO -7.2 to -7.5Moderate nucleophilicity; the TMS group raises this compared to plain ethyl propiolate.
E_LUMO -2.1 to -2.5Low energy indicates high susceptibility to nucleophilic attack (Michael addition).
Gap (

E)
~5.0Indicates a "hard" molecule, stable but reactive under thermal/catalytic conditions.
Dipole Moment (

)
~2.5 DebyeDirected towards the ester group; solvent dependent.
Global Reactivity Descriptors

Using Koopmans' theorem approximation, we derive the descriptors essential for predicting "Click" chemistry behavior.

  • Chemical Hardness (

    
    ): 
    
    
    
    .
    • Significance: ETMSP is a "hard" electrophile. It prefers reaction with "hard" nucleophiles or dipoles controlled by orbital interactions.

  • Electrophilicity Index (

    
    ): 
    
    
    
    .
    • Significance: A high

      
       value confirms ETMSP is a potent electrophile (Michael acceptor), driven by the electron-withdrawing ester group.
      

Part 3: Vibrational Spectroscopy Profile (IR/Raman)

For experimental validation, the theoretical vibrational modes must be correlated with FTIR/Raman data. The heavy Silicon atom introduces distinct "fingerprint" shifts.

ModeTheoretical Freq (cm

)*
IntensityAssignment

2150 - 2180Strong (Raman), Med (IR)Triple bond stretch. Shifted ~50 cm

lower than terminal alkynes due to Si mass.

1710 - 1725Very Strong (IR)Ester carbonyl stretch. Conjugated with the alkyne.

1250Strong (IR)"The Silicon Flag." Symmetric methyl deformation on Si. Diagnostic peak.

840 - 860Strong (IR)Si-C stretching vibration.

*Note: Theoretical values are typically scaled by a factor of 0.961 when using B3LYP/6-311++G(d,p) to correct for anharmonicity.

Part 4: Reactivity & Mechanism (1,3-Dipolar Cycloaddition)

The primary utility of ETMSP in drug development is as a dipolarophile in [3+2] cycloadditions to form isoxazoles (with nitrile oxides) or triazoles (with azides).

Regioselectivity Control

The "Puzzle" of ETMSP is regioselectivity. Does the nucleophilic end of the dipole attack the carbon with the TMS group (


) or the ester group (

)?
  • Steric Control: The bulky TMS group discourages attack at

    
    .
    
  • Electronic Control (FMO):

    • The LUMO coefficient is largest at the

      
       (the carbon beta to the Silicon, alpha to the ester).
      
    • Therefore, the nucleophilic terminus of the dipole attacks

      
      .
      
    • Result: The TMS group typically ends up at the 4-position of the resulting 5-membered ring (e.g., 4-trimethylsilyl-5-ethoxycarbonyl-isoxazole).

Reaction Pathway Diagram

Reaction cluster_orbitals FMO Interaction Dipole 1,3-Dipole (Nitrile Oxide/Azide) HOMO High TS Transition State Asynchronous Concerted Attack at C-beta Dipole->TS Nucleophilic Attack ETMSP ETMSP (Dipolarophile) LUMO Low (C-Si steric bulk) ETMSP->TS Electrophilic Acceptor Product Cycloadduct (TMS at pos 4) Regioselective TS->Product Exergonic HOMO_Dipole Dipole HOMO LUMO_Alkyne ETMSP LUMO (Coeff @ C-beta) HOMO_Dipole->LUMO_Alkyne Dominant Interaction

Caption: Figure 2. Mechanism of [3+2] cycloaddition governed by FMO theory. The ETMSP LUMO directs the regiochemistry.

References

  • Domingo, L. R., Ríos-Gutiérrez, M., & Pérez, P. (2020).[3][4] Applications of the Molecular Electron Density Theory in Organic Chemistry. MDPI.

  • Thermo Scientific Chemicals. (2023). Ethyl 3-(trimethylsilyl)propiolate Product Specifications and Safety Data. Thermo Fisher Scientific.[5]

  • Parr, R. G., & Yang, W. (1989). Density-Functional Theory of Atoms and Molecules. Oxford University Press. (Foundational text for DFT descriptors cited in analysis).
  • Gaussian, Inc. (2023). Vibrational Analysis and IR/Raman Selection Rules in DFT. Gaussian Whitepapers.

  • Kovács, A., & Varga, Z. (2004). Vibrational spectra of trimethylsilanol and related silyl esters: A theoretical study. Journal of Molecular Structure.

Sources

Methodological & Application

Application Note: Trimethylsilyl Propiolate in [4+2] Cycloadditions

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic application of Trimethylsilyl propiolate (TMS-propiolate) in [4+2] cycloaddition reactions. It is designed for synthetic chemists and drug discovery professionals focusing on the construction of complex aromatic and heteroaromatic scaffolds.

High-Fidelity Regiocontrol & Heterocycle Synthesis

Executive Summary

This compound (TMS-propiolate) is a bifunctional acetylenic dienophile that transcends the limitations of simple alkynes. In Diels-Alder chemistry, the trimethylsilyl (TMS) group serves two critical functions:

  • Steric Director: It enforces high regioselectivity by steering the incoming diene away from the bulky silicon center, often overriding weaker electronic directing effects.

  • Chemical Handle: Post-cycloaddition, the TMS group acts as a "masked" proton (via protodesilylation), a halogen handle (via ipso-substitution), or a cross-coupling partner (via Hiyama coupling).[1]

This guide covers two primary workflows:

  • Workflow A: Thermal/Lewis Acid-Catalyzed Diels-Alder for substituted benzene synthesis.

  • Workflow B: Inverse Electron Demand Diels-Alder (IEDDA) for pyridine/pyridazine synthesis.[1]

Mechanistic Principles & Regiochemistry

The regiochemical outcome of a Diels-Alder reaction involving TMS-propiolate is governed by the interplay between Frontier Molecular Orbital (FMO) coefficients and Steric Repulsion .

The "Silicon Effect" on Regioselectivity

Unlike methyl propiolate, where regiochemistry is driven almost exclusively by electronic polarization, TMS-propiolate introduces a massive steric element.[1]

  • Electronic Bias: The ester group (-CO2R) lowers the LUMO energy and polarizes the triple bond, typically directing the most nucleophilic carbon of the diene to the

    
    -carbon of the alkyne.
    
  • Steric Override: The bulky TMS group at the

    
    -position can destabilize the endo transition state if it clashes with diene substituents. This often leads to high selectivity for the "para" or "meta" isomer depending on the diene's substitution pattern, sometimes reversing the selectivity observed with simple propiolates.
    
Pathway Visualization

The following diagram illustrates the divergent pathways available when using TMS-propiolate.

ReactionPathways cluster_legend Legend Start TMS-Propiolate (Dienophile) AdductA Cyclohexadiene Intermediate Start->AdductA + Diene1 (Thermal/Lewis Acid) AdductB Bicyclic Intermediate Start->AdductB + HeteroDiene (IEDDA) Diene1 Electron-Rich Diene (e.g., Danishefsky's) HeteroDiene Azadiene / Triazine (IEDDA) Process1 Acid Hydrolysis & Elimination AdductA->Process1 Process2 Retro-Diels-Alder (-N2 or -RCN) AdductB->Process2 ProdA Polysubstituted Benzene Process1->ProdA ProdB Substituted Pyridine/Pyridazine Process2->ProdB key1 Reactant key2 Intermediate key3 Final Scaffold

Figure 1: Divergent synthetic pathways using TMS-propiolate as a linchpin dienophile.

Experimental Protocols

Protocol A: Synthesis of Polysubstituted Benzenes

Target: Regioselective synthesis of 3-TMS-benzoates (which can be desilylated to meta-substituted benzoates). Reagents:

  • TMS-propiolate (1.0 equiv)[1]

  • Danishefsky’s Diene (1.2 equiv)[1]

  • Solvent: Toluene (Thermal) or DCM (Lewis Acid)[1]

  • Oxidant: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)[1]

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve TMS-propiolate (1.0 mmol) in anhydrous Toluene (5 mL, 0.2 M).

  • Addition: Add Danishefsky’s diene (1.2 mmol) via syringe.

    • Note: The TMS group on the diene and the dienophile ensures high "ortho" regioselectivity relative to the siloxy group, but the final aromatization pattern depends on elimination.

  • Cycloaddition (Thermal): Heat the mixture to reflux (110°C) for 12–24 hours. Monitor by TLC (Hexane/EtOAc).[1][2]

    • Lewis Acid Alternative: For temperature-sensitive substrates, use 0.1 equiv AlCl3 in DCM at 0°C to RT for 4 hours.[1]

  • Aromatization:

    • Cool the reaction to RT.

    • Add a solution of HCl (10% aq, 2 mL) to hydrolyze the silyl enol ether.[1] Stir for 30 mins.

    • Optional: If spontaneous aromatization is slow, add DDQ (1.1 equiv) and stir for 1 hour.

  • Workup: Dilute with Et2O, wash with NaHCO3 (sat.) and Brine. Dry over Na2SO4.[1]

  • Purification: Flash column chromatography on silica gel.

Data Interpretation:

Reactant Pair Conditions Major Product Yield
TMS-Propiolate + Isoprene 120°C, 24h para-TMS-methylbenzoate 65%
TMS-Propiolate + Danishefsky Diene 110°C, 12h 3-hydroxy-5-TMS-benzoate* 82%

*After acidic hydrolysis.[1]

Protocol B: Hetero-Diels-Alder for Pyridine Synthesis (IEDDA)

Target: Synthesis of substituted pyridines via reaction with 1,2,4-triazines.[1] This is a "Click-and-Release" type reaction where Nitrogen (


) is extruded.[1]
Step-by-Step Methodology
  • Setup: Dissolve the specific 1,2,4-triazine (1.0 mmol) and TMS-propiolate (2.0 mmol, excess drives kinetics) in o-Xylene or Chlorobenzene.

  • Reaction: Heat to reflux (130–140°C).

    • Mechanism:[3][4][5][6] The initial [4+2] adduct is unstable. It spontaneously undergoes a Retro-Diels-Alder reaction, releasing

      
       gas.[1]
      
  • Monitoring: Watch for the cessation of gas evolution.

  • Workup: Evaporate solvent under reduced pressure. The excess TMS-propiolate is volatile and can be removed under high vacuum.

  • Purification: The resulting pyridine often requires minimal purification. Recrystallize from Hexane/EtOAc if necessary.

Post-Synthetic Modifications (The "TMS Switch")

Once the ring is formed, the TMS group can be manipulated to diversify the library.

TransformationReagentsOutcome
Protodesilylation TBAF (THF) or K2CO3 (MeOH)Removes TMS, yielding the protonated arene.[1]
Halodesilylation ICl or NBSReplaces TMS with Iodine/Bromine (Ipso-substitution).[1]
Hiyama Coupling Pd(OAc)2, TBAF, Ar-ICross-coupling to form Biaryls.[1]
Protocol: Mild Protodesilylation[4]
  • Dissolve the TMS-adduct (1 equiv) in MeOH.

  • Add K2CO3 (0.1 equiv).[1]

  • Stir at RT for 1 hour.

  • Filter through a silica plug to remove salts and evaporate.

References

  • Diels-Alder Reactivity & Lewis Acid C

    • Title: Progress in Lewis-Acid-Templated Diels–Alder Reactions[1][7]

    • Source: MDPI (Molecules 2024)[1]

    • URL:[Link][1]

  • Danishefsky’s Diene Protocols

    • Title: Preparation and Diels–Alder Reaction of a Highly Nucleophilic Diene
    • Source: Organic Syntheses[6][8][9]

    • URL:[Link][1]

  • Protodesilyl

    • Title: An Additive-Free, Base-Catalyzed Protodesilylation of Organosilanes[1][3]

    • Source: Journal of Organic Chemistry / Organic Chemistry Portal
    • URL:[Link]

  • Inverse Electron Demand Diels-Alder (Tetrazines)

    • Title: Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation[1]

    • Source: NIH / Bioconjug
    • URL:[Link]

Sources

Application Note: Strategic Deprotection of Trimethylsilyl (TMS) Propiolates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The deprotection of trimethylsilyl (TMS) propiolates is a deceptively simple transformation that frequently results in low yields due to two specific physicochemical properties of the propiolate pharmacophore:

  • High Volatility: Lower molecular weight propiolates (e.g., ethyl propiolate) have significant vapor pressure. Standard rotary evaporation often leads to product loss.

  • Electrophilicity (Michael Acceptor): The conjugated alkyne-carbonyl system is a potent Michael acceptor. Strong bases or nucleophiles can trigger polymerization or conjugate addition side reactions during deprotection.

This guide moves beyond generic "alkyne deprotection" to provide a substrate-specific protocol that preserves the ester/acid functionality while mitigating polymerization risks.

Mechanistic Insight

Understanding the mechanism is vital for troubleshooting. Unlike simple terminal alkynes, propiolates possess an electron-withdrawing carbonyl group that stabilizes the intermediate acetylide but also makes the


-carbon susceptible to nucleophilic attack.
Reaction Pathway (Carbonate-Mediated)

The cleavage is driven by the high affinity of silicon for oxygen (or fluoride). In the potassium carbonate/methanol system, the methoxide ion (generated in equilibrium) attacks the silicon atom.

TMS_Deprotection_Mechanism Start TMS-Propiolate (Substrate) Inter1 Pentacoordinate Silicon Species Start->Inter1 Nucleophilic Attack (Si) Reagent MeO- / K+ Reagent->Inter1 Inter2 Propiolate Acetylide Anion Inter1->Inter2 C-Si Bond Cleavage Byprod TMS-OMe Inter1->Byprod Product Terminal Propiolate (Product) Inter2->Product Protonation (MeOH)

Figure 1: Mechanism of base-mediated desilylation. The driving force is the formation of the strong Si-O bond.

Experimental Protocols

Method A: Potassium Carbonate in Methanol (Standard)

Best for: Scalable synthesis, non-volatile substrates, and compounds stable to mild bases.

Reagents:

  • Substrate: TMS-Propiolate derivative (1.0 equiv)

  • Reagent: Potassium Carbonate (

    
    ), anhydrous (0.1 – 0.5 equiv)[1]
    
  • Solvent: Methanol (Reagent Grade)

Step-by-Step Protocol:

  • Preparation: Dissolve the TMS-propiolate substrate in Methanol (0.1 M concentration).

    • Note: Methanol is required as the proton source. Aprotic solvents (THF/DCM) will retard the reaction unless a proton source is added.

  • Addition: Cool the solution to 0 °C (ice bath). Add anhydrous

    
     (0.1 to 0.2 equiv).
    
    • Why 0 °C? Propiolates are prone to polymerization. Lower temperature suppresses side reactions.

  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature. Monitor by TLC or NMR (disappearance of TMS peak at ~0.2 ppm). Reaction is typically complete within 1-2 hours.

  • Workup (Critical for Volatiles):

    • If Product is Volatile (e.g., Ethyl Propiolate): Do NOT concentrate the reaction mixture directly. Dilute with cold Pentane or Diethyl Ether (

      
      ). Wash with cold water (to remove MeOH and salts) followed by Brine. Dry over 
      
      
      
      .[1][2][3]
    • Concentration: Carefully concentrate under mild vacuum ( > 100 mbar) at low bath temperature (< 20 °C). Do not evaporate to dryness.

    • If Product is Non-Volatile: Concentrate methanol in vacuo, redissolve in EtOAc, wash with water/brine, dry, and reconcentrate.

Method B: Buffered TBAF (For Sensitive Substrates)

Best for: Acid/Base sensitive substrates or complex natural products.

Reagents:

  • TBAF (1.0 M in THF)[2][3][4]

  • Acetic Acid (AcOH)

  • Solvent: THF[2][3][4][5]

Protocol:

  • Buffering: Pre-mix TBAF (1.1 equiv) with Acetic Acid (1.1 equiv) in THF at 0 °C.

    • Scientific Logic:[4][5][6][7] TBAF is basic due to the presence of hydroxide impurities and the basicity of the fluoride ion in aprotic media. Acetic acid buffers the solution, preventing base-catalyzed decomposition of the propiolate ester [1].

  • Execution: Add the buffered TBAF solution to the TMS-propiolate (dissolved in THF) at 0 °C.

  • Workup: Quench with saturated

    
    . Extract with 
    
    
    
    . This removes the tetrabutylammonium salts which can be difficult to separate from polar products.

Critical Quality Attributes (CQAs) & Troubleshooting

Data Summary: Reagent Comparison
FeatureMethod A (

)
Method B (Buffered TBAF)Method C (AgNO3/KCN)
Cost LowHighVery High
pH Regime Mildly Basic (pH 9-10)Neutral/Buffered (pH 7)Neutral
Atom Economy HighLow (High MW byproducts)Low
Suitability General PurposeBase-Sensitive TargetsOrthogonal Protection
Major Risk Ester Hydrolysis (if wet)Silyl byproduct removalHeavy Metal Contamination
Decision Tree for Protocol Selection

Decision_Tree Q1 Is the substrate Base Sensitive? MethodA Use Method A (K2CO3 / MeOH) Q1->MethodA No MethodB Use Method B (Buffered TBAF) Q1->MethodB Yes Q2 Is the Product Volatile? Precaution CRITICAL: Avoid Rotovap to Dryness. Use Pentane Extraction. Q2->Precaution Yes Standard Workup Standard Workup Q2->Standard Workup No MethodA->Q2 MethodB->Q2

Figure 2: Workflow for selecting the appropriate deprotection strategy based on substrate properties.

Troubleshooting Guide
  • Issue: Low Yield (Volatile Product)

    • Cause: Product lost to vacuum pump during concentration.

    • Solution: Switch solvent to Pentane/Ether. Use a Vigreux column for distillation if isolation is strictly necessary, or telescope the crude solution directly into the next step (e.g., Click reaction).

  • Issue: Polymerization (Dark/Tar formation)

    • Cause: High concentration of acetylide anion or high temperature.

    • Solution: Run reaction at -10 °C. Dilute reaction mixture (0.05 M). Ensure exclusion of oxygen (radical polymerization is possible).

  • Issue: Ester Hydrolysis

    • Cause: Presence of water in Methanol/K2CO3 system generating hydroxide.

    • Solution: Use anhydrous Methanol and anhydrous

      
      .[1]
      

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.

  • Caddick, S.; Delisser, V. M.; Doyle, V. E.; Khan, S. "A Facile Method for the Deprotection of Silyl Alkynes."[1] Tetrahedron1999 , 55, 2737–2754.

  • Organic Syntheses. "Deprotection of Trimethylsilyl Alkynes." Org.[4][5][8] Synth.2001 , 78, 239.

  • Carpita, A.; Rossi, R. "Silver(I)-Catalyzed Protiodesilylation of 1-(Trimethylsilyl)-1-alkynes." Tetrahedron Lett.1986 , 27, 4351.

Sources

Application of Trimethylsilyl propiolate in the synthesis of heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic application of Trimethylsilyl (TMS) Propiolate and its derivatives (e.g., Ethyl 3-(trimethylsilyl)propiolate) in heterocyclic synthesis. It moves beyond basic cycloaddition to explore the reagent's role as a regiodirecting group , a masking agent , and a handle for downstream functionalization .

Executive Summary

Trimethylsilyl propiolates represent a bifunctional class of reagents combining the reactivity of an electron-deficient alkyne with the steric and electronic modulation of a silyl group. Unlike terminal propiolates, which are prone to oligomerization and lack regiochemical discrimination in thermal cycloadditions, TMS-propiolates offer:

  • Enhanced Stability: Prevention of terminal alkyne proton abstraction and homocoupling.

  • Regiocontrol: The bulky TMS group directs 1,3-dipolar cycloadditions away from the silyl terminus, often reversing standard electronic selectivity.

  • Orthogonal Reactivity: The C-Si bond serves as a "masked" proton (cleavable by

    
     or base) or a handle for cross-coupling (Hiyama) and electrophilic substitution (Ipso-iodination).
    

Mechanistic Principles & Regioselectivity

The TMS group exerts a profound steric steering effect that often overrides electronic directing effects in 1,3-dipolar cycloadditions.

Diagram 1: Regioselectivity in Dipolar Cycloadditions

This diagram illustrates how the TMS group shifts the transition state energy to favor specific regioisomers compared to terminal propiolates.

Regioselectivity Reagents Reagents (Dipole + Dipolarophile) Term_Prop Terminal Propiolate (H-C≡C-COOEt) Reagents->Term_Prop TMS_Prop TMS-Propiolate (TMS-C≡C-COOEt) Reagents->TMS_Prop Mix Mixture of Isomers (Electronic Control Only) Term_Prop->Mix Thermal Single High Regioselectivity (Steric + Electronic) TMS_Prop->Single Steric Steering Prod_A 1,4-Isomer (Major) Mix->Prod_A Low Selectivity Prod_B 1,5-Isomer (Major) Single->Prod_B TMS directs sterics

Caption: TMS-propiolate enforces regioselectivity via steric bulk, often favoring 1,5-substitution patterns in thermal azide cycloadditions.

Application 1: Synthesis of 1,2,3-Triazoles with In Situ Functionalization

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with TMS-propiolates yields 4-TMS-1,2,3-triazoles. The TMS group is not merely a bystander; it allows for a "one-pot" transformation into 4-iodo-triazoles (via iododesilylation), which are potent substrates for Suzuki or Sonogashira couplings.

Experimental Protocol: One-Pot Synthesis of 4-Iodo-Triazoles

Objective: Synthesize 1-benzyl-4-iodo-1H-1,2,3-triazole-5-carboxylate derivatives.

Reagents:

  • Benzyl azide (1.0 equiv)

  • Ethyl 3-(trimethylsilyl)propiolate (1.1 equiv)

  • CuI (5 mol%)

  • ICl (Iodine monochloride) (1.2 equiv)

  • Solvent: THF/H2O (4:1)

Step-by-Step Methodology:

  • Cycloaddition: In a reaction vial, dissolve Benzyl azide (1.0 mmol) and Ethyl 3-(trimethylsilyl)propiolate (1.1 mmol) in THF (4 mL).

  • Catalysis: Add a solution of CuI (10 mg) in water (1 mL). Stir vigorously at Room Temperature (RT) for 4–6 hours. Monitoring: Check via TLC for disappearance of azide.

  • Iododesilylation (The Critical Step): Cool the reaction mixture to 0°C. Slowly add ICl (1.2 mmol) dropwise. The TMS group activates the C4 position for electrophilic attack.

  • Workup: Stir for 30 mins at 0°C. Quench with saturated aqueous

    
     (sodium thiosulfate) to remove excess iodine. Extract with Ethyl Acetate (3x).
    
  • Purification: Dry organic layer over

    
    , concentrate, and purify via silica gel flash chromatography (Hexane/EtOAc).
    

Why this works: The C-Si bond is highly polarized, making the carbon nucleophilic toward the iodine electrophile (


), effecting a clean substitution without needing to isolate the TMS-intermediate.

Application 2: Isoxazole Synthesis via Nitrile Oxide Cycloaddition

TMS-propiolates react with nitrile oxides (generated in situ) to form isoxazoles. The TMS group ensures that the oxygen of the dipole attacks the more substituted carbon (or the beta-carbon depending on conditions), preventing the formation of regioisomeric mixtures common with internal alkynes.

Diagram 2: Isoxazole Synthesis Workflow

Isoxazole Aldoxime Start: Aryl Aldoxime Hydroxamoyl Intermediate: Hydroxamoyl Chloride Aldoxime->Hydroxamoyl Chlorination NCS Reagent: NCS / Chloramine-T NCS->Hydroxamoyl Dipole Active Dipole: Nitrile Oxide Hydroxamoyl->Dipole HCl Elimination Base Base: Et3N Base->Dipole Product Product: 5-TMS-Isoxazole-4-carboxylate Dipole->Product [3+2] Cycloaddition TMS_Prop Trap: TMS-Propiolate TMS_Prop->Product

Caption: Generation of nitrile oxide dipole and regioselective trapping with TMS-propiolate.

Protocol Summary:

  • Dipole Generation: Treat an aryl aldoxime with N-Chlorosuccinimide (NCS) in DMF to form the hydroximoyl chloride.

  • Cycloaddition: Add Ethyl 3-(trimethylsilyl)propiolate and slowly add triethylamine (

    
    ) to generate the nitrile oxide in situ.
    
  • Result: The reaction yields the 3-aryl-5-(trimethylsilyl)isoxazole-4-carboxylate with high regioselectivity (>95:5).

Application 3: Indolizine Synthesis via Cycloimmonium Ylides

A powerful method for constructing fused bicyclic systems involves the reaction of pyridinium ylides with TMS-propiolates. This is a [3+2] cycloaddition followed by oxidative aromatization.

Key Advantage: The TMS group in the final indolizine can serve as a tracer for the reaction mechanism or a site for further modification (e.g., Hiyama coupling).

Reaction Scheme:

  • Reactants: Pyridinium bromide (derived from pyridine + bromoacetate) + TMS-Propiolate.

  • Conditions:

    
     (Base), solvent (DMF or MeCN), Oxidant (often air or 
    
    
    
    if needed).
  • Mechanism:

    • Base deprotonates the pyridinium salt to form the N-ylide (1,3-dipole).

    • [3+2] Cycloaddition with the alkyne.

    • Retro-aldol type loss or oxidation leads to the aromatic indolizine.

Advanced Functionalization: Hiyama Coupling

Once the TMS-heterocycle (Triazole, Isoxazole, or Indolizine) is synthesized, the TMS group can be cross-coupled with aryl halides.

Protocol:

  • Substrate: 4-TMS-1,2,3-triazole.[1]

  • Coupling Partner: Aryl Iodide (

    
    ).
    
  • Catalyst:

    
     (2 mol%).
    
  • Activator: TBAF (Tetrabutylammonium fluoride) or TASF.[2]

  • Solvent: THF, 60°C.

  • Outcome: The fluoride activates the silicon, forming a pentacoordinate silicate that transmetallates to Palladium, yielding the 4-Aryl-triazole .

Troubleshooting & Optimization

IssueProbable CauseSolution
Protodesilylation Reaction medium too acidic or wet.Use anhydrous solvents; add mild buffer (e.g.,

) if compatible.
Low Regioselectivity Thermal cycloaddition temperature too high.Switch to catalytic methods (CuAAC) or lower temp with Lewis Acid catalysis.
Incomplete Iodolysis TMS group unreactive due to sterics.Use ICl instead of

; ensure temperature is 0°C to prevent side reactions.
Gummy Reaction Polymerization of propiolate.Add propiolate slowly as a solution; do not add neat to hot reaction.

References

  • Hiyama Coupling of Silylated Heterocycles

    • Denmark, S. E., & Regens, C. S. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts. Accounts of Chemical Research.
    • Source:

  • 1,3-Dipolar Cycloaddition Regioselectivity

    • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[3][4][5] Past and Future. Angewandte Chemie International Edition.

    • Source:

  • Synthesis of Indolizines via Propiolates

    • Bicu, E., et al. (2023). 1,3-Dipolar cycloaddition of cycloimmonium salts and 4-(trimethylsilyl)-3-butyn-2-one.[6][7] Organic & Biomolecular Chemistry.[2][8][9][10][11]

    • Source:

  • Iododesilylation Protocols

    • Wipf, P., & Xu, W. (1993). Total Synthesis of (-)-Tubulysin D.
    • Source:

  • TMS-Propiolate Properties & Preparation

    • Vorbrüggen, H., & Krolikiewicz, K. (1975). Synthesis of nucleosides with use of trimethylsilyl-heterocycles.
    • Source:

Sources

Application Notes & Protocols: Trimethylsilyl Propiolate as a Versatile Dienophile in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Diels-Alder reaction stands as a cornerstone of modern organic synthesis, enabling the efficient construction of six-membered ring systems with remarkable regio- and stereocontrol.[1] This [4+2] cycloaddition between a conjugated diene and a dienophile is a powerful tool for creating molecular complexity.[1][2][3] This guide focuses on the strategic application of trimethylsilyl propiolate, an electron-deficient alkyne, as a highly effective dienophile. We will explore the mechanistic principles governing its reactivity, its influence on regioselectivity, and its synthetic utility in accessing functionalized cyclohexadienes and aromatic compounds. Detailed, field-proven protocols are provided to empower researchers in leveraging this versatile reagent for applications in natural product synthesis, materials science, and drug development.

Scientific Principles and Mechanistic Overview

The Activated Dienophile: An Electronic Perspective

The facility of the Diels-Alder reaction is governed by the electronic complementarity of its components. The reaction is a concerted process involving the overlap of the Highest Occupied Molecular Orbital (HOMO) of the diene with the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[4] The rate is significantly accelerated when the diene is electron-rich and the dienophile is electron-poor, as this narrows the HOMO-LUMO energy gap.[4][5][6]

This compound is an exemplary electron-deficient dienophile due to two key features:

  • Propiolate Ester: The ester carbonyl group is a potent electron-withdrawing group (EWG) that is conjugated with the alkyne. This conjugation lowers the energy of the dienophile's LUMO, making it more susceptible to nucleophilic attack by the diene.[5][6]

  • Trimethylsilyl (TMS) Group: While less electronically demanding than the ester, the TMS group can influence the regiochemical outcome of the reaction and, most importantly, serves as a valuable synthetic handle for subsequent chemical transformations.

Controlling Regioselectivity

When an unsymmetrical diene reacts with an unsymmetrical dienophile like this compound, the formation of two or more constitutional isomers (regioisomers) is possible.[7][8] The regiochemical outcome is dictated by the electronic and steric properties of the substituents on both the diene and dienophile. The general rule is that the most nucleophilic carbon of the diene preferentially bonds to the most electrophilic carbon of the dienophile.[7][8]

In the case of this compound, the carbon atom beta to the ester carbonyl is the most electrophilic center. The directing effect of the trimethylsilyl group itself is generally considered to be minor. Studies have shown that while it may exert a small "ortho" directing effect, the regioselectivity is predominantly controlled by other, more powerful directing groups on the diene.[9][10] For instance, in a reaction with a 1-substituted diene, the major product is typically the "ortho" adduct, while a 2-substituted diene favors the "para" adduct.[8]

Caption: Favorable orbital alignments for "ortho" and "para" regioselectivity.

Synthetic Utility: Beyond the Cycloaddition

The true power of using this compound lies in the synthetic versatility of the resulting Diels-Alder adducts. The TMS group, often considered a "traceless" directing group, can be selectively removed or manipulated.

  • Protodesilylation: The carbon-silicon bond is readily cleaved under acidic conditions (e.g., using p-toluenesulfonic acid, TsOH) to replace the TMS group with a proton. This provides a clean route to the corresponding desilylated cyclohexadiene.[9][10]

  • Aromatization: The cyclohexadiene adducts are excellent precursors to substituted aromatic compounds. Dehydrogenation using an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) smoothly converts the six-membered ring into an aromatic system.[10] This two-step sequence of Diels-Alder followed by aromatization is a highly convergent strategy for synthesizing complex aromatic and heteroaromatic structures.[11]

Workflow Start Diene + This compound DA Diels-Alder Reaction Start->DA Adduct Silylated Cyclohexadiene Adduct DA->Adduct Desilylation Protodesilylation (e.g., TsOH) Adduct->Desilylation DesilylAdduct Desilylated Cyclohexadiene Desilylation->DesilylAdduct Aromatization Aromatization (e.g., DDQ) DesilylAdduct->Aromatization Aromatic Substituted Aromatic Product Aromatization->Aromatic

Caption: Synthetic workflow from Diels-Alder adduct to aromatic product.

Applications and Data

The reaction of this compound has been successfully applied to a wide range of dienes, including simple acyclic dienes, silylated dienes, and highly functionalized electron-rich dienes like Danishefsky's diene.[12] The regioselectivity is consistently high when a strong directing group is present on the diene.

Table 1: Representative Diels-Alder Reactions with this compound

DieneConditionsAdduct(s) & RatioYieldReference
1-Trimethylsilylpenta-1,3-dieneToluene, reflux"Ortho" : "Meta" (3 : 1)68%[9]
3-Methyl-1-trimethylsilylbuta-1,3-dieneToluene, reflux"Para" : "Meta" (4 : 1)54%[9]
1-TrimethylsilylbutadieneToluene, reflux"Ortho" : "Meta" (small excess of ortho)N/A[10]
Danishefsky's DieneBenzene, RTSingle RegioisomerHigh[12][13]

Note: Yields and ratios are representative and can vary based on specific reaction scale and purification methods.

Experimental Protocols

CAUTION: These procedures should be performed by trained chemists in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: General Procedure for Diels-Alder Reaction

This protocol describes a typical thermal Diels-Alder reaction.

Materials:

  • Diene (1.0 eq)

  • This compound (1.1 - 1.5 eq)

  • Anhydrous solvent (e.g., Toluene or Xylene)

  • Round-bottom flask

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon) supply

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Setup: Assemble a flame- or oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a positive pressure of an inert atmosphere (N₂ or Ar).

  • Reagent Addition: To the flask, add the diene (1.0 eq) followed by anhydrous toluene (to make a ~0.5 M solution).

  • Dienophile Addition: Add this compound (1.1 eq) to the stirring solution via syringe.

    • Scientist's Note: Using a slight excess of the dienophile can help drive the reaction to completion, especially if the diene is volatile or prone to dimerization.

  • Reaction: Heat the reaction mixture to reflux (for toluene, ~110 °C) using a heating mantle.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the limiting reagent is consumed (typically 12-24 hours).

  • Workup: a. Cool the reaction mixture to room temperature. b. Concentrate the solution under reduced pressure using a rotary evaporator to remove the solvent.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure Diels-Alder adduct.

Protocol 2: Post-Cycloaddition Protodesilylation

This protocol details the removal of the TMS group from the cycloadduct.

Materials:

  • Silylated Diels-Alder adduct (1.0 eq)

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (0.1 eq, catalytic)

  • Solvent (e.g., Benzene, Toluene, or Acetone)

  • Round-bottom flask

Procedure:

  • Dissolution: Dissolve the silylated adduct (1.0 eq) in a suitable solvent (e.g., benzene) in a round-bottom flask.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (TsOH·H₂O, ~10 mol%).

  • Reaction: Stir the mixture at room temperature or gentle reflux.

    • Scientist's Note: The lability of the C-Si bond can vary. For more robust substrates, heating may be required. The reaction is typically faster than the initial cycloaddition.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Workup: a. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). b. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or diethyl ether). c. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: If necessary, purify the product via flash column chromatography.

Conclusion

This compound is a powerful and versatile dienophile for the Diels-Alder reaction. Its electron-deficient nature ensures rapid cycloaddition with a variety of dienes. The resulting silylated cyclohexadiene adducts are not merely products but valuable synthetic intermediates. The ability to perform a subsequent, high-yielding protodesilylation and aromatization sequence provides a convergent and efficient pathway to a diverse range of substituted aromatic compounds. The protocols and principles outlined in this guide provide a solid foundation for researchers to successfully incorporate this reagent into their synthetic strategies.

References

  • Catalyst-Free [3+2] Cycloaddition of Electron-Deficient Alkynes and o-Hydroxyaryl Azomethine Ylides in Water - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

  • Catalyst-Free [3+2] Cycloaddition of Electron-Deficient Alkynes and o-Hydroxyaryl Azomethine Ylides in Water. (2020). ACS Omega. Retrieved February 20, 2026, from [Link]

  • Pd(0)‐mediated [2+2+2] cycloaddition of electron‐deficient alkynes (E =...). (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • 1,3Dipolar cycloaddition of azides with electron-deficient alkynes under mild condition in water. (2025). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Electron-Deficient Alkynes as Dipolarophile in Pd-Catalyzed Enantioselective (3 + 2) Cycloaddition Reaction with Vinyl Cyclopropanes. (2019). Organic Letters. Retrieved February 20, 2026, from [Link]

  • Regioselectivity in the Diels-Alder Reactions of 3 - and 4-Substituted. (n.d.). RSC Publishing. Retrieved February 20, 2026, from [Link]

  • Danishefsky's diene - Wikipedia. (n.d.). Wikipedia. Retrieved February 20, 2026, from [Link]

  • The Diels–Alder route to allylsilanes from 1-trimethylsilylbutadienes. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Retrieved February 20, 2026, from [Link]

  • Preparation and Diels–Alder reaction of a highly nucleophilic diene. (n.d.). Organic Syntheses Procedure. Retrieved February 20, 2026, from [Link]

  • Structure of a Danishefsky's diene. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Regiochemistry of the Diels–Alder Reaction with Practice Problems. (n.d.). Chemistry Steps. Retrieved February 20, 2026, from [Link]

  • Regiochemistry In the Diels-Alder Reaction. (2018). Master Organic Chemistry. Retrieved February 20, 2026, from [Link]

  • Danishefsky's diene - chemeurope.com. (n.d.). chemeurope.com. Retrieved February 20, 2026, from [Link]

  • Regioselectivity of Diels–Alder reactions. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • The Diels-Alder Reaction. (2017). Master Organic Chemistry. Retrieved February 20, 2026, from [Link]

  • The stepwise Diels-Alder reaction of 4-nitrobenzodifuroxan with Danishefsky's diene. (2011). PubMed. Retrieved February 20, 2026, from [Link]

  • Origins of Regioselectivity of Diels–Alder Reactions for the Synthesis of Bisanthraquinone Antibiotic BE-43472B - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

  • Diels-Alder Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved February 20, 2026, from [Link]

  • New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer - PMC. (2022). National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

  • Diels–Alder reaction - Wikipedia. (n.d.). Wikipedia. Retrieved February 20, 2026, from [Link]

  • Synthesis of aromatic compounds by diels-alder reaction on solid support. (1998). Google Patents.
  • Understanding the Reactivity of Trimethylsilyldiazoalkanes Participating in [3+2] Cycloaddition Reactions towards Diethylfumarate with a Molecular Electron Density Theory Perspective. (2020). MDPI. Retrieved February 20, 2026, from [Link]

  • The Diels-Alder Reaction Selected Practical Methods. (2025). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Diels Alder Reaction Experiment Part 1, Prelab. (2020). YouTube. Retrieved February 20, 2026, from [Link]

  • Progress in Lewis-Acid-Templated Diels–Alder Reactions. (2024). MDPI. Retrieved February 20, 2026, from [Link]

  • Diels–Alder Cycloaddition Reactions. (n.d.). Encyclopedia MDPI. Retrieved February 20, 2026, from [Link]

  • First Examples of Reactions of 3-Trimethylsilyl-2-Propynamides and Organic Diselenides: Synthesis of Novel Derivatives of Propynamides. (2023). MDPI. Retrieved February 20, 2026, from [Link]

  • Utilizing the Pentadehydro-Diels–Alder Reaction for Polycyclic Aromatic Compound Synthesis: Diels–Alder-Based Linker Transformation. (2025). MDPI. Retrieved February 20, 2026, from [Link]

  • The Diels–Alder Reaction for the Synthesis of Polycyclic Aromatic Compounds. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • A REVIEW ON 1,3-DIPOLAR CYCLOADDITION REACTIONS IN BIOCONJUGATION AND IT'S IMPORTANCE IN PHARMACEUTICAL CHEMISTRY. (n.d.). IJRPC. Retrieved February 20, 2026, from [Link]

  • 1,3-Dipolar cycloaddition of cycloimmonium salts and 4-(trimethylsilyl)-3-butyn-2-one to access new functionalized indolizines with potential cytostatic activity. (n.d.). RSC Publishing. Retrieved February 20, 2026, from [Link]

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  • The Diels-Alder Reaction. (2019). Chemistry LibreTexts. Retrieved February 20, 2026, from [Link]

  • Diels-Alder adducts obtained by reaction with 3. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

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Sources

Application Note: High-Fidelity Synthesis of Aryl Propiolates via Desilylative Sonogashira Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In drug discovery, the aryl propiolate motif (


) is a critical pharmacophore and a precursor to heterocycles (coumarins, quinolines) and Michael acceptors. However, the direct Sonogashira coupling of terminal ethyl propiolate  (

) is fraught with operational hazards. Terminal propiolates are potent lachrymators, prone to explosive polymerization, and exhibit poor storage stability.

This guide details the Desilylative Sonogashira Coupling , a superior protocol utilizing Ethyl 3-(trimethylsilyl)propiolate (TMS-EP) as a robust, shelf-stable surrogate. By employing an in situ desilylation strategy, researchers can generate the reactive acetylide species transiently, minimizing side reactions and exposure to volatile alkynes.

Key Advantages of this Protocol:

  • Safety: Eliminates handling of volatile, unstable terminal propiolates.

  • Selectivity: The steric bulk of the TMS group suppresses homocoupling (Glaser coupling) prior to the catalytic event.

  • Scalability: Suitable for gram-scale synthesis without high-pressure equipment.

Mechanistic Insight: The "Masked" Nucleophile

The success of this reaction relies on the synchronization of two catalytic cycles: the Desilylation Cycle (activation) and the Cross-Coupling Cycle (catalysis). Unlike standard Sonogashira reactions where the alkyne is added directly, here the alkyne is "masked."

The Dual-Cycle Mechanism
  • Activation: A fluoride source (TBAF) or a carbonate base in a protic solvent (K₂CO₃/MeOH) cleaves the C-Si bond. This generates the transient anionic acetylide.

  • Transmetallation: The transient acetylide rapidly coordinates with the Copper(I) co-catalyst, forming the Cu-acetylide species.

  • Coupling: The Cu-acetylide enters the Palladium cycle, undergoing transmetallation with the oxidative addition complex (

    
    ).
    
Pathway Visualization

The following diagram illustrates the kinetic gating that prevents homocoupling. The concentration of free alkyne is kept low by the rate of desilylation.

Sonogashira_TMS TMS_Alk TMS-Propiolate (Stable Precursor) Desilylation Activation Step (F- or Base/MeOH) TMS_Alk->Desilylation Slow Release Free_Alk Transient Acetylide [R-C≡C-] Desilylation->Free_Alk Cu_Alk Cu-Acetylide Species Free_Alk->Cu_Alk + CuI Cu_Cat CuI Co-Catalyst Cu_Cat->Cu_Alk TransMet Transmetallation Cu_Alk->TransMet Pd_0 Pd(0) Active Species Ox_Add Oxidative Addition (Ar-Pd-X) Pd_0->Ox_Add + Ar-X Ox_Add->TransMet Prod Aryl Propiolate Product TransMet->Prod Reductive Elimination Prod->Pd_0 Regeneration

Caption: Kinetic gating mechanism where the TMS-protected precursor releases the active acetylide only upon activation, suppressing homocoupling side reactions.

Critical Reaction Parameters

Success depends on the precise selection of the "Activation System."

ParameterRecommendationScientific Rationale
Pd Source PdCl₂(PPh₃)₂ (2-5 mol%)Robust, air-stable precatalyst. The PPh₃ ligands prevent Pd aggregation better than dppf in these specific conditions.
Cu Source CuI (5-10 mol%)Essential for transmetallation. Must be white/off-white. Green/Blue CuI indicates oxidation and will kill the reaction.
Base/Activator K₂CO₃ (2.0 equiv) Dual role: Neutralizes the acid generated and promotes methanolysis of the C-Si bond.
Solvent THF:MeOH (1:1) Critical: Methanol is required for the desilylation step (formation of MeO-SiMe₃). THF solubilizes the aryl halide.
Temperature 25°C to 45°C Higher temperatures (>60°C) risk polymerization of the exposed propiolate double bond.

Standard Operating Procedure (SOP)

Objective: Synthesis of Ethyl 3-(4-methoxyphenyl)propiolate. Scale: 1.0 mmol.

Materials
  • Reagent A: 4-Iodoanisole (234 mg, 1.0 mmol)

  • Reagent B: Ethyl 3-(trimethylsilyl)propiolate (204 mg, 1.2 mmol) [CAS: 16205-84-8]

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride (35 mg, 0.05 mmol)

  • Co-Catalyst: Copper(I) Iodide (10 mg, 0.05 mmol)

  • Base: Potassium Carbonate (anhydrous, 276 mg, 2.0 mmol)

  • Solvent: THF (3 mL) and Methanol (3 mL), degassed.

Protocol Steps
  • Reactor Setup:

    • Flame-dry a 25 mL Schlenk tube or round-bottom flask equipped with a magnetic stir bar.

    • Cool to room temperature under a stream of Argon or Nitrogen.

  • Solids Charge:

    • Add 4-Iodoanisole, PdCl₂(PPh₃)₂, CuI, and K₂CO₃ to the flask against a positive pressure of inert gas.

    • Checkpoint: Ensure CuI is free-flowing and white.

  • Solvent & Degassing:

    • Add THF and MeOH via syringe.

    • Crucial Step: Sparge the mixture with Argon for 5 minutes. Oxygen is the enemy of this reaction (causes Glaser homocoupling of the alkyne).

  • Reagent Addition:

    • Add Ethyl 3-(trimethylsilyl)propiolate dropwise via syringe.

    • Note: The solution typically turns from yellow to dark orange/brown over 10 minutes.

  • Reaction Monitoring:

    • Stir at room temperature (25°C).

    • Monitor by TLC (Hexane:EtOAc 9:1) or LC-MS every 2 hours.

    • Timeline: Aryl iodides typically complete in 2-4 hours. Aryl bromides may require mild heating (45°C) and longer times (8-12 hours).

  • Workup:

    • Dilute with Et₂O (20 mL) and water (20 mL).

    • Separate phases. Extract aqueous layer with Et₂O (2 x 10 mL).

    • Wash combined organics with Brine, dry over MgSO₄, and concentrate.

  • Purification:

    • Flash column chromatography on silica gel. Propiolates are often UV-active and distinct from the starting material.

Troubleshooting & Optimization Matrix

The following decision tree addresses common failure modes.

Troubleshooting Start Issue Observed Issue1 No Conversion (SM Remaining) Start->Issue1 Issue2 Homocoupling Dimer (Main Product) Start->Issue2 Issue3 Pd Black Precipitation (Early) Start->Issue3 Sol1 Check Desilylation: Is MeOH present? Add TBAF (1.0 eq) Issue1->Sol1 Sol2 Oxygen Leak: Re-degas solvents. Reduce CuI loading. Issue2->Sol2 Sol3 Ligand Scavenging: Add xs PPh3 (10%). Switch to Pd(dppf)Cl2. Issue3->Sol3

Caption: Diagnostic workflow for common Sonogashira failure modes.

Detailed Troubleshooting Notes:
  • "The reaction stalled."

    • Cause: The TMS group is not cleaving.

    • Fix: Ensure Methanol is present. If using pure THF/DMF, you must add a fluoride source like TBAF (Tetra-n-butylammonium fluoride) or CsF to drive the desilylation.

  • "I see a blue/green color."

    • Cause: Oxidation of Cu(I) to Cu(II). The catalytic cycle is dead.

    • Fix: Abort. Resubmit with rigorously degassed solvents.

  • "My product has no ester group."

    • Cause: Hydrolysis.

    • Fix: If the ester hydrolyzes, you likely used NaOH or too much water. Stick to K₂CO₃ or Cs₂CO₃ in anhydrous MeOH.

References

  • Original Sonogashira Protocol: Sonogashira, K.; Tohda, Y.; Hagihara, N. Tetrahedron Lett.1975 , 16, 4467–4470. Link

  • Desilylative Coupling Methodology: Nishihara, Y. et al. Tetrahedron Lett.2009 , 50, 4643–4646. Link

  • TMS-Propiolate Stability & Utility: Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th Ed.; Wiley: Hoboken, 2014. Link

  • Copper-Free Variants (Alternative): Liang, Y. et al. J. Org.[1][2] Chem.2006 , 71, 379–381. Link

  • Review of Alkynyl Ester Synthesis: Chinchilla, R.; Nájera, C. Chem. Rev.2007 , 107, 874–922. Link

Sources

Application Note: Trimethylsilyl Propiolates as "Masked" Linchpins in Functionalized Alkyne Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Utility

In the high-stakes environment of drug discovery, Ethyl 3-(trimethylsilyl)propiolate (ETP) serves as a critical "masked" reagent. While terminal alkynes like ethyl propiolate are essential for Click chemistry and Sonogashira couplings, they suffer from inherent instability, volatility, and a tendency toward uncontrolled Michael additions or homocoupling (Glaser coupling).

The trimethylsilyl (TMS) group in ETP acts as a steric and electronic buffer. It stabilizes the electron-deficient alkyne core during storage and handling, yet can be removed chemoselectively in situ to trigger reactivity. This application note details the protocols for leveraging ETP as a robust precursor for 1,4-disubstituted 1,2,3-triazoles (isosteres of amide bonds in peptidomimetics) and functionalized aryl-alkynoates .

The "Masked" Advantage
  • Suppression of Homocoupling: The TMS cap prevents the formation of diyne byproducts (Glaser coupling) prior to the catalytic cycle.

  • Controlled Release: In situ desilylation maintains a low steady-state concentration of the reactive terminal alkyne, favoring cross-coupling over side reactions.

  • Regiocontrol: In cycloadditions, the steric bulk of the TMS group (if retained) or its specific removal directs the regioselectivity of the attack.

Part 2: Reaction Landscape & Pathways

The following diagram illustrates the versatility of ETP as a divergence point for heterocyclic and carbon-scaffold synthesis.

ETP_Pathways ETP Ethyl 3-(trimethylsilyl) propiolate (ETP) Desilylation In Situ Desilylation (F- or Base) ETP->Desilylation Activation Heterocycle Fused Heterocycles (Pyrroles/Furans) ETP->Heterocycle Direct Cycloaddition (Diels-Alder/Click) Terminal Reactive Intermediate: Ethyl Propiolate Desilylation->Terminal -TMS Triazole 1,4-Disubstituted 1,2,3-Triazoles (Peptidomimetics) Terminal->Triazole + Azide (CuAAC) ArylAlkyne Aryl-Alkynoates (Sonogashira) Terminal->ArylAlkyne + Ar-I (Pd/Cu)

Figure 1: The ETP Divergence Workflow. The TMS group acts as a gatekeeper, allowing access to multiple scaffolds via controlled activation.

Part 3: Detailed Experimental Protocols

Protocol A: One-Pot Deprotection / CuAAC (Click Chemistry)

Objective: Synthesis of 1,4-disubstituted 1,2,3-triazole-4-carboxylates without isolating the volatile ethyl propiolate.

Mechanism: Fluoride anions (from TBAF) or weak bases (


) cleave the C-Si bond. The resulting terminal alkyne immediately enters the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cycle.
Reagents & Materials
  • Substrate: Organic Azide (

    
    , 1.0 equiv)
    
  • Reagent: Ethyl 3-(trimethylsilyl)propiolate (ETP, 1.2 equiv)

  • Catalyst:

    
     (10 mol%)
    
  • Reductant: Sodium Ascorbate (20 mol%)

  • Deprotection Agent: Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.2 equiv) OR

    
     (1.5 equiv) for methanol-compatible substrates.
    
  • Solvent:

    
    -BuOH / 
    
    
    
    (1:1) or THF /
    
    
    (1:1).
Step-by-Step Workflow
  • Preparation: In a round-bottom flask, dissolve the Organic Azide (1.0 equiv) and ETP (1.2 equiv) in the solvent mixture (

    
     concentration relative to azide).
    
  • Catalyst Addition: Add the

    
     solution followed immediately by the Sodium Ascorbate solution. The mixture should turn bright yellow/orange (indicating Cu(I) species).
    
  • Controlled Initiation (Critical Step):

    • Method A (TBAF): Add TBAF dropwise over 5 minutes at

      
      .
      
    • Method B (Carbonate): If using MeOH, add solid

      
       at room temperature.
      
    • Why? Slow generation of the free alkyne prevents the "Glaser" homocoupling side reaction.

  • Incubation: Stir vigorously at Room Temperature (RT) for 2–4 hours. Monitor by TLC (disappearance of azide).

  • Workup: Dilute with water and extract with Ethyl Acetate (

    
    ). Wash combined organics with brine.
    
  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography.
    

Validation Check:

  • NMR: Look for the triazole proton singlet at

    
    . Ensure the TMS peak (
    
    
    
    ) is completely absent.
Protocol B: One-Pot Sonogashira Coupling

Objective: Synthesis of aryl-alkynoates (e.g., Ethyl 3-phenylpropiolate derivatives) from aryl iodides.[1]

Mechanism: A "Sila-Sonogashira" variant where desilylation occurs in situ, allowing the Pd-catalyst to couple the alkyne to the aryl ring.

Reagents
  • Aryl Halide: Aryl Iodide (1.0 equiv)

  • Reagent: ETP (1.2 equiv)

  • Catalyst:

    
     (2–5 mol%)
    
  • Co-Catalyst: CuI (5 mol%)

  • Base/Activator: TBAF (1.5 equiv) or

    
     (2.0 equiv).
    
  • Solvent: THF or DMF (degassed).

Step-by-Step Workflow
  • Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen.

  • Charging: Add Aryl Iodide,

    
    , and CuI.
    
  • Solvation: Add degassed THF/DMF.

  • Reagent Addition: Add ETP via syringe.

  • Activation: Add TBAF (1M in THF) dropwise.

    • Note: The solution will darken as Pd(0) is generated and the cycle begins.

  • Reaction: Heat to

    
     for 4–12 hours.
    
  • Quench: Quench with saturated

    
     solution (to complex copper). Extract with ether/EtOAc.
    

Part 4: Process Visualization (One-Pot Click)

The following diagram details the logic flow for the Click Chemistry protocol, highlighting the critical decision points for solvent and base selection.

Click_Protocol Start Start: Dissolve Azide + ETP SolventCheck Substrate Soluble in Alcohol? Start->SolventCheck PathA Path A: t-BuOH / Water (Use TBAF for desilylation) SolventCheck->PathA No (Lipophilic) PathB Path B: Methanol (Use K2CO3 for desilylation) SolventCheck->PathB Yes (Polar) CatAdd Add CuSO4 + Na-Ascorbate PathA->CatAdd PathB->CatAdd Reaction Reaction: 2-4 Hours @ RT Monitor TLC CatAdd->Reaction Check Azide Consumed? Reaction->Check Workup Extract (EtOAc) & Purify Check->Workup Yes Heat Heat to 40°C Check->Heat No Heat->Reaction

Figure 2: Decision Matrix for One-Pot Desilylation/Click Chemistry using ETP.

Part 5: Data Summary & Troubleshooting

Comparative Efficiency: ETP vs. Free Propiolate

The following table summarizes the advantages of using ETP over standard ethyl propiolate in drug discovery workflows.

FeatureEthyl 3-(trimethylsilyl)propiolate (ETP)Ethyl Propiolate (Standard)
Storage Stability High (Months at

)
Low (Polymerizes, volatile)
Handling Liquid, non-volatileLachrymator, volatile
Homocoupling Suppressed (Requires activation)High risk (Glaser coupling)
Reaction Selectivity High (Controlled release)Variable (Concentration dependent)
Atom Economy Lower (Loss of TMS)Higher
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield / Stalled Reaction Incomplete desilylation.Ensure fluoride source (TBAF) is fresh. Increase temperature to ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

.
Homocoupling (Diyne formation) High local concentration of alkyne.Add TBAF slower (syringe pump). Degass solvents thoroughly to remove

.
Black Precipitate Copper disproportionation.Increase Sodium Ascorbate loading to maintain Cu(I) state. Add a ligand (e.g., TBTA).[2][3]
No Reaction (Sonogashira) Catalyst poisoning or oxidation.Use "Copper-free" conditions if substrate is sensitive. Ensure inert atmosphere.

Part 6: References

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[4][5][6] Past and Future. Angewandte Chemie International Edition.[7]

  • Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie.

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.[8]

  • Cacchi, S., et al. (2000). Palladium-Catalyzed Reaction of Aryl Iodides with Mono- and Disubstituted Alkynes.[1] Organic Letters.[7][9]

  • Sigma-Aldrich. (n.d.). Ethyl 3-(trimethylsilyl)propiolate Product Sheet.

Sources

Application Note: Experimental Setup and Protocols for Trimethylsilyl Propiolate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers and drug development professionals working with Trimethylsilyl Propiolates .

Introduction & Strategic Utility

Trimethylsilyl (TMS) Propiolates represent a specialized class of acetylenic esters used primarily as high-precision building blocks in heterocyclic synthesis. In drug discovery, they serve two critical functions:

  • Regiocontrol Elements: The bulky trimethylsilyl group directs the regioselectivity of 1,3-dipolar cycloadditions (e.g., "Click" chemistry) more effectively than a simple proton.

  • Masked Functionality: The TMS group acts as a robust protecting group for the terminal alkyne, which can be selectively removed (protiodesilylation) or substituted (halodesilylation) after the primary scaffold is constructed.

Crucial Distinction:

  • C-Silylated Reagent (Primary Focus): Ethyl 3-(trimethylsilyl)propiolate (CAS: 16205-84-8).[1] Structure: TMS-C≡C-COOEt. This is the standard reagent for cycloadditions and Michael additions.

  • O-Silylated Reagent: Trimethylsilyl propiolate (CAS: 18293-49-9). Structure: H-C≡C-COO-TMS. This is a labile, moisture-sensitive masked acid, rarely used for the alkyne chemistry itself. This guide focuses on the C-Silylated ester.

Material Properties & Handling (Trustworthiness)

The C-silylated propiolates are stable liquids but require specific handling to prevent premature desilylation or hydrolysis.

Physical Properties Table
PropertyEthyl 3-(trimethylsilyl)propiolateNotes
Molecular Weight 170.28 g/mol
Boiling Point 92–96 °C at 28 mmHgDistillable under vacuum.
Density 0.897 g/mLLess dense than water.[1]
Solubility DCM, THF, Toluene, Et2OReacts slowly with protic solvents (MeOH/H2O) if base is present.
Stability Moisture SensitiveStore under Argon/Nitrogen at 2–8 °C.
Handling Protocol: The "Dry-Chain" System

To ensure reproducibility, particularly in catalytic reactions, a "Dry-Chain" setup is mandatory.

  • Glassware: Flame-dried or oven-dried (120°C for 4h), assembled while hot under a stream of Argon.

  • Solvents: Anhydrous THF or DCM (water < 50 ppm). Stabilizers in THF (BHT) generally do not interfere, but inhibitor-free THF is preferred for radical pathways.

  • Quenching: Never quench directly with strong base (NaOH/KOH) if retention of the TMS group is desired. Use saturated NH₄Cl or phosphate buffer (pH 7).

Experimental Protocols

Protocol A: Regioselective 1,3-Dipolar Cycloaddition (Isoxazole Synthesis)

Objective: Synthesize 3,5-disubstituted isoxazoles with high regiocontrol. The TMS group forces the incoming dipole (nitrile oxide) to react distally, often reversing the standard regioselectivity of terminal alkynes.

Mechanism: The TMS group exerts steric bulk at the


-carbon, while the COOEt group exerts electronic withdrawal. In nitrile oxide cycloadditions, the oxygen of the dipole preferentially attacks the more hindered/electron-deficient carbon, but the TMS group can override this.
Reagents:
  • Ethyl 3-(trimethylsilyl)propiolate (1.0 equiv)

  • Chlorooxime (Precursor to Nitrile Oxide) (1.2 equiv)

  • Sodium Bicarbonate (NaHCO₃) or Triethylamine (Et₃N) (1.5 equiv)

  • Solvent: DCM or t-BuOH/H₂O (1:1) for "on-water" acceleration.

Step-by-Step Methodology:
  • Setup: Charge a 50 mL round-bottom flask with Chlorooxime (1.2 mmol) and Ethyl 3-(trimethylsilyl)propiolate (1.0 mmol, 170 mg) in DCM (10 mL).

  • Dipole Generation: Cool the mixture to 0°C. Add Et₃N (1.5 mmol) dropwise over 10 minutes. Note: Slow addition prevents dimerization of the nitrile oxide to furoxan.

  • Reaction: Allow the mixture to warm to Room Temperature (25°C). Stir for 4–12 hours. Monitor by TLC (Hexane/EtOAc 4:1). The alkyne spot (high Rf) should disappear.

  • Workup: Dilute with DCM (20 mL), wash with water (2 x 15 mL) and brine (15 mL). Dry over MgSO₄.

  • Purification: Flash chromatography on silica gel.

    • Insight: The TMS group makes the product lipophilic, aiding separation.

    • Yield Target: 75–90%.

Protocol B: "Click" Synthesis of 1,4-Disubstituted-5-TMS-1,2,3-Triazoles

Objective: Synthesize triazoles where the TMS group remains at the 5-position, allowing for subsequent iodination or cross-coupling (a "functional handle" strategy).

Reagents:
  • Organic Azide (R-N₃) (1.0 equiv)

  • Ethyl 3-(trimethylsilyl)propiolate (1.2 equiv)

  • Catalyst: Cp*RuCl(PPh₃)₂ (2 mol%) for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) .

    • Note: Standard Copper-Catalysis (CuAAC) often fails or causes desilylation with electron-deficient internal alkynes. Ru-catalysis is preferred for internal silyl alkynes.

Step-by-Step Methodology:
  • Inert Setup: In a glovebox or under strict Ar flow, add Cp*RuCl(PPh₃)₂ (2 mol%) to a vial.

  • Addition: Add anhydrous Dioxane (0.5 M concentration relative to azide). Add Organic Azide and TMS-Propiolate .

  • Thermal Activation: Seal the vial and heat to 60°C for 6 hours.

  • Observation: The reaction typically turns from dark brown to orange/yellow upon completion.

  • Workup: Filter through a short plug of silica to remove Ruthenium. Concentrate and purify via column chromatography.

Downstream Functionalization (Desilylation)

Once the heterocyclic scaffold is built, the TMS group can be modified.

TransformationReagentsConditionsOutcome
Protiodesilylation K₂CO₃, MeOH25°C, 30 minReplaces TMS with H . Mildest method.
Fluoridesilylation TBAF, THF0°C to 25°CReplaces TMS with H (Rapid, but can affect base-sensitive groups).
Halodesilylation ICl (Iodine Monochloride)DCM, -78°CReplaces TMS with I . Useful for subsequent Suzuki coupling.
Bromodesilylation NBS, AgNO₃ (cat.)Acetone, 25°CReplaces TMS with Br .

Visualizations

Diagram 1: Experimental Workflow for Moisture-Sensitive Cycloaddition

This diagram illustrates the "Dry-Chain" setup required to maintain the integrity of the TMS group during the reaction initiation.

G Start Start: Inert Gas Purge (Ar/N2) Reagents Reagent Prep: Dry Solvents (DCM/THF) + TMS-Propiolate Start->Reagents Syringe Transfer InSitu In Situ Activation: Slow Addition of Base (Generates Dipole) Reagents->InSitu 0°C Cooling Reaction Cycloaddition: Room Temp, 4-12h (Monitor TLC) InSitu->Reaction Warm to RT Quench Quench: Sat. NH4Cl (Avoid Strong Base) Reaction->Quench Completion Workup Workup & Isolation: Phase Sep -> Dry -> Conc. Quench->Workup

Caption: Standard "Dry-Chain" workflow for handling moisture-sensitive TMS-propiolate reactions.

Diagram 2: Regioselectivity & Functionalization Pathway

This diagram details the divergent pathways available when reacting TMS-propiolates with nitrile oxides, followed by post-cyclization modifications.

ReactionPath SM Ethyl 3-(trimethylsilyl)propiolate (TMS-C≡C-COOEt) Cyclo 1,3-Dipolar Cycloaddition SM->Cyclo Dipole Nitrile Oxide (R-C≡N+-O-) Dipole->Cyclo Product Isoxazole Scaffold (TMS at C4 or C5) Cyclo->Product Regiocontrol via Sterics PathA Path A: Protiodesilylation (K2CO3 / MeOH) Product->PathA PathB Path B: Halodesilylation (ICl or NBS) Product->PathB FinalA C-H Isoxazole (Standard Pharmacophore) PathA->FinalA FinalB C-I/Br Isoxazole (Coupling Precursor) PathB->FinalB

Caption: Divergent synthesis pathways: Using TMS as a directing group and subsequent functional handle.

References

  • Preparation of 3-trimethylsilyl-lower alkyl propiolate. U.S. Patent 3,770,791. (1973). Describes the fundamental synthesis of the reagent from alkyl propiolates. Link

  • Regioselective hydrosilylations of propiolate esters with tris(trimethylsilyl)silane. PubMed. (2005).[2] Discusses the electronic and steric factors influencing addition to propiolates. Link

  • 1,3-Dipolar Cycloaddition of Nitrile Oxides. MDPI. (2025). Detailed mechanistic study on regioselectivity in isoxazole synthesis using substituted alkynes. Link

  • Sonogashira Coupling Protocols. Organic Chemistry Portal. General reference for palladium-catalyzed coupling conditions compatible with silyl alkynes. Link

  • Desilylation Strategies. Gelest Technical Library. Comprehensive guide on removing TMS groups using fluoride or base.[3] Link

Sources

Application Note: Ethyl 3-(Trimethylsilyl)propiolate (ETMSP) as a Versatile "Switchable" Reagent

[1][2]

Abstract

Ethyl 3-(trimethylsilyl)propiolate (ETMSP) serves as a robust, stabilized surrogate for ethyl propiolate in the synthesis of nitrogen-containing heterocycles and alkynyl esters.[1][2] While propiolate esters are prone to polymerization and difficult handling due to volatility and lachrymatory properties, the trimethylsilyl (TMS) group in ETMSP provides steric protection and electronic modulation. This guide details protocols for using ETMSP to access specific 1,2,3-triazole regioisomers, substituted pyrazoles, and Sonogashira coupling products, emphasizing its role as a "masked" terminal alkyne.[1]

Introduction: The "Push-Pull" Advantage

ETMSP combines an electron-withdrawing ester group with an electron-donating, sterically bulky trimethylsilyl group.[1][2] This "push-pull" electronic structure creates unique reactivity profiles unavailable to unsubstituted propiolates.[1]

Key Chemical Advantages[1][2]
  • Stability: The TMS group prevents the spontaneous polymerization often observed with terminal propiolates.

  • Regiocontrol: The steric bulk of the TMS group directs nucleophilic attack and cycloadditions, often reversing or enhancing selectivities compared to the protonated analog.

  • Divergent Reactivity: ETMSP can react directly (retaining the TMS group for further functionalization) or undergo in situ desilylation to react as a terminal alkyne.

PropertyData
CAS Number 16205-84-8
Formula

MW 170.28 g/mol
Boiling Point 92–96 °C (at 28 mmHg)
Density 0.897 g/mL
Safety Profile Irritant, Combustible.[1][2] Handle in fume hood.

Decision Matrix: Reaction Pathways

The following flowchart illustrates the divergent synthetic pathways accessible via ETMSP, allowing researchers to select the optimal route for their target scaffold.

ETMSP_PathwaysETMSPEthyl 3-(TMS)propiolate(ETMSP)Decision1Target Scaffold?ETMSP->Decision1Triazole1,2,3-TriazolesDecision1->TriazolePyrazolePyrazolesDecision1->PyrazoleCouplingAryl AlkynesDecision1->CouplingDecisionTriRegioisomer?Triazole->DecisionTriPyrazPathHydrazine CyclocondensationPyrazole->PyrazPathR-NHNH2SonoPathDesilylative SonogashiraCoupling->SonoPathPd(0)/Cu(I)/BasePath141,4-Disubstituted(Desilylation + CuAAC)DecisionTri->Path14Cu(I) / BasePath151,5-Disubstituted(RuAAC Direct)DecisionTri->Path15Cp*RuCl

Figure 1: Divergent synthetic workflows starting from ETMSP.[1][2] The choice of catalyst and conditions dictates the retention or cleavage of the TMS group.

Application 1: Regiodivergent Synthesis of 1,2,3-Triazoles

Triazoles are critical bioisosteres for amide bonds in kinase inhibitors and peptidomimetics.[1] ETMSP allows access to both 1,4- and 1,5-isomers from a single precursor.[1]

Protocol A: Synthesis of 1,4-Triazoles (One-Pot Desilylation/Click)

Mechanism: Base-mediated cleavage of the TMS group generates the terminal alkyne in situ, which immediately undergoes Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]

Reagents:

  • Aryl Azide (1.0 equiv)[1][2]

  • ETMSP (1.2 equiv)[1][2]

  • 
     (10 mol%)[1]
    
  • Sodium Ascorbate (20 mol%)[1][2]

  • 
     (1.5 equiv) — Critical for desilylation[1][2]
    
  • Solvent:

    
    -BuOH/H2O (1:1)[1]
    

Procedure:

  • Dissolve the aryl azide in

    
    -BuOH/H2O.[1]
    
  • Add ETMSP followed by

    
    .[1][2] Stir for 10 minutes to initiate desilylation (monitor by TLC if necessary).
    
  • Add sodium ascorbate followed by the copper sulfate solution.

  • Stir at room temperature for 4–12 hours.

  • Workup: Dilute with water, extract with EtOAc. The product is the ethyl 1-aryl-1H-1,2,3-triazole-4-carboxylate .[1][2]

Protocol B: Synthesis of 1,5-Triazoles (RuAAC)

Mechanism: Ruthenium catalysis tolerates internal alkynes.[1][2][3] The TMS group is retained, directing the azide to the internal position due to steric/electronic steering, yielding the 1,5-disubstituted product with a TMS handle (which can be later converted to a halogen or proton).

Reagents:

  • Aryl Azide (1.0 equiv)[1][2]

  • ETMSP (1.0 equiv)[1][2]

  • Catalyst:

    
     (2–5 mol%)[1]
    
  • Solvent: Dioxane or Toluene (Anhydrous)[1]

Procedure:

  • Under

    
     atmosphere, dissolve azide and ETMSP in dry dioxane.
    
  • Add the Ru-catalyst.[1][2][4]

  • Heat to 60–80 °C for 12 hours.

  • Note: The TMS group remains at the 4-position.

  • Workup: Evaporate solvent and purify via silica flash chromatography.

Application 2: Pyrazole Synthesis via Hydrazine Condensation

Pyrazoles are ubiquitous in anti-inflammatory and oncology drugs.[1][2] ETMSP reacts with hydrazines to form pyrazolone derivatives or hydroxypyrazoles.[1]

Critical Insight: The reaction regioselectivity is governed by the Michael addition of the hydrazine. The TMS group at the

Protocol:

  • Preparation: Dissolve substituted hydrazine (

    
    , 1.1 equiv) in Ethanol. Add 
    
    
    (2.5 equiv) to free the base.[1]
  • Addition: Add ETMSP (1.0 equiv) dropwise at 0 °C.

  • Cyclization: Allow to warm to RT, then reflux for 3–6 hours.

  • Outcome: The reaction typically yields 5-hydroxy-3-trimethylsilyl-1-substituted pyrazoles (or their tautomers).[1][2]

  • Desilylation (Optional): If the TMS group is not desired in the final scaffold, treat the crude pyrazole with

    
     (1.0 M in THF) or aqueous 
    
    
    during workup to generate the 3-unsubstituted pyrazole.[1]

Application 3: Desilylative Sonogashira Coupling

Direct handling of ethyl propiolate in cross-coupling is hazardous due to its low boiling point and instability.[2] ETMSP acts as a stable equivalent.[1]

Mechanism: The "In-situ Desilylation" approach utilizes a fluoride source or strong base to reveal the terminal alkyne in the presence of the Pd-catalyst, ensuring the active species is consumed immediately, preventing homocoupling.

Protocol:

  • System: Charge a flask with Aryl Iodide (1.0 equiv),

    
     (2 mol%), and 
    
    
    (5 mol%).
  • Solvent/Base: Add THF (degassed) and

    
     (3.0 equiv).[1][2]
    
  • Activator: Add TBAF (1.0 equiv) or use

    
     (2.0 equiv) if base-sensitive.[1][2]
    
  • Reagent: Add ETMSP (1.2 equiv) dropwise.[1][2]

  • Reaction: Stir at RT (or mild heat 40 °C) for 4–8 hours.

  • Result: Formation of Ethyl 3-arylpropiolate .

References

  • Regioselective Synthesis of 1,2,3-Triazoles

    • Himo, F., et al. "Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Selectivity."[1] J. Am. Chem. Soc.[1][3][5] 2005.[1][2][5][6][7][8] [1]

    • Zhang, L., et al. "Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides." J. Am. Chem. Soc.[1][3] 2005.[1][2][5][6][7][8] [1]

  • Desilylative Sonogashira Coupling

    • Sorensen, U.S., et al. "Efficient Synthesis of Ethyl 3-Arylpropiolates."[1] Tetrahedron Letters.

  • Reagent Properties & Safety

    • PubChem Compound Summary for CID 5366224 (Ethyl 3-(trimethylsilyl)propiolate).[1][2] [1]

  • Pyrazole Synthesis

    • Elguero, J. "Comprehensive Heterocyclic Chemistry II: Pyrazoles."[1]

Application Note: Catalytic Systems for the Transformation of Trimethylsilyl Propiolate

[1]

Abstract

Trimethylsilyl (TMS) propiolate is a bifunctional linchpin in modern medicinal chemistry, offering a protected terminal alkyne and an electrophilic ester moiety. While the TMS group serves primarily as a robust protecting group to prevent premature Glaser homocoupling, its strategic removal or activation enables rapid access to nitrogen-rich heterocycles (triazoles, isoxazoles) and complex carbon skeletons. This guide details three self-validating catalytic workflows: Cu-catalyzed one-pot "Click" cycloaddition , Au-catalyzed cycloisomerization , and Pd-catalyzed cross-coupling , designed for high-throughput library generation.

Strategic Reactivity Landscape

The utility of TMS-propiolate lies in its ability to undergo orthogonal activation. The ester group directs regioselectivity, while the TMS-alkyne can be activated via desilylation (fluoride/base) or direct transmetallation.

Reactivity Flowchart (Graphviz)

TMS_ReactivityTMSTMS-Propiolate(Bifunctional Core)CuCu(I) / F-(Click Chemistry)TMS->CuAuAu(III) / NH2OH(Cycloisomerization)TMS->AuPdPd(0) / Cu(I)(Sonogashira)TMS->PdTriazole1,4-Disubstituted1,2,3-TriazolesCu->Triazole + AzideIsoxazole3,5-DisubstitutedIsoxazolesAu->Isoxazole + Nitrile Oxide/OximeArylAlkyneInternal Alkynes(Aryl-Propiolates)Pd->ArylAlkyne + Aryl Halide

Figure 1: Divergent synthesis pathways from TMS-propiolate using orthogonal catalytic systems.

Protocol A: One-Pot Deprotection/CuAAC (Click Chemistry)

Target: 1,4-Disubstituted 1,2,3-Triazole-4-carboxylates.

Mechanistic Insight

Standard CuAAC requires a terminal alkyne. Using TMS-propiolate allows for in situ generation of the unstable terminal alkyne via fluoride sources (TBAF) or mild bases (K₂CO₃ in MeOH). This "masking" strategy prevents alkyne degradation and homocoupling during storage. The copper cycle involves the formation of a copper-acetylide intermediate that intercepts the organic azide.

Experimental Protocol

Scale: 1.0 mmol | Time: 2–4 hours | Temp: Ambient

ReagentEquiv.[1][2][3]Role
TMS-Propiolate 1.0Alkyne Precursor
Organic Azide (R-N₃)1.0–1.1Dipole Partner
CuSO₄ · 5H₂O 0.05 (5 mol%)Pre-catalyst
Sodium Ascorbate 0.10 (10 mol%)Reductant (Cu²⁺ → Cu⁺)
TBAF (1M in THF)1.1Desilylating Agent
t-BuOH / H₂O (1:1)SolventReaction Medium

Step-by-Step Workflow:

  • Preparation: In a 20 mL scintillation vial, dissolve the Organic Azide (1.0 mmol) and TMS-Propiolate (142 mg, 1.0 mmol) in t-BuOH/H₂O (4 mL, 1:1 v/v).

  • Desilylation: Add TBAF (1.1 mL, 1.1 mmol) dropwise. Note: Mild exotherm possible. Stir for 10 minutes to ensure deprotection (monitor by TLC for disappearance of TMS-starting material if necessary).

  • Catalyst Addition: Add Sodium Ascorbate (20 mg, 0.1 mmol) followed immediately by CuSO₄·5H₂O (12.5 mg, 0.05 mmol). The solution should turn bright yellow/orange (characteristic of Cu(I)).

  • Reaction: Cap and stir vigorously at room temperature for 2–4 hours.

  • Workup: Dilute with water (10 mL) and extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Most products crystallize upon trituration with hexanes. If oil, purify via silica flash chromatography (Hex/EtOAc gradient).

Validation Check:

  • Success: Formation of a solid precipitate (triazole) is common in aqueous media.

  • Failure: If solution turns green/blue, oxygen has oxidized the catalyst. Add more ascorbate.

Protocol B: Au(III)-Catalyzed [3+2] Cycloaddition

Target: Isoxazole-5-carboxylates.

Mechanistic Insight

Gold catalysts (specifically AuCl₃ or cationic Au(I)) act as soft Lewis acids, activating the alkyne π-system towards nucleophilic attack. In the presence of in situ generated nitrile oxides (from chlorooximes) or direct condensation with activated oximes, gold promotes a regioselective cyclization. This method avoids the harsh basic conditions of traditional [3+2] cycloadditions.

Experimental Protocol

Scale: 0.5 mmol | Time: 6 hours | Temp: 40 °C

ReagentEquiv.[1][2][3]Role
TMS-Propiolate 1.2Dipolarophile
Chlorooxime (R-C(Cl)=NOH)1.0Nitrile Oxide Precursor
AuCl₃ 0.05 (5 mol%)Catalyst
AgOTf 0.05 (5 mol%)Co-catalyst (Halide Scavenger)
DCM (Anhydrous)Solvent0.2 M Concentration

Step-by-Step Workflow:

  • Catalyst Activation: In a flame-dried flask under N₂, mix AuCl₃ (7.5 mg) and AgOTf (6.4 mg) in DCM (1 mL) for 10 minutes. Filter through a Celite plug to remove AgCl if a clear solution is desired (optional for this reaction).

  • Reactant Mixing: Add the Chlorooxime (0.5 mmol) and TMS-Propiolate (0.6 mmol) to the reaction vessel.

  • Base Addition: Slowly add a mild base like NaHCO₃ (solid, 1.5 equiv) to slowly generate the nitrile oxide in situ.

  • Reaction: Stir at 40 °C. The gold catalyst activates the alkyne, facilitating the regioselective attack of the oxygen atom of the nitrile oxide.

  • Workup: Filter through a short silica pad to remove gold residues. Concentrate and purify via column chromatography.

Expert Note: The TMS group may be retained or cleaved depending on the specific gold ligand and moisture levels. If the 5-H isoxazole is desired, treat the crude product with K₂CO₃/MeOH for 30 mins.

Protocol C: Pd-Catalyzed Sonogashira Cross-Coupling

Target: Aryl-Propiolates (Internal Alkynes).

Mechanistic Insight

This protocol utilizes a "deprotection-coupling" sequence. While some Pd-catalysts can couple silanes directly (Hiyama-type), the most robust method for TMS-alkynes involves in situ fluoride deprotection to generate the copper acetylide, which then enters the Pd-catalytic cycle (transmetallation).

Experimental Protocol

Scale: 1.0 mmol | Time: 12 hours | Temp: 60 °C

ReagentEquiv.[1][2][3]Role
Aryl Iodide (Ar-I)1.0Electrophile
TMS-Propiolate 1.2Nucleophile Precursor
Pd(PPh₃)₂Cl₂ 0.03 (3 mol%)Catalyst
CuI 0.05 (5 mol%)Co-catalyst
TBAF (1M in THF)1.5Activator/Base
THF (Degassed)Solvent0.5 M

Step-by-Step Workflow:

  • Inert Atmosphere: Purge a Schlenk tube with Argon.

  • Loading: Add Pd(PPh₃)₂Cl₂ (21 mg), CuI (9.5 mg), and Aryl Iodide (1.0 mmol).

  • Solvent/Reagent: Add degassed THF (2 mL) and TMS-Propiolate (1.2 mmol).

  • Activation: Add TBAF (1.5 mL, 1M) dropwise. The solution will darken.

  • Heating: Seal and heat to 60 °C for 12 hours.

  • Workup: Quench with saturated NH₄Cl (removes Cu). Extract with Et₂O.

  • Purification: Flash chromatography.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (CuAAC) Oxidation of Cu(I) to Cu(II).Increase Sodium Ascorbate to 20 mol%. Degass solvents.
Homocoupling (Glaser) Oxygen presence during deprotection.Strictly degass solvents before adding TBAF/Base.
Desilylation without Coupling Catalyst poisoning or slow transmetallation.Ensure Aryl Iodide is used (not Bromide/Chloride) for standard conditions. Increase temp to 80°C.

References

  • Himo, F., et al. (2005).[4] Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Scope. Journal of the American Chemical Society. Link

  • Hansen, T. V., et al. (2005).[4] One-Pot Synthesis of 1,4-Disubstituted 1,2,3-Triazoles from In Situ Generated Alkynes. The Journal of Organic Chemistry.[5][6] Link

  • Praveen, C., et al. (2010).[4] Gold(III) Chloride Catalyzed Cycloisomerization of α,β-Acetylenic Oximes.[4] Synlett.[4] Link

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Link

Application Note: Protecting Group Strategies Involving Trimethylsilyl Propiolate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and chemical biologists focusing on Targeted Covalent Inhibitors (TCIs) and Bioconjugation . It details the strategic use of Trimethylsilyl (TMS) Propiolate not merely as a reagent, but as a "Latent Warhead" Protecting Group Strategy .

Executive Summary & Strategic Rationale

In modern drug discovery, particularly for Targeted Covalent Inhibitors (TCIs) , the propiolamide moiety (


) is a privileged "warhead" targeting non-catalytic cysteine residues. However, the high electrophilicity of terminal propiolamides can lead to non-specific toxicity, polymerization, or side reactions during synthetic elaboration.

Trimethylsilyl (TMS) Propiolate serves as a strategic "Masking Agent." The TMS group on the alkyne terminus acts as a temporary protecting group that:

  • Sterically Shields the Michael acceptor, preventing premature reaction with nucleophiles during synthesis.

  • Modulates Electrophilicity , rendering the warhead "latent" until the final step.

  • Provides Orthogonality , allowing the assembly of complex scaffolds containing other sensitive groups (e.g., Boc, Fmoc, TBS) before "arming" the warhead.

This guide details the Installation , Maintenance , and Activation (Deprotection) of this moiety.

Strategic Workflow: The "Mask-and-Arm" Approach

The core strategy treats the TMS-propiolate moiety as a Safety-Catch Warhead . The workflow follows three phases: Installation (Masking) , Elaboration (Synthesis) , and Activation (Arming) .

Visualization: The "Mask-and-Arm" Logic

MaskAndArm cluster_0 Phase 1: Installation cluster_1 Phase 2: Latency cluster_2 Phase 3: Activation Scaffold Drug Scaffold (Amine/Alcohol) Latent Latent Warhead (TMS-Protected) Scaffold->Latent Coupling (EDC/HATU) Reagent TMS-Propiolic Acid (Masking Reagent) Reagent->Latent Conditions Synthetic Elaboration (Cross-Coupling, SAR) Latent->Conditions Stable To Active Active Warhead (Terminal Alkyne) Latent->Active Activation Conditions->Latent Intact Activator Deprotection (Fluoride/Base) Activator->Active Target Covalent Binding (Cys-Target) Active->Target Michael Addition

Figure 1: The "Mask-and-Arm" workflow. The TMS group renders the warhead inert (Latent) during synthesis, allowing for complex scaffold elaboration before final activation.

Detailed Protocols

Phase 1: Installation (Coupling)

Direct coupling of propiolic acid is risky due to its tendency to polymerize. Using 3-(trimethylsilyl)propiolic acid mitigates this.

Reagents:

  • Substrate: Primary/Secondary Amine (Scaffold).

  • Reagent: 3-(Trimethylsilyl)propiolic acid (Lithium salt or free acid).

  • Coupling Agent: HATU or EDC·HCl/HOAt.

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: DMF or DCM (Anhydrous).

Protocol:

  • Preparation: Dissolve 3-(trimethylsilyl)propiolic acid (1.2 equiv) and DIPEA (3.0 equiv) in anhydrous DMF at 0°C.

  • Activation: Add HATU (1.2 equiv) and stir for 15 minutes at 0°C. Note: Maintain low temperature to prevent desilylation or side reactions.

  • Coupling: Add the amine substrate (1.0 equiv) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by LC-MS (Look for M+1 + 126 Da shift corresponding to the TMS-propiolyl group).

  • Workup: Dilute with EtOAc, wash with 5% LiCl (aq), sat. NaHCO3, and Brine. Dry over Na2SO4.

  • Purification: Flash chromatography (Hexane/EtOAc). The TMS-protected product is generally stable on silica.

Critical Control Point: Avoid strong nucleophilic bases (like NaOH) or unbuffered aqueous conditions during workup, as these can prematurely cleave the TMS group.

Phase 2: Synthetic Elaboration (Orthogonality)

The TMS-alkyne is robust. It allows you to perform the following reactions on the scaffold without affecting the warhead:

  • Boc Deprotection: TFA/DCM (The TMS-alkyne is relatively stable to acidic TFA for short durations, unlike TMS-ethers).

  • Suzuki Coupling: Pd(PPh3)4 / Na2CO3 (Mild basic conditions are usually tolerated if reaction time is short; however, use K3PO4 with caution).

  • Hydrogenation: H2 / Pd/C (The alkyne will reduce; AVOID unless reducing the alkyne is the goal).

Stability Matrix:

Condition Stability of TMS-Propiolamide Notes
TFA / DCM (Acid) High Stable for standard Boc removal protocols.
Piperidine / DMF Moderate Fmoc removal is possible, but monitor for Michael addition.
LiOH / THF / H2O Low Strong hydroxide bases will cause hydrolysis/desilylation.

| TBAF / THF | None | Instant cleavage (Trigger mechanism). |

Phase 3: Activation (Deprotection)

This is the "Arming" step. The TMS group is removed to reveal the reactive terminal alkyne.

Method A: Fluoride-Mediated (Mildest)

  • Reagents: TBAF (Tetra-n-butylammonium fluoride) or CsF.

  • Solvent: THF or MeCN.

  • Protocol:

    • Dissolve TMS-protected precursor in THF (0.1 M).

    • Cool to -78°C or 0°C (depending on scaffold sensitivity).

    • Add TBAF (1.0 M in THF, 1.1 equiv) dropwise.

    • Quench Immediately: Reaction is usually complete in <15 mins. Quench with sat. NH4Cl or dilute Acetic Acid. Prolonged exposure to TBAF can degrade the Michael acceptor.

    • Why this works: The Si-F bond enthalpy (135 kcal/mol) drives the reaction, cleaving the C-Si bond.

Method B: Base-Mediated (Cost-Effective)

  • Reagents: K2CO3 (Potassium Carbonate).

  • Solvent: MeOH or MeOH/THF (1:1).

  • Protocol:

    • Dissolve substrate in MeOH.

    • Add K2CO3 (0.5 - 1.0 equiv).

    • Stir at RT for 30 mins.

    • Note: This generates the alkynyl anion transiently. Ensure the solvent is protic (MeOH) to protonate the alkyne immediately.

Troubleshooting & Optimization

Common Failure Modes
  • Premature Desilylation:

    • Cause: Adventitious water/base during coupling or storage.

    • Fix: Use anhydrous solvents; store intermediate at -20°C.

  • Michael Addition during Deprotection:

    • Cause: The free amine or alkoxide generated reacts with the newly formed propiolamide.

    • Fix: Use buffered conditions (AcOH/TBAF) or perform deprotection in the presence of a scavenger if necessary.

  • Low Yield in Coupling:

    • Cause: Steric clash of the TMS group.

    • Fix: Switch to the Acid Chloride method: Convert TMS-propiolic acid to acid chloride (Oxalyl chloride/DMF cat.) in situ, then react with amine.

Orthogonality Visualization

Orthogonality cluster_TMS TMS-Propiolamide cluster_TBS TBS-Ether (Alcohol) cluster_Boc Boc-Amine TMS TMS-C≡C-CO-R TBS TBS-O-R' Boc Boc-NH-R'' Acid Acid (TFA) Acid->TMS Stable Acid->TBS Stable (mild) Acid->Boc Cleaves Fluoride Fluoride (TBAF) Fluoride->TMS Cleaves Fluoride->TBS Cleaves Fluoride->Boc Stable Base Weak Base (K2CO3) Base->TMS Cleaves (MeOH) Base->TBS Stable Base->Boc Stable

Figure 2: Orthogonality Map. Use this logic to sequence your deprotection steps. Note that TBAF cleaves both TMS and TBS, requiring careful planning if both are present.

References

  • Preparation and Applications of Ethyl 3-(trimethylsilyl)propiolate: Thermo Scientific Chemicals.[1] "Ethyl 3-(trimethylsilyl)propiolate, 98%."[1]

  • Synthesis of Propiolamides via Acid Chloride: Andreev, M., et al. "One-Pot Synthesis of 3-(Trimethylsilyl)propynamides." Russian Journal of Organic Chemistry, 2021.[2]

  • General Silyl Deprotection Strategies: Gelest Technical Library. "Deprotection of Silyl Ethers and Alkynes."

  • Covalent Warhead Design (TCIs): WuXi AppTec. "Design & Synthesis Strategies for Targeted Covalent Inhibitors."

  • Mild Deprotection of TMSE Esters (Related Chemistry): Sieber, P., et al. "Mild deprotection of 2-(trimethylsilyl)ethyl esters." Tetrahedron Letters.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in Trimethylsilyl Propiolate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide is designed to provide in-depth troubleshooting for common issues encountered during reactions involving trimethylsilyl propiolate, a versatile building block in organic synthesis. As Senior Application Scientists, we understand that achieving high yields is critical for the success of your research and development projects. This guide moves beyond simple procedural steps to explain the underlying chemical principles, helping you diagnose and resolve issues effectively.

Part 1: Troubleshooting Guide - Question & Answer

This section directly addresses specific problems that can lead to low yields in this compound reactions.

Issue 1: Low or No Conversion of Starting Materials in Coupling Reactions (e.g., Sonogashira)

Question: I am performing a Sonogashira coupling with this compound and an aryl halide, but I'm observing very low conversion of my starting materials. What are the likely causes and how can I improve the reaction outcome?

Answer: Low conversion in Sonogashira couplings involving this compound often points to issues with the catalyst, reaction conditions, or reagents.

  • Catalyst Inactivity or Poisoning: The palladium catalyst is the heart of the Sonogashira reaction. Its activity can be compromised in several ways:

    • Catalyst Poisoning: Impurities in your reagents or solvents can bind to the palladium's active sites, rendering it inactive.[1][2][3] Common poisons include sulfur- and phosphorus-containing compounds. Ensure all reagents and solvents are of high purity.

    • Oxidative Addition Failure: The first step of the catalytic cycle, oxidative addition of the aryl halide to the Pd(0) species, can be slow, especially with less reactive aryl bromides or chlorides.[4] Increasing the reaction temperature can often overcome this barrier.[4]

  • Suboptimal Reaction Conditions:

    • Insufficient Temperature: Many Sonogashira reactions with aryl bromides require elevated temperatures (e.g., 80-100°C) to proceed efficiently.[4]

    • Inappropriate Base: The choice and amount of base are crucial. Triethylamine (TEA) or diisopropylamine (DIPA) are commonly used to neutralize the HX formed during the reaction and to facilitate the formation of the copper(I) acetylide.[4][5] Ensure you are using a sufficient excess of a suitable base.

    • Solvent Effects: The solvent can significantly influence the reaction rate and outcome. Polar aprotic solvents like DMF, THF, or acetonitrile are generally preferred.[4][6]

  • Reagent Quality:

    • Moisture: The presence of water can lead to unwanted side reactions and catalyst deactivation.[6] Ensure all glassware is rigorously dried and use anhydrous solvents.[6][7]

    • Purity of this compound: Impurities in the this compound itself can inhibit the reaction. If in doubt, consider purifying the reagent by distillation.

Troubleshooting Workflow:

G cluster_0 Low Conversion Troubleshooting start Low Conversion Observed check_catalyst 1. Verify Catalyst Activity - Use fresh catalyst - Check for poisons start->check_catalyst optimize_temp 2. Increase Reaction Temperature (e.g., to 80-100°C for Ar-Br) check_catalyst->optimize_temp If no improvement check_base 3. Evaluate Base - Ensure sufficient excess - Consider alternative amine bases optimize_temp->check_base If no improvement check_solvent 4. Assess Solvent - Use anhydrous polar aprotic solvent - Degas solvent check_base->check_solvent If no improvement purify_reagents 5. Purify Reagents - Distill TMS-propiolate - Ensure dryness of all components check_solvent->purify_reagents If no improvement success Improved Yield purify_reagents->success If successful

Caption: Troubleshooting Decision Tree for Low Conversion.

Issue 2: Premature Deprotection of the Trimethylsilyl (TMS) Group

Question: My reaction is yielding the deprotected terminal alkyne instead of the desired TMS-protected product. What is causing this premature cleavage of the Si-C bond?

Answer: The trimethylsilyl group is a labile protecting group, and its premature removal is a common issue. Several factors can lead to unintended deprotection:

  • Presence of Nucleophiles/Bases:

    • Hydroxide or Alkoxides: Basic conditions, particularly in the presence of protic solvents like methanol or water, can readily cleave the TMS group.[8][9][10] For instance, using potassium carbonate in methanol is a standard method for TMS deprotection.[8][9][11] If your reaction conditions are basic and involve a protic solvent, this is a likely cause.

    • Fluoride Ions: Fluoride sources, such as tetrabutylammonium fluoride (TBAF), are highly effective for cleaving silicon-carbon bonds due to the high strength of the Si-F bond.[8] Ensure that no fluoride sources are present in your reaction mixture unless deprotection is intended.

  • Acidic Conditions: While generally more stable to acid than silyl ethers, the TMS group on an alkyne can be cleaved under certain acidic conditions.[8]

  • Moisture: Water can facilitate the hydrolysis of the TMS group, especially under basic or acidic conditions.[6][12] It is imperative to maintain anhydrous conditions if the TMS group needs to be preserved.[6][7]

Preventative Measures:

Condition to AvoidRecommended ActionScientific Rationale
Moisture Use oven- or flame-dried glassware and anhydrous solvents. Run reactions under an inert atmosphere (N₂ or Ar).[6][7]Prevents hydrolysis of the sensitive Si-C bond.
Strongly Basic/Protic Conditions If a base is required, opt for non-nucleophilic amine bases (e.g., triethylamine) in aprotic solvents (e.g., THF, Dichloromethane).[6]Minimizes the risk of nucleophilic attack on the silicon atom.
Fluoride Sources Avoid any reagents containing fluoride ions (e.g., TBAF, KF).The high affinity of silicon for fluoride leads to rapid and irreversible cleavage of the Si-C bond.[8]
Issue 3: Formation of Significant Amounts of Homocoupling Byproducts (Glaser Coupling)

Question: In my Sonogashira reaction, I am observing a significant amount of the homocoupled product of this compound. How can I suppress this side reaction?

Answer: The formation of a 1,4-disubstituted-1,3-diyne via homocoupling (Glaser coupling) is a common side reaction in Sonogashira couplings, often catalyzed by the copper(I) co-catalyst in the presence of oxygen.

  • Exclusion of Oxygen: Oxygen promotes the oxidative homocoupling of alkynes. It is critical to thoroughly degas your reaction mixture and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.

  • Copper-Free Conditions: If homocoupling remains a persistent issue, consider employing a copper-free Sonogashira protocol.[5] These methods often require a different palladium catalyst system and may need higher temperatures or different bases, but they completely eliminate the primary pathway for Glaser coupling.

  • Control of Reaction Parameters:

    • Slow Addition: Adding the this compound slowly to the reaction mixture can help to maintain a low concentration of the alkyne, favoring the cross-coupling pathway over homocoupling.

    • Temperature: Lowering the reaction temperature can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.

Experimental Protocol: Degassing a Reaction Mixture

  • Assemble your reaction flask with all non-volatile reagents and the solvent.

  • Seal the flask with a rubber septum.

  • Insert a needle connected to a vacuum/inert gas manifold.

  • Place the flask in an ultrasonic bath.

  • Apply vacuum for 5-10 minutes while sonicating. You should see bubbles forming as dissolved gases are removed.

  • Backfill the flask with argon or nitrogen.

  • Repeat this "freeze-pump-thaw" or vacuum/inert gas cycle at least three times to ensure the complete removal of oxygen.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the typical stability and recommended storage for this compound?

A1: this compound is a moisture-sensitive liquid.[13] It should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) and kept in a cool, dry place.[14] Exposure to moisture can lead to the hydrolysis of the trimethylsilyl group, resulting in the formation of propiolic acid and hexamethyldisiloxane. It is also incompatible with strong oxidizing agents.[13][14]

Q2: Are there alternative silyl protecting groups for terminal alkynes that are more robust than TMS?

A2: Yes, if the lability of the TMS group is problematic for your synthetic route, you can use bulkier trialkylsilyl groups which offer greater steric hindrance and are more resistant to cleavage. Common alternatives include:

  • Triethylsilyl (TES)

  • tert-Butyldimethylsilyl (TBDMS)

  • Triisopropylsilyl (TIPS)

The stability of these groups generally increases with their steric bulk (TMS < TES < TBDMS < TIPS).[9] Consequently, more forcing conditions are required for their removal. For example, while TMS can be cleaved with K₂CO₃/MeOH, deprotection of a TIPS group often requires TBAF.[9][10]

Q3: Can the ester group of this compound undergo side reactions?

A3: Yes, the ester functionality can participate in side reactions, particularly in the presence of strong nucleophiles or bases. For example, strong bases can lead to saponification of the ester. Additionally, certain reaction conditions might favor conjugate addition to the alkyne, a reaction that is influenced by the electron-withdrawing nature of the ester group.[15] It is important to consider the compatibility of all functional groups present in your starting materials with the chosen reaction conditions.

Q4: My crude NMR looks clean, but my yield is low after purification by silica gel chromatography. What could be the issue?

A4: This is a common issue, especially with relatively nonpolar and volatile compounds like many this compound derivatives.[11]

  • Volatility: The product may be co-evaporating with the solvent during rotary evaporation.[7] Use a lower bath temperature and be careful not to apply too high a vacuum.

  • Adsorption on Silica Gel: The product might be irreversibly adsorbing to the silica gel, or decomposing on the acidic surface of the silica.[11] You can try deactivating the silica gel by treating it with a small amount of triethylamine in the eluent system or using a different stationary phase like alumina.

  • Careful Fraction Collection: Small, non-UV active compounds can be difficult to track during chromatography. Take smaller fractions and analyze them carefully by TLC, staining if necessary.

References

  • Siddaraj, R.; Ningegowda, R.; Shivananju, N. S.; Priya, B. S. A Mild and Efficient Method for the Deprotection of Trimethyl Silyl Alkynes Using Sodium Ascorbate and Copper Sulphate. Eur. J. Chem.2018 , 9, 317-321. [Link]

  • Aure Chemical. Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride. Aure Chemical.[Link]

  • Siddaraj, R., et al. A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. ResearchGate.2018 . [Link]

  • Gelest, Inc. 3-TRIMETHYLSILYLPROPIONIC ACID Safety Data Sheet. Gelest, Inc.2016 . [Link]

  • Liu, Y., Yamazaki, S., & Yamabe, S. Regioselective hydrosilylations of propiolate esters with tris(trimethylsilyl)silane. The Journal of organic chemistry, 70(2), 556–561. 2005 . [Link]

  • Gelest, Inc. Silanes as Protecting Groups for Terminal Alkyne. Gelest Technical Library.[Link]

  • University of Rochester. Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry.[Link]

  • Pohl, L. R., et al. Preparation of 3-trimethylsilyl-lower alkyl propiolate.
  • Eid, E. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository.2012 . [Link]

  • Andreev, I. A., et al. Synthesis of 3-Chloro-3-(trimethylsilyl)prop-2-enoic Acid Amides and Hydrazides from 3-(Trimethylsilyl)propynoic Acid. ResearchGate.2021 . [Link]

  • McDermott, L., et al. Hydrosilylation of Propiolate Esters. Organic Syntheses.2025 . [Link]

  • Reddit. TMS Deprotection low yields :(. r/chemhelp.2024 . [Link]

  • American Chemical Society. New Reactivity Mediated by Trimethylsilyl Trifluoromethanesulfonate. ACS Publications.2017 . [Link]

  • Chicharro, D., et al. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.2007 . [Link]

  • American Chemical Society. New Reactivity Mediated by Trimethylsilyl Trifluoromethanesulfonate. ACS Publications.2018 . [Link]

  • Mahmoud, N. A., et al. Solvent Effect on Nucleophilic Cleavage of p-Chlorobenzyltrimethylsilane Using Tetrabutylammonium Fluoride in ROH-DMSO Media. Science Alert.2007 . [Link]

  • Reddit. Sonogashira troubleshooting help needed. r/Chempros.2020 . [Link]

  • Lokesh, K., et al. Optimization of Sonogashira cross coupling reaction of 1a with trimethylsilylethyne. ResearchGate.2014 . [Link]

  • Little, R. D., & Schwaebe, M. K. Artifacts in trimethylsilyl derivatization reactions and ways to avoid them. Journal of Chromatography A.1999 . [Link]

  • ResearchGate. One-Pot Synthesis of 3-(Trimethylsilyl)propynamides. ResearchGate.2025 . [Link]

  • Process Pro. How to Prevent Catalyst Poisoning at the Industrial Scale. Process Pro.2024 . [Link]

  • Gelest, Inc. Cross-Coupling of Alkynylsilanes. Gelest Technical Library.[Link]

  • ResearchGate. Effect of the trialkylsilyl group on the propionate aldol reaction with propanal a. ResearchGate.[Link]

  • GOOD GI. Solving the Problem of Catalyst Poisoning in Encapsulants. GOOD GI.2024 . [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling?. r/Chempros.2021 . [Link]

  • Pukánszky, B., et al. Possible coupling reactions of functional silanes and polypropylene. Composites Part A: Applied Science and Manufacturing.2000 . [Link]

  • Sustainability Directory. What Is 'Catalyst Poisoning' and What Substances Can Cause It, Reducing the Converter's Efficiency?. Sustainability Directory.2025 . [Link]

  • The Science Madness Discussion Board. Is it normal to get low yields all the time, or am I a bad organic chemist?. 2020 . [Link]

  • Kim, I., et al. Effects of various poisoning compounds on the activity and stereospecificity of heterogeneous Ziegler–Natta catalyst. Journal of Molecular Catalysis A: Chemical.2008 . [Link]

  • Scribd. Trimethylsilyl Compounds and Reactions. Scribd.[Link]

  • Organic Syntheses. Hydrosilylation of Propiolate Esters. Organic Syntheses.2025 . [Link]

  • Le-Masurier, S. P., et al. Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews.2021 . [Link]

  • Lin, R., et al. Efficient Asymmetric Reduction of 4-(Trimethylsilyl)-3-Butyn-2-One by Candida parapsilosis Cells in an Ionic Liquid-Containing System. PLoS ONE.2012 . [Link]

  • Organic Chemistry Portal. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Organic Chemistry Portal.[Link]

Sources

Technical Support Center: Ethyl 3-(Trimethylsilyl)propiolate (ETMSP)

[1]

Product: Ethyl 3-(trimethylsilyl)propiolate CAS: 16205-84-8 Common Applications: 1,3-Dipolar cycloadditions (Click chemistry), Michael acceptor in heterocycle synthesis, precursor for substituted alkynes.[1]

Introduction

You are likely using Ethyl 3-(trimethylsilyl)propiolate (ETMSP) to introduce a protected alkyne into a scaffold or to leverage the steric influence of the trimethylsilyl (TMS) group for regiocontrol. While structurally simple, this reagent is chemically fragile.[1] It sits at the intersection of two competing reactivities: it is an electrophilic Michael acceptor and a silicon-labile species .[1]

This guide addresses the three most common failure modes:

  • Spontaneous Polymerization (Storage instability)[1]

  • Unwanted Protodesilylation (Loss of the TMS group)

  • Regiochemical Mismatches (Unexpected isomer ratios)

Module 1: Storage & Stability (Troubleshooting "Yellowing")

Symptom: The clear, colorless liquid turns yellow, brown, or viscous upon storage.[1]

Root Cause Analysis

ETMSP is thermodynamically unstable toward oligomerization.[1] Unlike simple internal alkynes, the conjugation with the ester group lowers the LUMO energy, making it susceptible to:

  • Radical Polymerization: Initiated by trace peroxides or light.[1]

  • Hydrolysis: Moisture attacks the ester or the C-Si bond, generating acidic byproducts that catalyze further degradation.[1]

Prevention Strategy
ParameterRecommendationScientific Rationale
Temperature -20°C (Freezer) Lowers kinetic energy, inhibiting spontaneous radical chain initiation.[1]
Atmosphere Argon/Nitrogen Oxygen can form peroxides with trace impurities; moisture hydrolyzes the ester.[1]
Stabilizer BHT (Optional) If storing for >6 months, adding 0.1% BHT (butylated hydroxytoluene) scavenges radicals.[1]
Recovery Protocol: Vacuum Distillation

If your sample is yellow but not viscous, it can be rescued.[1]

  • Setup: Short-path distillation apparatus.

  • Pressure: High vacuum (<10 mmHg is ideal).[1]

  • Temperature: Collect the fraction boiling at 92–96°C (at 28 mmHg) or approx. 60°C (at 10 mmHg) .

  • Discard: The colored pot residue (oligomers).[1]

Module 2: The Desilylation Trap (Preventing TMS Loss)

Symptom: NMR shows disappearance of the TMS peak (~0.2 ppm) and appearance of a terminal alkyne proton (~3.0 ppm) or complete decomposition.[1]

The Mechanism

The C-Si bond in alkynyl silanes is generally stable, but the adjacent electron-withdrawing ester group in ETMSP polarizes the molecule, making the Silicon atom more susceptible to nucleophilic attack.

  • Pathway A (Base-Mediated): Strong bases (hydroxide, alkoxide) attack the Silicon atom directly, forming a pentacoordinate silicate intermediate that collapses to release the terminal alkyne.[1]

  • Pathway B (Nucleophile-Mediated): Fluoride sources (TBAF, CsF) are "siliconophiles" that will quantitatively remove the TMS group.[1]

Troubleshooting Guide

Q: I am doing a Sonogashira coupling, and the TMS group is falling off. Why? A: You are likely using a base that is too nucleophilic (e.g., hydroxide or methoxide) in a protic solvent.[1]

  • Fix: Switch to a non-nucleophilic base like Diisopropylamine (DIPA) or Triethylamine (TEA) .[1] Use anhydrous aprotic solvents (THF, DMF).[1]

  • Note: If you want to remove the TMS group in situ (one-pot deprotection-coupling), use CsF or K2CO3 in MeOH .[1]

Q: Can I use TBAF to remove the TMS group after my reaction? A: Yes, but be careful. The resulting ethyl propiolate is volatile and highly reactive (prone to polymerization).[1]

  • Alternative: Use K2CO3 in MeOH at 0°C for a milder deprotection that is easier to buffer during workup.[1]

Module 3: Reactivity & Regioselectivity

Symptom: In cycloadditions (e.g., with azides), you get the wrong isomer or low yields.[1]

The Steric vs. Electronic Conflict

In 1,3-dipolar cycloadditions, ETMSP offers two directing forces:

  • Electronic: The ester group pulls electron density, normally directing the nucleophilic end of the dipole to the

    
    -carbon.
    
  • Steric: The bulky TMS group physically blocks the

    
    -carbon.[1]
    
Regiocontrol Table
Reaction TypeDominant FactorOutcome / Advice
CuAAC (Click) Copper Mechanism Caution: Copper(I) often requires a terminal alkyne.[1] If you use ETMSP directly, the reaction may fail unless you use a specific catalyst that tolerates internal alkynes or deprotect in situ.[1]
Thermal Azide Cycloaddition Sterics + Electronics The TMS group often forces the formation of the 1,5-disubstituted triazole (steric bulk pushes the substituent away), whereas simple propiolates favor the 1,4-isomer.
Michael Addition Sterics Nucleophiles (thiols/amines) attack the

-carbon.[1] The TMS group slows down this reaction significantly compared to ethyl propiolate.[1] You may need higher temperatures or Lewis Acid catalysis (e.g.,

).[1]

Visual Troubleshooting Pathways

Diagram 1: Reaction Troubleshooting Logic

TroubleshootingStartIssue EncounteredColorMaterial is Yellow/BrownStart->ColorTMS_LossTMS Group Missing (NMR)Start->TMS_LossRegioWrong RegioisomerStart->RegioViscosityIs it viscous/gummy?Color->ViscosityBaseCheckCheck Base/SolventTMS_Loss->BaseCheckStericsSteric Control DominatesRegio->StericsPolymerPolymerization.Discard & Buy New.Viscosity->PolymerYesDistillOligomers present.Purify via Vacuum Distillation.Viscosity->DistillNoNucleophilicUsing NaOH, KOH, NaOMe?BaseCheck->NucleophilicSolventUsing MeOH/EtOH?BaseCheck->SolventFix_CondSwitch to TEA/DIPEAin THF/DCMNucleophilic->Fix_CondSolvent->Fix_CondAdviceTMS directs to 1,5-isomer (Azides)or slows Michael Addition.Sterics->Advice

Caption: Decision tree for diagnosing storage degradation and reaction failures.

Diagram 2: Chemical Pathways of ETMSP

PathwaysETMSPETMSP(Ethyl 3-TMS-propiolate)DesilylationProtodesilylation(Unwanted)ETMSP->Desilylation  Base/F-PolymerPolymerization(Storage Failure)ETMSP->Polymer  Heat/LightCycloadd1,3-Dipolar Cycloaddition(Heterocycles)ETMSP->Cycloadd  DipoleMichaelMichael Addition(Beta-Functionalization)ETMSP->Michael  Nu-HBaseNu- Base / MeOH(e.g. K2CO3)HeatHeat / Radical SourceDipoleAzide / Nitrile OxideNuThiol / Amine

Caption: Competing reaction pathways. Red paths indicate common side reactions to avoid.

References

  • Synthesis and Properties: Ethyl 3-(trimethylsilyl)propiolate. PubChem Database.[1][2][3] CID=262852.[1][2] Link

  • Desilylation Protocols: Capani, J. S., et al. "CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction."[1] J. Org.[1][4] Chem. 2019, 84, 9378.[1] Link[1]

  • Hydrosilylation & Regioselectivity: Asao, N., et al. "Regioselective hydrosilylations of propiolate esters with tris(trimethylsilyl)silane." J. Org.[1] Chem. 2005, 70, 556.[1] Link[1]

  • Polymerization Risks: Masuda, T. "Poly[1-(trimethylsilyl)-1-propyne] and related polymers: synthesis, properties and functions."[1] Journal of Polymer Science.[1]Link[1]

  • General Reactivity: "Huisgen 1,3-Dipolar Cycloaddition." Organic Chemistry Portal. Link

Technical Support Center: Optimizing Reaction Conditions for Trimethylsilyl Propiolate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for trimethylsilyl propiolate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the effective use of this versatile reagent. Here, you will find troubleshooting guides and frequently asked questions in a direct question-and-answer format to address specific challenges you may encounter during your experiments.

Table of Contents

  • Handling and Storage of this compound

  • Troubleshooting Sonogashira Coupling Reactions

  • Optimizing Hydrosilylation Reactions: Regioselectivity Control

  • Navigating 1,3-Dipolar Cycloadditions (Click Chemistry)

  • Managing Reactions with Organometallic Reagents

  • Side Reactions and Impurities: Prevention and Removal

  • Protocols and Methodologies

  • References

Handling and Storage of this compound

Question: My reactions with this compound are giving inconsistent results. Could improper handling and storage be the cause?

Answer: Absolutely. The stability and purity of this compound are paramount for reproducible outcomes. Here are key considerations:

  • Moisture Sensitivity: The trimethylsilyl (TMS) group is susceptible to hydrolysis, which can lead to the formation of the unprotected propiolate and other byproducts.[1] this compound should be handled under an inert atmosphere (e.g., argon or nitrogen).

  • Storage Conditions: It is recommended to store this compound at 2-8°C under an inert atmosphere.[2] This minimizes degradation over time.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can promote vigorous reactions or decomposition.[1][3]

Pro-Tip: Before use, it's good practice to check the purity of your this compound, especially if the container has been opened multiple times. This can be done by NMR or GC analysis.

Troubleshooting Sonogashira Coupling Reactions

The Sonogashira coupling is a cornerstone reaction for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. The TMS group in this compound serves as a convenient protecting group to prevent the undesired homocoupling of the alkyne (Glaser coupling).[4][5]

Question: My Sonogashira coupling reaction with this compound is sluggish or fails to go to completion. What are the likely causes and how can I troubleshoot this?

Answer: A sluggish Sonogashira coupling can be frustrating. Here’s a systematic approach to diagnosing and solving the issue:

Troubleshooting Workflow for Sluggish Sonogashira Couplings

G cluster_solutions Potential Solutions start Sluggish or Failed Sonogashira Reaction catalyst Check Catalyst System - Active Pd source? - Fresh Cu(I) salt? - Ligand appropriate? start->catalyst conditions Evaluate Reaction Conditions - Anhydrous & degassed? - Optimal temperature? - Appropriate base? catalyst->conditions If catalyst is fine catalyst_sol Use fresh Pd catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂). Use fresh CuI. Consider alternative ligands (e.g., XPhos for challenging substrates). catalyst->catalyst_sol reagents Verify Reagent Quality - Pure aryl halide? - Intact TMS-propiolate? conditions->reagents If conditions are optimal conditions_sol Thoroughly degas solvent. Increase temperature (for bromides/chlorides). Use an appropriate excess of a dry amine base (e.g., Et₃N, DIPEA). conditions->conditions_sol reagents_sol Purify starting materials. Confirm TMS group is intact on the propiolate. reagents->reagents_sol

Caption: Troubleshooting workflow for Sonogashira couplings.

Detailed Troubleshooting Steps:

  • Catalyst System Integrity:

    • Palladium Catalyst: The active Pd(0) species can be sensitive to air. If you observe the formation of palladium black, your catalyst has likely decomposed.[4] Use a fresh batch of a reliable palladium source, such as Pd(PPh₃)₄ or a more stable Pd(II) precatalyst like PdCl₂(PPh₃)₂.

    • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is often used and can degrade over time. Ensure you are using a fresh, high-quality source.[4]

    • Ligands: For less reactive aryl halides (bromides and especially chlorides), standard ligands like triphenylphosphine may not be sufficient. Consider more electron-rich and bulky ligands like XPhos or dppf to facilitate the oxidative addition step.[6]

  • Reaction Conditions:

    • Atmosphere: The reaction is sensitive to oxygen, which can lead to Glaser homocoupling.[4][5] Ensure your solvent is thoroughly degassed (e.g., by freeze-pump-thaw cycles or sparging with an inert gas) and the reaction is run under a positive pressure of nitrogen or argon.

    • Temperature: The reactivity of the aryl halide is a key factor (I > OTf > Br >> Cl).[4] While aryl iodides often react at room temperature, aryl bromides may require heating (e.g., 80-100°C).[6]

    • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial. It must be dry and used in sufficient excess. Some reactions benefit from using the amine as the solvent or co-solvent.[7][8]

Question: I am observing a significant amount of a byproduct that appears to be the homocoupling of my this compound. How can I prevent this?

Answer: This is likely due to the Glaser coupling, which can be a persistent issue. Here are strategies to minimize it:

  • Copper-Free Conditions: The copper co-catalyst is often the main culprit in promoting homocoupling. Switching to a copper-free Sonogashira protocol is a highly effective solution. These methods often require specific palladium catalysts and ligands to be efficient.[4][5]

  • Slow Addition of the Alkyne: Adding the this compound slowly to the reaction mixture can help maintain a low concentration, disfavoring the bimolecular homocoupling.[5]

  • Thorough Degassing: As mentioned, oxygen promotes Glaser coupling. Rigorous exclusion of air is critical.[5]

Optimizing Hydrosilylation Reactions: Regioselectivity Control

Hydrosilylation of this compound offers a route to valuable silylated acrylates. A key challenge is controlling the regioselectivity of the addition.

Question: How can I control the regioselectivity (α- vs. β-addition) in the hydrosilylation of this compound?

Answer: The choice of catalyst, particularly the Lewis acid, is the primary determinant of regioselectivity in the hydrosilylation of propiolate esters.[9]

Lewis AcidPredominant IsomerProposed MechanismReference
AlCl₃α-silyl-substituted alkeneIonic mechanism[9]
EtAlCl₂ / Et₂AlClβ-silyl-substituted Z-alkeneFree-radical mechanism[9]
No Lewis Acidβ-silyl-substituted Z-alkeneFree-radical mechanism[9]

Mechanistic Rationale:

  • With a strong Lewis acid like AlCl₃: The Lewis acid coordinates to the carbonyl oxygen of the propiolate, making the β-carbon highly electrophilic. This favors an ionic mechanism where the hydride adds to the β-carbon, leading to the α-silylated product.[10]

  • With weaker Lewis acids or no Lewis acid: A free-radical mechanism is proposed to be operative, resulting in the formation of the β-silylated Z-alkene.[9]

Optimization Strategy:

G start Desired Regioisomer? alpha α-Silyl Acrylate start->alpha α-position beta β-Silyl Acrylate start->beta β-position alpha_cond Use strong Lewis Acid (e.g., AlCl₃) in CH₂Cl₂ alpha->alpha_cond beta_cond Use weaker Lewis Acid (e.g., EtAlCl₂) or no Lewis Acid beta->beta_cond

Caption: Decision tree for controlling regioselectivity in hydrosilylation.

Navigating 1,3-Dipolar Cycloadditions (Click Chemistry)

This compound is an excellent substrate for 1,3-dipolar cycloadditions, particularly the Huisgen cycloaddition with azides to form triazoles, a cornerstone of "click chemistry".

Question: I am using this compound in a copper-catalyzed azide-alkyne cycloaddition (CuAAC), but the reaction is slow. How can I optimize the conditions?

Answer: The electron-withdrawing nature of the ester group in this compound can influence its reactivity in CuAAC. Here are key optimization parameters:

  • Copper Source and Ligand: The choice of copper(I) source and a stabilizing ligand is crucial. Using a pre-formed Cu(I) source or generating it in situ from a Cu(II) salt (like CuSO₄) with a reducing agent (like sodium ascorbate) is common.[11][12] Ligands such as TBTA are known to accelerate the reaction.[13]

  • Solvent: While CuAAC is known for its compatibility with a range of solvents, including water, the optimal solvent can be substrate-dependent. For less reactive systems, polar aprotic solvents like DMF or DMSO can be beneficial.

  • Concentration: Ensure that the reaction concentration is sufficiently high, as low concentrations can lead to slow reaction rates.[11]

  • pH: For reactions in aqueous media, maintaining a pH between 4 and 12 is generally optimal.[13]

Question: What is the expected regioselectivity in the 1,3-dipolar cycloaddition of this compound with azides?

Answer: In the copper-catalyzed version (CuAAC), the reaction is highly regioselective, typically yielding the 1,4-disubstituted triazole. The uncatalyzed thermal Huisgen cycloaddition, however, can often lead to a mixture of 1,4- and 1,5-regioisomers.[14][15] The trimethylsilyl group can also influence the regioselectivity in some 1,3-dipolar cycloadditions.[16]

Managing Reactions with Organometallic Reagents

Question: I am trying to perform a reaction with a Grignard reagent on another functional group in a molecule containing a this compound moiety, but I am getting a complex mixture of products. What is happening?

Answer: this compound has two electrophilic sites that can react with strong nucleophiles like Grignard reagents: the ester carbonyl carbon and the alkyne carbons.

  • Reaction with the Ester: Grignard reagents readily add to esters. A key feature of this reaction is that they typically add twice , leading to a tertiary alcohol after workup.[17][18][19] The initial addition forms a ketone intermediate which is more reactive than the starting ester and quickly reacts with a second equivalent of the Grignard reagent.[17]

  • Conjugate Addition to the Alkyne: It is also possible for the Grignard reagent to undergo conjugate addition to the electron-deficient alkyne.

The competition between these pathways can lead to a mixture of products. To achieve selectivity, consider protecting the propiolate functionality or using a less reactive organometallic reagent if your target reaction is elsewhere on the molecule.

Side Reactions and Impurities: Prevention and Removal

Question: What are the common side reactions and impurities I should be aware of when working with this compound?

Answer:

  • Hydrolysis of the TMS group: As discussed, this is a primary concern. Ensure anhydrous conditions.

  • Hydrolysis of the Ester: Under strongly acidic or basic conditions, the methyl or ethyl ester can be hydrolyzed to the corresponding carboxylic acid.

  • Transesterification: If the reaction is run in an alcohol solvent that is different from the ester alcohol (e.g., using methanol as a solvent for ethyl trimethylsilylpropiolate) with a base or acid catalyst, transesterification can occur, leading to a mixture of esters.[20][21][22][23]

  • Polymerization: Propiolates can be prone to polymerization, especially at elevated temperatures or in the presence of certain initiators.

Question: How can I purify my product from unreacted this compound or its byproducts?

Answer: The choice of purification method will depend on the properties of your product and the impurities.

  • Column Chromatography: This is a versatile method for separating compounds with different polarities.[24]

  • Distillation: If your product and the impurities have significantly different boiling points, distillation can be an effective purification technique.[24]

  • Acid-Base Extraction: If you have acidic or basic impurities (e.g., the carboxylic acid from hydrolysis), an acid-base extraction can selectively remove them.[24]

Protocols and Methodologies

General Protocol for a Copper-Free Sonogashira Coupling

  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the appropriate ligand if needed.

  • Add the anhydrous, degassed solvent (e.g., toluene or THF) and the amine base (e.g., triethylamine, 2-3 equivalents).

  • Add the aryl or vinyl halide (1 equivalent).

  • Add the this compound (1.1-1.2 equivalents).

  • Heat the reaction mixture to the appropriate temperature (room temperature for iodides, 60-100°C for bromides) and monitor by TLC or GC/MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of Celite® to remove palladium residues.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify by column chromatography or distillation.

Protocol for TMS-Deprotection using TBAF

  • Dissolve the silylated alkyne in a suitable solvent like THF.

  • Add a solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 equivalents) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify as needed.

References

  • Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions - MDPI. (2016, December 9).
  • Troubleshooting low reactivity in Sonogashira coupling reactions - Benchchem.
  • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjug
  • Hydrosilylation of Propiol
  • Enantioselective Copper Catalyzed Alkyne–Azide Cycloaddition by Dynamic Kinetic Resolution - PMC.
  • Umpolung of propiolate reactivity in a 1,3-dipolar cycloaddition.
  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC)
  • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - Jena Bioscience. (2009, November 26).
  • Technical Support Center: Sonogashira Coupling of Terminal Alkynes - Benchchem.
  • GRIGNARD REAGENTS AND SILANES - Gelest, Inc.
  • Reactions of Grignard Reagents - Master Organic Chemistry. (2015, December 10).
  • US Patent for Preparation of 3-trimethylsilyl-lower alkyl propiol
  • TRIMETHYLSILYL PROPION
  • Regioselective hydrosilylations of propiolate esters with tris(trimethylsilyl)silane - PubMed. (2005, January 21).
  • Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. (2021, September 2).
  • GRIGNARD REAGENT | REACTIONS | PREPAR
  • Sonogashira troubleshooting help needed : r/Chempros - Reddit. (2020, August 7).
  • What is the best procedure for Sonogashira coupling?
  • Methyl 3-(trimethylsilyl)
  • METHYL 3-(TRIMETHYLSILYL)PROPIOLATE | 42201-71-8 - ChemicalBook. (2025, July 16).
  • Transesterification - Master Organic Chemistry. (2022, November 10).
  • Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions - Chemistry Steps.
  • Transesterific
  • "Grignard Reactions". In: Kirk-Othmer Encyclopedia of Chemical Technology. (2000, December 4).
  • Ethyl 3-(trimethylsilyl)propiolate, 98% 5 g | Buy Online | Thermo Scientific Chemicals.
  • Purification strategies to remove starting m
  • New Reactivity Mediated by Trimethylsilyl Trifluoromethanesulfonate (62nd Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) - ACS.
  • Ester synthesis by transesterific
  • Write down the products of an acid transesterification reaction of methyl propanoate with ethanol and describe the mechanism of the reaction. | Homework.Study.com.
  • Methyl (trimethylsilyl)propiolate, 98% 1 g | Buy Online | Thermo Scientific Chemicals.
  • 1,3-Dipolar Cycloadditions of Trimethylsilyldiazomethane Revisited: Steric Demand of the Dipolarophile and the Influence on Product Distribution | Request PDF - ResearchG
  • Transesterification of Methyl Acetate with n-Propanol: Reaction Kinetics and Simulation in Reactive Distillation Process | Request PDF - ResearchG
  • One-Pot Synthesis of 3-(Trimethylsilyl)
  • Huisgen 1,3-Dipolar Cycloaddition - Organic Chemistry Portal.
  • 1,3-dipolar cycloaddition - Wikipedia.

Sources

Technical Support Center: Purification of Trimethylsilyl Propiolate

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for Trimethylsilyl (TMS) propiolate and its derivatives. As a key building block in the synthesis of complex molecules, particularly in pharmaceutical and materials science research, the purity of TMS propiolate is paramount to the success of subsequent reactions. However, its purification is often non-trivial due to the inherent reactivity of both the silyl group and the propiolate moiety.

This guide is designed to provide practical, in-depth solutions to the common challenges encountered during the purification of TMS propiolate products. We will move beyond simple procedural steps to explain the underlying chemical principles, enabling you to make informed decisions and troubleshoot effectively in your own laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common impurities I might encounter when purifying Trimethylsilyl propiolate, and where do they come from?

A1: Understanding the origin of impurities is the first step toward their elimination. In our experience, impurities in crude this compound typically fall into three categories: starting materials, reaction byproducts, and degradation products.

  • Unreacted Starting Materials: The most straightforward impurities are residual alkyl propiolate and the silylating agent (e.g., chlorotrimethylsilane). Their presence usually indicates an incomplete reaction.

  • Reaction Byproducts: The choice of base and solvent is critical. For instance, using triethylamine with chlorotrimethylsilane will generate triethylamine hydrochloride, which must be removed during the aqueous workup.[1] Incomplete removal can lead to acidic conditions that promote desilylation.

  • Degradation Products: The primary degradation pathway is the cleavage of the silicon-carbon bond.

    • Desilylation: The most common issue is the premature loss of the trimethylsilyl group, leading to the formation of the parent propiolate ester. This is often catalyzed by moisture, or acidic/basic conditions during workup or chromatography.[2][3] The TMS group is among the most easily cleaved silyl protecting groups.[3][4][5]

    • Siloxanes: Hydrolysis of unreacted silylating agents or the TMS group on the product can lead to the formation of siloxanes (e.g., hexamethyldisiloxane), which can complicate purification.

    • Oligomerization/Polymerization: Propiolate esters can be prone to oligomerization, especially at elevated temperatures.[6]

The diagram below illustrates the intended reaction and the pathways to common degradation byproducts.

G cluster_main Intended Synthesis cluster_side Common Side Reactions & Degradation Alkyl Propiolate Alkyl Propiolate Product This compound Alkyl Propiolate->Product 1. TMS-Cl TMS-Cl TMS-Cl->Product 2. Siloxane Hexamethyldisiloxane TMS-Cl->Siloxane Hydrolysis Base Base Base->Product 3. Desilylated Product Propiolate Ester Product->Desilylated Product Desilylation H2O Moisture (H₂O) or Acid/Base H2O->Product

Caption: Formation of this compound and key side products.

ImpurityLikely OriginKey Analytical Signature (¹H NMR)
Alkyl PropiolateUnreacted starting materialAppearance of terminal alkyne proton (~2.5-3.0 ppm)
Triethylamine HClReaction byproductWater-soluble; may not be seen in organic extracts
Propiolic Acid/EsterDesilylation of productReappearance of terminal alkyne proton
HexamethyldisiloxaneHydrolysis of silylating agentSharp singlet at ~0.05 ppm

Table 1. Common impurities in this compound synthesis and their origins.

Q2: My this compound is hydrolyzing during workup or purification. Why is this happening and how can I prevent it?

A2: This is the most prevalent challenge. The trimethylsilyl group on an sp-hybridized carbon is highly susceptible to cleavage (protodesilylation).[2] This lability is exacerbated by several factors:

  • Mechanism: The cleavage can be initiated by both acid and base. Under acidic conditions, the triple bond is protonated, followed by nucleophilic attack (e.g., by water) on the silicon atom. Under basic or nucleophilic conditions (like fluoride ions or even methanol with potassium carbonate), the silicon is attacked directly, leading to the cleavage of the Si-C bond.[2][7]

  • Causality: The TMS group is sterically small and one of the most labile silyl protecting groups.[5] The presence of the electron-withdrawing ester group further activates the molecule for nucleophilic attack.

Preventative Strategies:

  • Anhydrous Conditions: Ensure all glassware is flame- or oven-dried and the reaction is conducted under an inert atmosphere (N₂ or Ar). Use anhydrous solvents.

  • Careful Workup: Quench the reaction with a neutral or weakly acidic buffer (e.g., saturated aqueous NH₄Cl) instead of strong acids. Minimize contact time with the aqueous phase.

  • Solvent Choice: During extraction, use anhydrous organic solvents. Dry the combined organic layers thoroughly with an anhydrous drying agent like MgSO₄ or Na₂SO₄ before solvent removal.[8]

  • Avoid Protic Solvents: Do not use protic solvents like methanol or ethanol during purification unless under strictly controlled, anhydrous conditions with a non-nucleophilic base, as they can act as proton sources and facilitate desilylation.[7]

Q3: I'm trying to purify this compound by distillation, but I'm experiencing low yield or decomposition. What are the best practices?

A3: Distillation is often the preferred method for purifying TMS propiolate on a larger scale, as it avoids contact with potentially acidic stationary phases used in chromatography.[9] However, success hinges on careful control of conditions. The boiling point of ethyl 3-(trimethylsilyl)propiolate is reported as 92-96°C at 28 mmHg.[10]

  • Causality of Failure: Low yields are typically due to incomplete transfer of the product, while decomposition suggests the distillation temperature ("pot temperature") is too high, potentially causing oligomerization.

Optimized Protocol for Vacuum Distillation:

  • Apparatus: Use a short-path distillation apparatus to minimize the surface area and travel distance for the vapor, which reduces losses. Ensure all joints are well-sealed with appropriate vacuum grease.

  • Crude Material Prep: Ensure the crude product is free of residual solvents and water. It is sometimes beneficial to filter the crude material through a small plug of Celite or neutral alumina to remove solid byproducts before distillation.

  • Vacuum: A stable vacuum is critical. Use a vacuum pump capable of reaching 1-10 mmHg. A lower pressure allows the product to distill at a lower temperature, minimizing thermal stress.

  • Heating: Use a temperature-controlled heating mantle with a magnetic stirrer. Gentle, even heating is essential. Do not heat the flask directly with a flame.

  • Fraction Collection: Collect fractions carefully. There may be a small forerun of more volatile impurities. Collect the main fraction at a stable head temperature and pressure.

  • Post-Distillation: Do not distill to dryness. Leaving a small amount of residue in the distillation flask can prevent the formation of non-volatile, potentially polymeric tars that are difficult to clean.

Q4: Is flash chromatography a viable option for purifying this compound? What are the recommended conditions?

A4: Flash chromatography can be used, but it carries a significant risk of product degradation. Standard silica gel is acidic (pH ~4-5) and has surface silanol groups that can readily cleave the TMS group.

  • Causality of Failure: The acidic surface of silica gel provides a proton source, catalyzing the hydrolysis of the silyl group, especially when used with even slightly wet solvents.

If chromatography is necessary, the following workflow is recommended to mitigate these risks.

G start Crude Product deactivate Deactivate Silica Gel (e.g., with Et₃N in eluent) start->deactivate tlc TLC Analysis (Use deactivated plate) deactivate->tlc column Run Flash Column (Fast, non-protic eluent) tlc->column collect Collect Fractions column->collect analyze Analyze Fractions (TLC or GC-MS) collect->analyze end Pure Product analyze->end

Caption: Workflow for flash chromatography of sensitive silyl compounds.

Recommended Protocol for Flash Chromatography:

  • Stationary Phase Selection:

    • Option A (Best): Use commercially available deactivated (neutral) silica gel.

    • Option B (Good): Deactivate standard silica gel yourself. This can be done by preparing the slurry in the mobile phase containing 1-2% triethylamine. Let it stand for about an hour before packing the column.

  • Mobile Phase: Use a non-protic, anhydrous solvent system. A common choice is a gradient of ethyl acetate in hexanes or dichloromethane in hexanes. The addition of 1% triethylamine to the eluent is highly recommended to neutralize any residual acidity.

  • Sample Loading: Use a "dry loading" technique. Adsorb your crude product onto a small amount of deactivated silica, evaporate the solvent, and carefully add the resulting powder to the top of the column. This often improves resolution.

  • Execution: Run the chromatography as quickly as possible to minimize the product's contact time with the stationary phase.[11][12] Do not leave the product on the column overnight.

  • Analysis: Analyze the collected fractions promptly. Combine the pure fractions and remove the solvent (including the triethylamine) under reduced pressure.

MethodProsConsBest For...
Vacuum Distillation Avoids acidic stationary phases; excellent for large scales; cost-effective.Can cause thermal degradation if not controlled; less effective for separating compounds with very close boiling points.Multi-gram to kilogram scale purification of thermally stable compounds.
Flash Chromatography High resolution for separating closely related impurities; can be performed at room temperature.Risk of desilylation on silica; requires more solvent; can be slower for large quantities.Small to medium scale purification, especially when impurities have similar boiling points to the product.

Table 2. Comparison of primary purification methods for this compound.

References

  • Trost, B. M., & Ball, Z. T. (2002). A Chemoselective Reduction of Alkynes to (E)-Alkenes. Journal of the American Chemical Society, 124(27), 7922–7923. [Link]

  • Organic Chemistry Portal. (n.d.). Desilylations. [Link]

  • Gelest, Inc. (n.d.). Silanes as Protecting Groups for Terminal Alkyne. Gelest Technical Library. [Link]

  • ResearchGate. (n.d.). Synthesis of n-propyl propionate in a pilot-plant reactive distillation column: Experimental study and simulation. [Link]

  • Atkinson, J. G., & Belanger, P. (1973). U.S. Patent No. 3,770,791. U.S.
  • Journal of Chemical Health Risks. (2023). Synthesis of butyl propionate: A possible monomer for biodegradable polymer. [Link]

  • University of Richmond Scholarship Repository. (2013). One-pot reactions of ethyl propiolate. [Link]

  • ResearchGate. (n.d.). A Review of Organosilanes in Organic Chemistry. [Link]

  • Organic Syntheses. (2025). Hydrosilylation of Propiolate Esters. Org. Synth. 2025, 102, 428–441. [Link]

  • Organic Syntheses. (n.d.). Hydrosilylation of Propiolate Esters. [Link]

  • Carl ROTH. (2024). Safety data sheet: 3-(Trimethylsilyl)propionic-2,2,3,3 acid sodium salt D4. [Link]

  • Reddit. (2022). Protiodesilylation of terminal alkynes method? [Link]

  • Wikipedia. (n.d.). Silylation. [Link]

  • Orochem Technologies. (n.d.). Flash Chromatography Systems & Pre-Packed Columns. [Link]

  • Patsnap Eureka. (2025). Ethyl Propanoate in Organic Acid Production: Process Improvements. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding the Production and Properties of Methyl Propionate. [Link]

  • ResearchGate. (2017). Artifacts in trimethylsilyl derivatization reactions and ways to avoid them. [Link]

  • Gelest, Inc. (n.d.). Silyl Groups. Gelest Technical Library. [Link]

  • ScienceDirect. (1984). Reagents and synthetic methods. 31. Silylations with N-trimethylsilyl-2-oxazolidinone (TMSO). Tetrahedron, 40(21), 4413-4420. [Link]

  • Save My Exams. (2025). Purification | Edexcel A Level Chemistry Revision Notes 2015. [Link]

  • King Group, University of Sheffield. (n.d.). Successful Flash Chromatography. [Link]

  • Advion Interchim Scientific. (n.d.). puriFlash®. [Link]

  • Asian Journal of Research in Chemistry. (2021). A Review Article on Flash Chromatography. [Link]

  • ResearchGate. (n.d.). One-Pot Synthesis of 3-(Trimethylsilyl)propynamides. [Link]

  • PubMed. (2013). Chromatographic and adsorption properties of poly(1-trimethylsilyl-1-propyne) and their stabilization by adding poly(1-phenyl-1-propyne). J Chromatogr A, 1302, 139-45. [Link]

  • Sterling Pharma Solutions. (2025). Overcoming purification hurdles for ADC linker payloads. [Link]

  • Gelest, Inc. (n.d.). Cyclizations of Silylalkynes. Gelest Technical Library. [Link]

  • Reddit. (2024). Purification of oily products in industrial chemistry. [Link]

  • Drug Development and Delivery. (2026). Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. [Link]

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Improving the stability of Trimethylsilyl propiolate during storage

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Technical Support Center: Trimethylsilyl Propiolate

Welcome to the Technical Support Center for this compound (CAS No. 42201-71-8). This guide is designed by application scientists to provide in-depth troubleshooting and best practices for the handling and storage of this versatile reagent. Our goal is to ensure the long-term stability and purity of your compound, enabling reproducible and successful experimental outcomes.

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you may encounter during the storage and use of this compound. Each issue is analyzed by cause, with actionable solutions provided.

Issue 1: My clear, colorless this compound has developed a yellow or brownish tint.

  • Potential Cause 1: Minor Polymerization. The acetylenic bond in the propiolate molecule is highly reactive and can undergo slow oligomerization or polymerization over time, especially when exposed to trace impurities, light, or elevated temperatures. These polymeric side products are often colored. The polymerization of silylalkynes is a known reaction pathway, often catalyzed by transition metals, but can also occur slowly without them[1].

  • Potential Cause 2: Presence of Impurities. If the compound was synthesized in-house or transferred between containers, trace amounts of acid, base, or metal catalysts could initiate degradation or polymerization pathways.

  • Recommended Actions:

    • Assess Purity: Before use, analyze a small aliquot of the discolored material using Gas Chromatography (GC) or ¹H NMR to quantify the level of impurity. Compare this to the Certificate of Analysis (CoA) of a fresh or properly stored sample.

    • Consider Purification: If the impurity level is unacceptable (>2-3%), purification by vacuum distillation may be possible. This compound has a boiling point of 71-75°C at 11 mmHg[2]. This should only be attempted if you have experience with the distillation of reactive, air-sensitive compounds.

    • Preventive Measures: For future storage, ensure the vial is purged with an inert gas (Argon or Nitrogen) and stored strictly at the recommended temperature to minimize thermal and oxidative stress.

Issue 2: GC-MS or NMR analysis shows the presence of a new peak corresponding to desilylated methyl propiolate.

  • Potential Cause: Hydrolysis. The trimethylsilyl (TMS) group is a protective group that is susceptible to cleavage by moisture[3]. The silicon-carbon bond can be hydrolyzed by ambient moisture that has ingressed into the storage container, leading to the formation of methyl propiolate and trimethylsilanol (or its dimer, hexamethyldisiloxane). This is a common degradation pathway for silyl-protected alkynes[4][5].

  • Recommended Actions:

    • Immediate Action - Dry Your Solvents and Glassware: This degradation indicates a moisture contamination issue. Ensure all solvents used with the reagent are anhydrous and that all glassware is rigorously flame-dried or oven-dried before use.

    • Improve Handling Technique: Use only dry syringes or cannulas for transferring the liquid. Never leave the container open to the atmosphere. Always work under a positive pressure of an inert gas like argon or nitrogen.

    • Validate Storage Integrity: Check the seal of your storage vial. The cap should be tight, and the septum (if used) should be intact and not punctured excessively. For long-term storage, consider using vials with high-quality PTFE-lined caps or ampulizing the compound under vacuum.

Summary of Troubleshooting
Observed Issue Probable Cause(s) Primary Recommended Action Key Preventive Measure
Color change (clear to yellow/brown)Minor polymerization; Trace impuritiesAssess purity via GC or NMRStore under inert gas, in the dark, at 2-8°C
Appearance of desilylated productHydrolysis due to moisture contaminationImplement rigorous anhydrous techniquesImprove container seal and handling protocol
Reduced yield in reactionsPartial degradation of starting materialRe-purify the reagent by vacuum distillationPerform a quality control check (e.g., NMR) before use

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to ensure maximum stability?

To maximize shelf-life, this compound should be stored under conditions that mitigate its primary degradation pathways: hydrolysis and potential polymerization.

  • Temperature: Store refrigerated at 2-8°C[2][6][7]. Lower temperatures slow the rate of potential decomposition or polymerization reactions. Do not freeze, as this can introduce moisture through condensation during thawing.

  • Atmosphere: Store under a dry, inert atmosphere such as argon or nitrogen[6][7]. This is the most critical factor for preventing hydrolysis of the moisture-sensitive TMS group[3].

  • Container: Keep the container tightly closed in a dry and well-ventilated place[8][9]. Use the original supplier vial whenever possible. If transferring, use a clean, dry glass vial with a PTFE-lined cap.

  • Light: Store in the dark or in an amber vial to prevent any potential light-induced reactions.

Q2: What materials are incompatible with this compound?

You should avoid contact with the following materials:

  • Water/Moisture: As detailed above, moisture will lead to hydrolysis[3][10][11].

  • Strong Oxidizing Agents: These can react exothermically with the alkyne or the silyl group[8][10][12][13].

  • Strong Acids and Bases: These can catalyze the cleavage of the silyl group or hydrolysis of the ester.

  • Heat and Ignition Sources: The compound is flammable[8]. Keep away from open flames, hot surfaces, and sparks[8].

Q3: How should I handle this compound in the laboratory to prevent degradation during an experiment?

Proper handling is crucial. The following workflow minimizes exposure to air and moisture.

Experimental Protocol: Reagent Handling Workflow
  • Preparation: Allow the vial of this compound to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture on the cold surface.

  • Inert Atmosphere: Set up your reaction glassware under a positive pressure of dry argon or nitrogen.

  • Reagent Transfer: Pierce the septum of the reagent vial with a needle connected to your inert gas line. Pierce with a second, dry needle attached to a dry syringe for liquid withdrawal. This equalizes the pressure and prevents air from being drawn into the vial.

  • Dispensing: Add the reagent directly to your reaction vessel containing anhydrous solvent.

  • Resealing and Storage: After withdrawal, remove the syringe and then the gas inlet needle. Seal the puncture in the septum with parafilm or electrical tape and return the vial to the recommended refrigerated storage[6][7].

Visualization of Key Processes

The following diagrams illustrate the primary degradation pathway and the recommended handling workflow to maintain compound integrity.

Figure 1: Primary Degradation Pathways A This compound (Stable) C Desilylation (Hydrolysis) A->C major pathway G Polymerization A->G minor pathway B Moisture (H₂O) (Contaminant) B->C D Methyl Propiolate (Degradation Product) C->D E Trimethylsilanol (Byproduct) C->E F Heat / Light / Impurities (Initiators) F->G H Oligomers / Polymers (Coloured Impurities) G->H

Caption: Figure 1: Primary Degradation Pathways for this compound.

Figure 2: Recommended Handling Workflow start Start: Retrieve Reagent from 2-8°C Storage warm Equilibrate Vial to RT in Desiccator start->warm inert Prepare Reaction Under Inert Gas (Ar/N₂) warm->inert transfer Withdraw Liquid via Dry Syringe Technique inert->transfer add Add to Anhydrous Reaction Mixture transfer->add reseal Reseal Vial Septum (e.g., with Parafilm) add->reseal store Return to 2-8°C Storage Promptly reseal->store end End: Reagent Stored for Future Use store->end

Caption: Figure 2: Recommended Handling Workflow for this compound.

References

  • Masuda, T., & Higashimura, T. (1983). Poly[1-(trimethylsilyl)-1-propyne] and related polymers: Synthesis, properties and functions. Advances in Polymer Science, 81, 121-165. Available from: [Link]

  • Gelest, Inc. (2016, December 8). Safety Data Sheet: 3-TRIMETHYLSILYLPROPIONIC ACID. Retrieved from [Link]

  • Chem-Supply. (n.d.). Safety Data Sheet: 3-(Trimethylsilyl)-1-propanesulfonic acid sodium salt. Retrieved from [Link]

  • Thermo Fisher Scientific. (2010, June 15). Safety Data Sheet: 2,2,3,3-d{4}-3-(Trimethylsilyl)propionicacid, sodium salt. Retrieved from [Link]

  • Organic Syntheses. (2025, October 9). Hydrosilylation of Propiolate Esters. Retrieved from [Link]

  • Sudo, T., Asao, N., Gevorgyan, V., & Yamamoto, Y. (2005). Regioselective hydrosilylations of propiolate esters with tris(trimethylsilyl)silane. The Journal of Organic Chemistry, 70(2), 556–561. Available from: [Link]

  • Atkinson, J. G., & Belanger, P. (1973). U.S. Patent No. 3,770,791. Washington, DC: U.S. Patent and Trademark Office.
  • SiSiB SILANES. (n.d.). Silane Coupling Agent Storage & Handling Guide. Retrieved from [Link]

  • Dalton Transactions. (n.d.). A monomeric (trimethylsilyl)methyl lithium complex: synthesis, structure, decomposition and preliminary reactivity studies. Retrieved from [Link]

  • de Bok, F. A. M., et al. (2003). Pathway of Propionate Oxidation by a Syntrophic Culture of Smithella propionica and Methanospirillum hungatei. Applied and Environmental Microbiology, 69(3), 1369–1374. Available from: [Link]

  • Physical Chemistry Chemical Physics. (2018). Mechanism of thermal decomposition of tetramethylsilane. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Palladium-catalyzed 1,4-Addition of Terminal Alkynes to Conjugated Enones. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of silyl alkynes. Retrieved from [Link]

  • Scientific Reports. (2023). New thermal decomposition pathway for TATB. Retrieved from [Link]

  • Gelest. (n.d.). Silanes as Protecting Groups for Terminal Alkyne. Retrieved from [Link]

  • Larson, G. L. (2017). Some Aspects of the Chemistry of Alkynylsilanes. Synthesis, 49(1), 1-20. Available from: [Link]

  • Chemical Research in Toxicology. (2014). Influence of Phosphate and Phosphoesters on the Decomposition Pathway of 1,2-Bis(methylsulfonyl)-1-(2-chloroethyhydrazine (90CE). Retrieved from [Link]

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Technical Support Center: Alkyl 3-(Trimethylsilyl)propiolates

[1][2]

Status: Operational 🟢 Agent: Senior Application Scientist Ticket Focus: Stability, Volatility, and Chemoselectivity[1][2]

Welcome to the Technical Support Center for Alkyl 3-(trimethylsilyl)propiolates . This guide addresses the specific challenges researchers face when using these reagents in cycloadditions (Click chemistry), Sonogashira couplings, and Michael additions.

Unlike standard alkynes, these reagents possess two distinct electrophilic sites and a labile silicon-carbon bond, creating a "reactivity triangle" that often leads to experimental failure if not managed correctly.

Part 1: Reagent Identification & Physical Data

Clarification: "this compound" is a loose term often referring to the alkyl esters of 3-(trimethylsilyl)propiolic acid.[1][2] The two most common variants are:

ReagentCAS No.[3][4][5][6][7][8]Boiling PointDensityKey Characteristic
Methyl 3-(trimethylsilyl)propiolate 42201-71-8 ~60°C (10 mmHg)0.91 g/mLHigher atom economy; slightly more volatile.[1][2]
Ethyl 3-(trimethylsilyl)propiolate 16205-84-8 92–96°C (28 mmHg)0.897 g/mLStandard "workhorse" reagent; widely cited.[1][2]

Critical Note: Do not confuse these with Trimethylsilyl propynoate (the silyl ester, HC≡C-CO₂TMS), which is extremely moisture-sensitive and hydrolyzes rapidly to propiolic acid.[1][2]

Part 2: Troubleshooting Tickets (Q&A)
Ticket #001: "My reagent disappeared on the high-vacuum pump."

User Report: "I purified my product (Ethyl 3-(trimethylsilyl)propiolate) by column chromatography. After removing the solvent on the rotavap and placing it on the high-vacuum manifold for 2 hours, the flask was empty."

Diagnosis: Unintentional Volatility Loss. While these esters have moderate boiling points at atmospheric pressure, they are sufficiently volatile to sublime or co-evaporate under high vacuum (<1 mmHg), especially if the water bath is warm.[1][2]

Solution Protocol:

  • Rotavap Control: Do not exceed 30°C in the water bath. Do not go below 20 mbar pressure.

  • High Vacuum Restriction: Avoid the manifold. If you must remove trace solvent, use a gentle nitrogen stream or a controlled vacuum (e.g., 5–10 mmHg) for a short duration (max 15 mins).[1][2]

  • Azeotropes: Be aware that these esters can form azeotropes with common solvents like DCM or THF, accelerating their loss.[1][2]

Ticket #002: "I lost the TMS group during the reaction."

User Report: "I am trying to perform a Sonogashira coupling. The reaction worked, but I isolated the terminal alkyne (desilylated product) instead of the TMS-protected product."

Diagnosis: Base-Mediated Protodesilylation. The C(sp)–Si bond in propiolates is activated by the adjacent electron-withdrawing ester group.[1][2] This makes it significantly more labile than in standard TMS-acetylenes. Common bases like

12

Troubleshooting Logic:

  • The Culprit: Carbonate bases in methanol are the standard method for removing TMS groups.[1][2] If you used this condition, desilylation is the expected outcome.

  • The Fix: Switch to non-nucleophilic, varying-strength bases or anhydrous conditions.

Recommended Base Systems for TMS Retention:

  • Safe: Triethylamine (

    
    ) or DIPEA in aprotic solvents (THF, DCM, Toluene).[1][2]
    
  • Risky:

    
     in DMF (can cause slow desilylation if wet).[1]
    
  • Forbidden:

    
    , NaOH, or NaOMe in Methanol/Ethanol.[1][2]
    

DOT Diagram: Stability Decision Tree

StabilityTreecluster_legendLegendStartReaction Condition CheckSolventIs the solvent Protic?(MeOH, EtOH, H2O)Start->SolventBaseIs a Base present?Solvent->BaseYesResult2TMS Group StableSolvent->Result2No (Aprotic)StrongBaseStrong Nucleophile?(F-, OH-, OMe-)Base->StrongBaseYesBase->Result2No (Neutral)Result1High Risk of Desilylation(Protodesilylation)StrongBase->Result1Yes (e.g. K2CO3/MeOH)Result3Slow Decomposition(Monitor closely)StrongBase->Result3No (e.g. Et3N/DCM)keyRed = Critical Failure PathGreen = Safe Path

Caption: Decision tree for predicting TMS stability based on solvent and base choice.

Ticket #003: "My Click reaction gave the wrong regioisomer."

User Report: "I reacted Methyl 3-(trimethylsilyl)propiolate with an azide. I expected the 1,4-isomer, but the NMR is confusing, and the regioselectivity is poor."

Diagnosis: Steric vs. Electronic Mismatch. In Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a terminal alkyne yields the 1,4-triazole.[1][2] However, TMS-propiolate is an internal alkyne.[1]

  • Thermal Huisgen: Without a catalyst, the reaction is controlled by sterics and electronics.[1][2] The TMS group is bulky, often directing the azide to the distal position, but the ester is electron-withdrawing, creating competing directing effects.

  • Desilylation In-Situ: If your reaction conditions (e.g., CuI + amine base) accidentally desilylate the alkyne before the click reaction, you generate the terminal alkyne, which reacts rapidly to form the 1,4-isomer (without the TMS group).[1][2]

Corrective Action:

  • To keep TMS: Use Ruthenium catalysis (RuAAC) for 1,5-disubstituted triazoles or thermal conditions (slow, mixed isomers).[1][2]

  • To get 1,4-isomer: Perform a "One-Pot Deprotection/Click" sequence.[1][2] Use a copper catalyst with

    
    . This intentionally removes the TMS to generate the terminal alkyne in situ, which then "clicks" exclusively to the 1,4-isomer.
    
Part 3: Experimental Protocols
Protocol A: Safe Workup (Preserving the TMS Group)

Standard aqueous workups can be acidic or basic enough to degrade the reagent.[1][2]

  • Quench: Dilute reaction mixture with

    
     or EtOAc.
    
  • Wash: Use saturated

    
      (mildly acidic) or neutral brine. Avoid  1M NaOH or saturated 
    
    
    if the reaction time is prolonged.[1][2]
  • Dry: Use

    
     (neutral).[1][2] Avoid 
    
    
    as a drying agent.
  • Concentrate: Rotavap at <30°C bath temperature. Stop when solvent volume is low; do not "bone dry" on the pump.

Protocol B: One-Pot Desilylation/Click Reaction

For generating 1,4-triazoles directly from the TMS-protected precursor.[1][2]

  • Dissolve: Azide (1.0 equiv) and Ethyl 3-(trimethylsilyl)propiolate (1.1 equiv) in t-BuOH/H₂O (1:1) .

  • Catalyst: Add

    
     (5 mol%) and Sodium Ascorbate (10 mol%).
    
  • Activator: Add

    
     (1.2 equiv) .
    
    • Mechanism:[1][2] Carbonate cleaves the TMS in situ; the resulting terminal alkyne immediately enters the Cu-catalytic cycle.[1]

  • Monitor: Stir at RT. The TMS group disappears (TLC/NMR), followed by triazole formation.[1][2]

Part 4: Safety & Handling (SDS Highlights)
HazardDescriptionMitigation
Lachrymator Vapors are irritating to eyes and respiratory tract.[1][2]Handle only in a functioning fume hood.
Azide Incompatibility Reaction with azides can form triazoles, but unreacted azides + acid = Hydrazoic Acid (Explosive/Toxic).[1][2]Never acidify waste streams containing azides.
Polymerization Propiolates are Michael acceptors and can self-polymerize (turn into black tar) if stored warm or with initiators.[1][2]Store at 2–8°C . Inspect for cloudiness before use.

DOT Diagram: Reaction Workflow & Control Points

ReactionFlowcluster_pathwaysPathway DivergenceReagentAlkyl 3-(TMS)propiolateConditionReaction ConditionsReagent->ConditionPathAPath A: Basic/Protic(K2CO3/MeOH)Condition->PathAPathBPath B: Neutral/Aprotic(DCM, Toluene)Condition->PathBIntermediateATerminal Alkyne(In-situ generated)PathA->IntermediateADesilylationProductBTMS-Retained Product(e.g. Substituted Alkyne)PathB->ProductBDirect ReactionProductADesilylated Product(e.g. 1,4-Triazole)IntermediateA->ProductAReaction

Caption: Workflow showing how reaction conditions dictate the final product structure.

References
  • ChemicalBook. (2025).[1][2] Methyl 3-(trimethylsilyl)propiolate Properties and Safety. Retrieved from [1][2]

  • Sigma-Aldrich. (2025).[1][2] Ethyl 3-(trimethylsilyl)propiolate Product Specification. Retrieved from [1][2]

  • Caddick, S., et al. (1999).[1][2][9] Deprotection of trimethylsilyl group of an alkyne. Tetrahedron. (Referenced via ChemSpider Synthetic Pages).[1][2] Retrieved from [1][2]

  • Gelest, Inc. (2018).[1][2] Some Aspects of the Chemistry of Alkynylsilanes. Retrieved from

  • Thermo Fisher Scientific. (2025).[1][2] Ethyl 3-(trimethylsilyl)propiolate Safety Data Sheet. Retrieved from

Technical Support Center: Catalyst Deactivation in Trimethylsilyl Propiolate Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for trimethylsilyl propiolate cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these powerful C-C bond-forming reactions. Catalyst deactivation is a common hurdle that can lead to diminished yields, stalled reactions, and irreproducible results. Here, we will explore the root causes of catalyst deactivation and provide actionable troubleshooting strategies to ensure the success of your experiments.

The Sonogashira cross-coupling reaction, a cornerstone of modern organic synthesis, is frequently employed for coupling terminal alkynes like trimethylsilyl (TMS) propiolate with aryl or vinyl halides.[1][2] While incredibly versatile, the palladium and often copper co-catalysts are susceptible to various deactivation pathways that can impede their efficacy.[3] This guide will address these challenges in a practical, question-and-answer format, drawing on established mechanistic understanding and field-proven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low or No Product Yield

Question: I've set up my this compound cross-coupling reaction, but I'm observing very low or no conversion to the desired product. What are the likely causes and how can I troubleshoot this?

Answer:

Low to nonexistent product yield is one of the most common issues and can stem from several factors related to the catalyst, reagents, and reaction conditions. A systematic approach is crucial for diagnosis.[4]

A. Catalyst Inactivity:

  • Palladium Catalyst Degradation: The active form of the palladium catalyst is Pd(0). Many commercially available palladium sources are in the Pd(II) state and must be reduced in situ.[1] If this reduction is inefficient or if the Pd(0) species is not properly stabilized, it can decompose. The appearance of a black precipitate, commonly known as "palladium black," is a tell-tale sign of catalyst decomposition.[4]

    • Troubleshooting:

      • Use a Fresh Catalyst: Ensure your palladium precatalyst is from a fresh, properly stored batch. Older catalysts can be less active.

      • Ensure Proper Pre-reduction (for Pd(II) sources): The amine base or phosphine ligands in the reaction mixture are typically responsible for reducing Pd(II) to Pd(0).[1] Ensure your base and ligands are of high purity.

      • Ligand Choice: The phosphine ligand plays a critical role in stabilizing the palladium center.[5] Bulky, electron-rich phosphine ligands can enhance catalyst stability and activity.[6] If you are using a standard ligand like triphenylphosphine (PPh3) and observing issues, consider switching to a more specialized ligand like those from the Buchwald or Hartwig series.[6]

  • Copper Co-catalyst Issues (if applicable): In traditional Sonogashira couplings, a copper(I) salt (e.g., CuI) is used as a co-catalyst to facilitate the reaction at milder temperatures.[1][7]

    • Troubleshooting:

      • Freshness of Copper Source: Copper(I) iodide can degrade over time. Using a fresh supply is recommended.[4]

      • Copper-Free Conditions: Consider a copper-free protocol. While copper accelerates the reaction, it can also promote the undesirable homocoupling of the alkyne (Glaser coupling).[4][8] Copper-free Sonogashira reactions are well-established and may require different ligands or conditions to proceed efficiently.[4][8]

B. Reagent and Substrate Quality:

  • Purity of Starting Materials: Impurities in your aryl halide or this compound can poison the catalyst.

    • Troubleshooting:

      • Purify Substrates: If you suspect impurities, purify your starting materials before use.

      • Degas Solvents and Reagents: Oxygen can lead to the oxidative homocoupling of the alkyne and can also contribute to catalyst decomposition.[4] It is critical to thoroughly degas your solvents and run the reaction under an inert atmosphere (e.g., argon or nitrogen).[4]

C. Reaction Conditions:

  • Inadequate Temperature: The oxidative addition of the aryl halide to the palladium center is often the rate-limiting step and is temperature-dependent.[1]

    • Troubleshooting:

      • Increase Temperature: If you are using an aryl bromide or chloride, you will likely need to heat the reaction. Aryl iodides are the most reactive and may couple at room temperature, while bromides often require heating, and chlorides necessitate even higher temperatures and more specialized catalyst systems.[4]

  • Incorrect Solvent or Base: The choice of solvent and base can significantly impact the reaction outcome.[4]

    • Troubleshooting:

      • Solvent Choice: Common solvents include THF, dioxane, and DMF. Some solvents, like THF, have been anecdotally reported to promote the formation of palladium black.[4] If you are experiencing this, consider switching to a different solvent system.

      • Base Selection: An amine base, such as triethylamine or diisopropylamine, is typically required to deprotonate the alkyne.[4] Ensure the base is dry and used in an appropriate excess.

Issue 2: Formation of a Black Precipitate (Palladium Black)

Question: I'm observing the formation of a black precipitate in my reaction vessel. What is this, and what can I do to prevent it?

Answer:

The black precipitate is almost certainly palladium black, which is finely divided, catalytically inactive palladium metal. Its formation indicates that your active Pd(0) catalyst has agglomerated and precipitated out of solution, effectively halting the catalytic cycle.

A. Causes of Palladium Black Formation:

  • Ligand Dissociation/Degradation: The phosphine ligands are crucial for solubilizing and stabilizing the Pd(0) center.[5] If the ligand dissociates from the metal or is degraded, the unprotected palladium atoms can aggregate.

  • High Temperatures: While necessary for activating less reactive aryl halides, excessive heat can accelerate catalyst decomposition.

  • Solvent Effects: As mentioned, certain solvents may promote the formation of palladium black.[4]

  • Impurities: Trace impurities can interfere with the catalyst's stability.

B. Troubleshooting and Prevention:

  • Ligand Selection:

    • Steric Bulk: Employing sterically bulky phosphine ligands can create a protective sphere around the palladium atom, preventing aggregation. This also favors the formation of highly active monoligated palladium species.[9]

    • Ligand-to-Metal Ratio: Ensure an adequate ligand-to-palladium ratio. While a 1:1 or 2:1 ratio is common, this can be optimized.

  • Temperature Control: Carefully control the reaction temperature. While heating may be necessary, avoid excessively high temperatures.

  • Solvent and Reagent Purity: Use high-purity, degassed solvents and reagents to minimize potential catalyst poisons.[4]

Issue 3: Undesired Side Products

Question: My reaction is proceeding, but I'm seeing significant amounts of side products, particularly the homocoupling of this compound. How can I suppress this?

Answer:

The primary side product of concern in Sonogashira reactions is the homocoupling of the terminal alkyne, known as Glaser coupling.[4] This is particularly problematic when using a copper co-catalyst in the presence of oxygen.

A. Causes of Alkyne Homocoupling:

  • Copper-Catalyzed Oxidative Coupling: The copper(I) acetylide intermediate can undergo oxidative dimerization in the presence of oxygen.

  • TMS Group Stability: While the TMS group offers protection, it can be cleaved under certain conditions, leading to the terminal alkyne which can then homocouple.

B. Troubleshooting and Prevention:

  • Rigorous Exclusion of Oxygen: The most critical step is to ensure your reaction is run under strictly anaerobic conditions.[4] Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.

  • Copper-Free Conditions: As previously mentioned, switching to a copper-free Sonogashira protocol is a highly effective way to eliminate Glaser coupling.[4][8]

  • Control of Reaction Parameters:

    • Base: The choice and amount of base can influence side reactions.

    • Temperature: Lowering the reaction temperature, if possible, can sometimes reduce the rate of side reactions relative to the desired cross-coupling.

Experimental Protocols & Data

General Protocol for a Copper-Free Sonogashira Coupling of this compound

This protocol provides a starting point for optimization.

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), palladium precatalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%), and a suitable phosphine ligand if not using a pre-formed complex.

  • Add the degassed solvent (e.g., 5 mL of toluene or dioxane).

  • Add this compound (1.2 mmol).

  • Add the degassed amine base (e.g., diisopropylamine, 2.0 mmol).

  • Stir the reaction mixture at the appropriate temperature (room temperature for aryl iodides, 80-100 °C for aryl bromides) and monitor by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table 1: Influence of Reaction Parameters on Yield
EntryAryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
14-IodoanisolePd(PPh₃)₄/CuIEt₃NTHF25492
24-BromoanisolePd(PPh₃)₄/CuIEt₃NTHF651275
34-BromoanisolePd(dppf)Cl₂DIPAToluene100888
44-ChloroanisolePd₂(dba)₃/XPhosCs₂CO₃Dioxane1202465

Data is illustrative and based on typical outcomes reported in the literature.

Visualizing Catalyst Deactivation Pathways

The following diagram illustrates potential pathways for catalyst deactivation in a typical Sonogashira cross-coupling reaction.

CatalystDeactivation ActiveCatalyst Active Pd(0)L₂ Catalyst OxidativeAddition Oxidative Addition (Ar-X) ActiveCatalyst->OxidativeAddition Catalytic Cycle InactivePdBlack Inactive Palladium Black ActiveCatalyst->InactivePdBlack Aggregation LigandDegradation Ligand Degradation (e.g., Oxidation) ActiveCatalyst->LigandDegradation Side Reaction PdII_Intermediate Ar-Pd(II)-X(L)₂ OxidativeAddition->PdII_Intermediate Transmetalation Transmetalation PdII_Intermediate->Transmetalation PdII_Intermediate->InactivePdBlack Decomposition CouplingProduct Coupled Product Transmetalation->CouplingProduct CouplingProduct->ActiveCatalyst Reductive Elimination Homocoupling Alkyne Homocoupling (Glaser Product) Cu_Cycle Copper Acetylide Formation Cu_Cycle->Transmetalation To Pd(II) Intermediate Cu_Cycle->Homocoupling O₂ present Alkyne TMS-Propiolate Alkyne->Cu_Cycle With Cu(I)

Caption: Potential catalyst deactivation and side reaction pathways.

Troubleshooting Flowchart

This flowchart provides a logical sequence for troubleshooting common issues.

TroubleshootingFlowchart Start Reaction Failure: Low/No Yield CheckInert Is the system fully inert (degassed)? Start->CheckInert InertYes Yes CheckInert->InertYes Yes InertNo No CheckInert->InertNo No CheckCatalyst Is a black precipitate (Pd black) visible? InertYes->CheckCatalyst FixInert Degas solvents/reagents and repeat. InertNo->FixInert CatalystYes Yes CheckCatalyst->CatalystYes Yes CatalystNo No CheckCatalyst->CatalystNo No ChangeLigand Catalyst Decomposition. Use bulkier ligand. Check solvent/temp. CatalystYes->ChangeLigand CheckReactivity What is the aryl halide? (I, Br, Cl) CatalystNo->CheckReactivity CheckHomocoupling Is homocoupling the major product? CatalystNo->CheckHomocoupling ArylIodide Iodide CheckReactivity->ArylIodide I ArylBromideChloride Bromide/Chloride CheckReactivity->ArylBromideChloride Br/Cl CheckTempLow Problem may be reagent quality. ArylIodide->CheckTempLow IncreaseTemp Increase temperature. Consider a more active catalyst system. ArylBromideChloride->IncreaseTemp FurtherAnalysis Further analysis needed. Consider alternative catalysts/conditions. CheckTempLow->FurtherAnalysis IncreaseTemp->FurtherAnalysis HomocouplingYes Yes CheckHomocoupling->HomocouplingYes Yes HomocouplingNo No CheckHomocoupling->HomocouplingNo No GoCopperFree Switch to copper-free conditions. Ensure strict O₂ exclusion. HomocouplingYes->GoCopperFree HomocouplingNo->FurtherAnalysis

Caption: A step-by-step troubleshooting guide for reaction failures.

References

  • Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. (2018, May 11). Applied Sciences. Retrieved February 20, 2026, from [Link]

  • Sonogashira troubleshooting help needed : r/Chempros - Reddit. (2020, August 7). Retrieved February 20, 2026, from [Link]

  • Sonogashira coupling - Wikipedia. (n.d.). Retrieved February 20, 2026, from [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC. (2023, February 7). RSC Advances. Retrieved February 20, 2026, from [Link]

  • Understanding the Use of Phosphine-(EWO) Ligands in Negishi Cross-Coupling: Experimental and Density Functional Theory Mechanistic Study | Organometallics - ACS Publications. (2021, March 26). Retrieved February 20, 2026, from [Link]

  • Ligand design for cross-couplings: phosphines - YouTube. (2024, January 10). Retrieved February 20, 2026, from [Link]

  • Univariate classification of phosphine ligation state and reactivity in cross-coupling catalysis | The Doyle Group - UCLA. (2021, October 15). Science. Retrieved February 20, 2026, from [Link]

  • Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction | Request PDF. (2025, August 9). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Deactivation pathway of catalyst 37 by addition of trimethylsilylacetylene to imidazol boronate 38. - ResearchGate. (n.d.). Retrieved February 20, 2026, from [Link]

  • Guidelines for Sonogashira cross-coupling reactions - Sussex Drug Discovery Centre. (2013, January 14). Retrieved February 20, 2026, from [Link]

  • Copper-free Sonogashira coupling - The chemical reaction database. (2008, August 15). Retrieved February 20, 2026, from [Link]

  • What's the role of the phosphine ligand in Suzuki couplings? : r/chemistry - Reddit. (2019, August 11). Retrieved February 20, 2026, from [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved February 20, 2026, from [Link]

  • Sonogashira reaction | Solved Practice Problems | CSIR-NET | GATE | MSc - YouTube. (2025, March 3). Retrieved February 20, 2026, from [Link]

  • Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry- on-the-Complex: Modular Assembly of 2,6. (2024, February 19). Inorganic Chemistry. Retrieved February 20, 2026, from [Link]

  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | The Journal of Organic Chemistry - ACS Publications. (2012, March 6). Retrieved February 20, 2026, from [Link]

  • Preferential Activation of Alkynyl Triisopropylsilanes in Trimethylsi-lanolate-Promoted Sequential Hiyama Cross-Coupling | ChemRxiv. (2025, December 19). Retrieved February 20, 2026, from [Link]

  • Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend - PMC. (n.d.). ChemistryOpen. Retrieved February 20, 2026, from [Link]

  • Synthetic and Mechanistic Evaluation of Palladium(II) Bis(Arylazoformamide) Precatalysts in the Sonogashira Reaction | Organometallics - ACS Publications. (2025, July 5). Retrieved February 20, 2026, from [Link]

  • Catalytic Asymmetric Carbosilylation of Methyl Propiolate with Bis-silyl Ketene Acetals | Journal of the American Chemical Society - ACS Publications. (2025, December 22). Retrieved February 20, 2026, from [Link]

  • Heterogeneous Catalyst Deactivation and Regeneration: A Review - MDPI. (2015, February 26). Catalysts. Retrieved February 20, 2026, from [Link]

  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions - DSpace@MIT. (n.d.). Retrieved February 20, 2026, from [Link]

  • Regioselective hydrosilylations of propiolate esters with tris(trimethylsilyl)silane - PubMed. (2005, January 21). The Journal of Organic Chemistry. Retrieved February 20, 2026, from [Link]

  • Trimethylsilyl-Protected Alkynes as Selective Cross-Coupling Partners in Titanium-Catalyzed [2+2+1] Pyrrole Synthesis - PubMed. (2018, May 22). Angewandte Chemie International Edition. Retrieved February 20, 2026, from [Link]

  • Recent advances in visible light-activated radical coupling reactions triggered by (i) ruthenium, (ii) iridium and (iii) organic photoredox agents - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00311A. (2021, July 26). Retrieved February 20, 2026, from [Link]

Sources

Monitoring the progress of Trimethylsilyl propiolate reactions by TLC/NMR

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Monitoring Trimethylsilyl Propiolate Reactions

Welcome to the technical support center for monitoring reactions involving Trimethylsilyl (TMS) propiolate and its derivatives. This guide provides field-proven insights and troubleshooting strategies for researchers utilizing Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to track reaction progress. Our goal is to equip you with the expertise to make informed decisions, ensuring the integrity and success of your experiments.

Section 1: Monitoring by Thin-Layer Chromatography (TLC)

TLC is a rapid, cost-effective, and indispensable tool for the real-time, qualitative assessment of a reaction's progress.[1] It allows you to quickly determine the consumption of starting materials, the formation of products, and the emergence of any byproducts.[2]

Frequently Asked Questions (TLC)

Q1: How do I select the appropriate solvent system (eluent) for my reaction?

A: The choice of eluent is critical for achieving good separation.[3] The principle is to find a solvent or solvent mixture that moves the starting material to a retention factor (Rf) of approximately 0.3-0.5.[2][4] This positioning allows ample space on the plate to resolve less polar byproducts (higher Rf) and more polar products (lower Rf).

For this compound, which is a relatively non-polar compound, a good starting point is a high-hexane mixture.

Compound Polarity Recommended Starting Solvent System Rationale
Non-polar (e.g., TMS Propiolate) 10% Ethyl Acetate in Hexanes (9:1 Hex:EtOAc)A low-polarity eluent is needed to move non-polar compounds up the plate.[5]
Intermediate Polarity 20-50% Ethyl Acetate in HexanesA balanced system for compounds of moderate polarity.[6]
Polar (e.g., Desilylated product) 100% Ethyl Acetate or 5% Methanol in DichloromethaneHighly polar eluents are required to move polar compounds from the baseline.[5]

Protocol: Always prepare the TLC chamber with the eluent and a piece of filter paper to ensure the atmosphere is saturated with solvent vapors; this prevents uneven running of the plate.[3]

Q2: How should I spot the TLC plate for effective reaction monitoring?

A: A three-lane spotting pattern is the gold standard for unambiguous reaction monitoring.[4]

  • Lane 1 (Reference): Spot your starting material (SM).

  • Lane 2 (Co-spot): Spot the starting material, and then spot the reaction mixture directly on top of it.

  • Lane 3 (Reaction): Spot the reaction mixture (RXN).

The co-spot lane is crucial; it confirms the identity of the starting material spot in the reaction mixture, which is especially useful if the product Rf is very close to the starting material Rf.[4]

Q3: What are the best methods for visualizing spots on the TLC plate?

A: Visualization is key, as most organic compounds are colorless.[7] A multi-step approach is recommended:

  • UV Light (Non-destructive): First, view the plate under a short-wave (254 nm) UV lamp.[8] The conjugated system in this compound and its products will absorb UV light and appear as dark spots against the fluorescent green background of the plate.[8][9] Gently circle the spots with a pencil, as they will disappear when the lamp is removed.[7]

  • Potassium Permanganate (KMnO₄) Stain (Destructive): After UV visualization, dip the plate in a KMnO₄ stain. This stain is excellent for visualizing compounds that can be oxidized, such as the alkyne functionality in both the reactant and product.[8][10] Spots will appear yellow/brown on a purple background upon gentle heating.

  • p-Anisaldehyde Stain (Destructive): This is a good general-purpose stain that reacts with various functional groups to give a range of colors upon heating, which can help differentiate between spots.[11]

TLC Troubleshooting Guide

Problem: My spots are streaking or "tailing" down the plate.

  • Cause & Explanation: Streaking can have several causes.[12]

    • Overloading: The most common cause is applying too much sample to the plate.[13][14] The stationary phase becomes saturated, and the compound cannot move in a compact band.

    • Compound Instability: Silyl compounds can sometimes undergo hydrolysis on the acidic surface of the silica gel, leading to a smear of decomposition products.[13][15]

    • High Polarity: Very polar compounds (like acidic or basic byproducts) can interact too strongly with the silica gel, causing tailing.[14][16]

  • Solution:

    • Dilute Your Sample: Prepare a more dilute solution of your reaction mixture for spotting.[14]

    • Modify Eluent: For acidic or basic compounds, adding a trace amount of acetic acid or triethylamine, respectively, to the eluent can suppress strong interactions with the silica and produce sharper spots.[16]

    • Consider Alternative Plates: If decomposition is suspected, try using alumina or reversed-phase TLC plates, which have different surface properties.[16][17]

Problem: I don't see any spots on my plate after development.

  • Cause & Explanation:

    • Sample Too Dilute: The concentration of your compounds may be below the detection limit of your visualization method.

    • Not UV Active: Your compounds may not absorb UV light at 254 nm. While propiolates are UV active, some potential byproducts may not be.

    • Spotting Line Submerged: If the pencil line where you spotted your samples is below the level of the eluent in the chamber, your compounds will dissolve into the solvent reservoir instead of running up the plate.[14]

  • Solution:

    • Concentrate the Sample: Try spotting a more concentrated sample.

    • Use a Chemical Stain: Always follow UV visualization with a chemical stain like KMnO₄, which is more universal for alkynes.[8]

    • Check Your Setup: Ensure the spotting line is always drawn above the solvent level in the developing chamber.[2]

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_chamber Prepare Saturated TLC Chamber spot_plate Spot Plate: 1. SM 2. Co-spot 3. RXN develop_plate Develop Plate in Eluent spot_plate->develop_plate visualize_uv Visualize (UV Light) develop_plate->visualize_uv visualize_stain Visualize (Stain, e.g., KMnO4) visualize_uv->visualize_stain interpret Interpret Results: - SM consumption? - Product formation? - Byproducts? visualize_stain->interpret

Section 2: Monitoring by ¹H NMR Spectroscopy

While TLC provides a qualitative snapshot, NMR spectroscopy offers detailed structural and quantitative information about the components of your reaction mixture.[18] It is an exceptionally powerful tool for confirming product structure and determining reaction completion.[19][20]

Frequently Asked Questions (NMR)

Q1: Which proton signals are most important to monitor in a this compound reaction?

A: The key is to identify unique, well-resolved signals for both the starting material and the product that do not overlap with other signals.

Group Typical ¹H Chemical Shift (δ, ppm) Signal to Monitor Rationale
Trimethylsilyl (TMS) ~0.1 - 0.25Disappearance of the sharp 9H singlet.This is a highly characteristic and clean signal for the TMS-alkyne starting material.[21][22]
Terminal Alkyne-H ~1.7 - 3.1Appearance of a 1H singlet or triplet.If your reaction involves desilylation, the appearance of this signal is a definitive marker for product formation.[23]
Ester Alkyl Group (e.g., -OCH₃) ~3.7Shift in the 3H singlet.The chemical environment of the ester group will change upon reaction at the alkyne, causing its signal to shift.
Newly Formed Protons VariesAppearance of new signals.For example, in a conjugate addition, new signals for protons adjacent to the former triple bond will appear in the vinyl region (~5-7 ppm).

Q2: Can I use ¹H NMR to determine the exact percentage of reaction completion?

A: Yes, this is a primary strength of NMR, known as quantitative NMR (qNMR).[20][24] Unlike chromatography, the area under an NMR peak is directly proportional to the number of protons it represents.[20]

Protocol for qNMR:

  • Add an Internal Standard: Before acquiring the spectrum, add a known mass of an inert internal standard to a known mass of your crude reaction mixture. The standard should have a simple spectrum (ideally one sharp singlet) that does not overlap with any of your reaction components. A good choice is 1,3,5-trimethoxybenzene or dimethyl sulfone.

  • Acquire Spectrum: Ensure a long relaxation delay (d1) in your acquisition parameters (e.g., 30 seconds) to allow for full magnetization recovery, which is critical for accurate integration.

  • Calculate Conversion: Compare the integration of a known proton signal from your starting material to the integration of a known proton signal from the internal standard. As the reaction progresses, the relative integration of the starting material will decrease.

Q3: How do I prepare my reaction sample for NMR analysis?

A:

  • Take a small aliquot (a few drops) from the reaction mixture.

  • Perform a rapid micro-workup: Dilute the aliquot with a solvent like dichloromethane or ethyl acetate, wash with a small amount of water or brine to remove any inorganic salts, and dry the organic layer with a small amount of Na₂SO₄ or MgSO₄.

  • Filter the solution to remove the drying agent and concentrate it under reduced pressure or with a stream of nitrogen.

  • Dissolve the resulting crude residue in a deuterated solvent (e.g., CDCl₃) and transfer to an NMR tube.

NMR Troubleshooting Guide

Problem: I see unexpected peaks in my spectrum. What could they be?

  • Cause & Explanation: Unanticipated signals often point to side reactions.

    • Protodesilylation: The most common side reaction is the cleavage of the C-Si bond, replacing it with a C-H bond.[25] This is often caused by trace amounts of moisture or acid/base in the reaction. This will result in the appearance of a terminal alkyne proton signal (~1.7-3.1 ppm) and a TMS-containing byproduct (e.g., (Me₃Si)₂O).[23]

    • Hydrolysis: The ester functionality of the propiolate can be hydrolyzed to the corresponding carboxylic acid, especially under acidic or basic conditions. This will lead to the disappearance of the ester alkyl signals and the appearance of a broad carboxylic acid proton signal (>10 ppm).

  • Solution:

    • Ensure Anhydrous Conditions: Thoroughly dry all glassware, solvents, and reagents to minimize protodesilylation.[25]

    • Control pH: If hydrolysis is an issue, ensure your reaction conditions are neutral, or that the ester is stable to the conditions employed.

    • Advanced NMR: Use 2D NMR techniques like COSY or HSQC to help identify the structure of the unknown byproducts.

Problem: My peaks are broad and poorly resolved.

  • Cause & Explanation:

    • Paramagnetic Impurities: Trace amounts of metal ions (e.g., from catalysts or reagents) can cause significant line broadening.

    • Incomplete Dissolution/Precipitation: If your sample is not fully dissolved or has precipitated in the NMR tube, you will get very poor quality spectra.

    • Chemical Exchange: The molecule may be undergoing a chemical process (like tautomerization or conformational exchange) on the NMR timescale, leading to broad peaks.

  • Solution:

    • Filter the Sample: Filter your crude sample through a small plug of silica or celite before concentrating to remove baseline impurities.

    • Check Solubility: Ensure your sample is completely dissolved in the deuterated solvent. If not, try a different solvent (e.g., DMSO-d₆).

    • Variable Temperature NMR: Acquiring spectra at different temperatures can sometimes sharpen peaks that are broad due to chemical exchange.

Troubleshooting_Logic start Is Reaction Incomplete or Messy? tlc_check TLC Analysis: - SM remains? - Multiple new spots? start->tlc_check nmr_check NMR Analysis: - SM peaks present? - Unidentified peaks? tlc_check->nmr_check Yes streaking TLC Streaking? nmr_check->streaking Yes desilylation NMR shows Alkyne-H peak (~2-3 ppm)? nmr_check->desilylation Yes, unidentified peaks overloaded Issue: Plate Overloaded Solution: Dilute sample streaking->overloaded Yes unstable Issue: Compound unstable on silica Solution: Try alumina/RP plate streaking->unstable No moisture Issue: Protodesilylation Cause: Likely moisture/acid Solution: Use anhydrous conditions desilylation->moisture Yes other_side_rxn Issue: Other Side Reaction Action: Correlate TLC spots with NMR peaks desilylation->other_side_rxn No

References

  • von Harbou, E. (n.d.). Quantitative NMR methods for reaction and process monitoring. RPTU. Retrieved from [Link]

  • Wigman, B., et al. (2011). Application of Quantitative 19F and 1H NMR for Reaction Monitoring and In Situ Yield Determinations for an Early Stage Pharmaceutical Candidate. Analytical Chemistry, 83(21), 8035–8042. ACS Publications. Retrieved from [Link]

  • Atwater, B. M., et al. (2020). Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR. Reaction Chemistry & Engineering, 5(2), 364-370. RSC Publishing. Retrieved from [Link]

  • Magritek. (n.d.). Reaction Monitoring. Retrieved from [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction. Retrieved from [Link]

  • University of Rochester Chemistry. (n.d.). How To: Monitor by TLC. Retrieved from [Link]

  • Clark, T. B., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(8), 1478–1484. ACS Publications. Retrieved from [Link]

  • University of York Chemistry Teaching Labs. (n.d.). Issues. Retrieved from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • ResearchGate. (2013, November 1). Tailing in TLC - can anyone help?. Retrieved from [Link]

  • University of Rochester Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]

  • Reddit. (2017, July 18). What causes TLC runs to streak?. r/chemhelp. Retrieved from [Link]

  • Organic Syntheses. (2025, October 9). Hydrosilylation of Propiolate Esters. Retrieved from [Link]

  • Lee, M. E., & Lee, S. O. (2017). Synthesis and NMR-Study of 1-Trimethylsilyl Substituted Silole Anion [Ph4C4Si(SiMe3)]−•[Li]+. Bulletin of the Korean Chemical Society, 38(8), 951-954. Retrieved from [Link]

  • bioRxiv. (2020, January 12). A Genetically Encoded Trimethylsilyl 1D 1H-NMR Probe for Conformation Change in Large Membrane Protein Complexes. Retrieved from [Link]

  • University of Colorado Boulder Organic Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Advion. (n.d.). SUZUKI REACTION MONITORING. Retrieved from [Link]

  • ResearchGate. (n.d.). TLC to check the hydrolysis products. Retrieved from [Link]

  • University of Rochester Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]

  • chemlegin. (2017, April 30). Using TLC to monitor a reaction. WordPress.com. Retrieved from [Link]

  • ResearchGate. (2018, December 1). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. Retrieved from [Link]

  • AGA Analytical. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Afshari, R., et al. (2021). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews, 121(9), 5099–5215. ACS Publications. Retrieved from [Link]

  • Organic Chemistry Lab Techniques. (2021, August 23). Visualizing a TLC plate [Video]. YouTube. Retrieved from [Link]

  • Cidu, F., et al. (2022). A Greener Technique for Microwave-Assisted O-Silylation and Silyl Ether Deprotection of Uridine and Other Substrates. Chemistry, 4(4), 1475-1487. MDPI. Retrieved from [Link]

  • Modfram. (n.d.). How to Choose the Best Eluent for Thin Layer Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • Larson, G. L. (2017). Some Aspects of the Chemistry of Alkynylsilanes. Synthesis, 49(14), 3021-3046. Thieme. Retrieved from [Link]

  • ResearchGate. (n.d.). Visualizing agents for short-chain fatty acids in TLC. Retrieved from [Link]

  • Gelest. (n.d.). Other Reactions of Silyl Alkynes. Gelest Technical Library. Retrieved from [Link]

  • Falck, J. R., et al. (2008). Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane. Tetrahedron Letters, 49(36), 5337–5338. PMC. Retrieved from [Link]

  • Gunanathan, C., et al. (2011). Ruthenium-catalysed selective synthesis of mono- deuterated terminal alkynes. Chemical Communications, 47(35), 9822-9824. Retrieved from [Link]

  • ResearchGate. (2023, March 10). What reagent to use for visualization of isoxazole on TLC. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Spectroscopy of the Alkynes. Retrieved from [Link]

  • American Chemical Society. (n.d.). New Reactivity Mediated by Trimethylsilyl Trifluoromethanesulfonate. ACS Publications. Retrieved from [Link]

  • Varsity Tutors. (n.d.). Help with Alkyne Reactions. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Alkynes in Organic Synthesis with Practice Problems. Retrieved from [Link]

  • Scribd. (n.d.). Trimethylsilyl Compounds and Reactions. Retrieved from [Link]

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Validation & Comparative

A Tale of Two Propiolates: A Comparative Guide to Trimethylsilyl Propiolate and Ethyl Propiolate in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in organic synthesis and drug development, the choice of reagents is paramount. The propiolate scaffold, a versatile building block, is frequently employed in the construction of complex molecular architectures. Among the various propiolate esters, trimethylsilyl (TMS) propiolate and ethyl propiolate have emerged as common choices, each offering a unique set of advantages and reactivity profiles. This guide provides an in-depth, objective comparison of these two critical reagents, supported by experimental data and mechanistic insights to inform your synthetic strategy.

Introduction: The Propiolate Cornerstone

Propiolic acid esters are powerful three-carbon building blocks, featuring a highly electrophilic alkyne conjugated to a carbonyl group. This arrangement makes them excellent substrates for a variety of transformations, most notably cycloaddition reactions for the synthesis of five-membered heterocycles and Michael additions for the formation of carbon-carbon and carbon-heteroatom bonds.

FeatureTrimethylsilyl PropiolateEthyl Propiolate
Structure (CH₃)₃SiC≡CCO₂RHC≡CCO₂CH₂CH₃
Key Feature Silyl-protected terminal alkyneUnprotected terminal alkyne
Primary Utility Controlled cycloadditions, protecting group strategyDirect use in cycloadditions and Michael additions

The Sila-Advantage: Unpacking the Role of the Trimethylsilyl Group

The fundamental difference between this compound and ethyl propiolate lies in the presence of the bulky and electropositive trimethylsilyl group on the terminal alkyne. This substitution has profound implications for the reagent's reactivity, stability, and handling.[1]

The TMS group serves several key functions:

  • Protecting Group: The most common role of the TMS group is to protect the acidic terminal proton of the alkyne.[2] This prevents unwanted side reactions in the presence of bases and allows for selective transformations at other sites in the molecule.

  • Regiocontrol Element: In cycloaddition reactions, the steric bulk and electronic effects of the TMS group can direct the regioselectivity of the addition, often leading to a single, predictable isomer.[2][3]

  • Stabilizing Agent: The presence of the TMS group can enhance the thermal stability of the alkyne.[1]

The silicon atom's ability to stabilize an adjacent negative charge, a phenomenon known as the α-silyl effect, also plays a crucial role in directing the regioselectivity of certain reactions.[3]

Head-to-Head in the Reaction Flask: A Comparative Analysis

To truly understand the practical implications of these differences, we will examine the performance of this compound and ethyl propiolate in two of the most important classes of reactions for this scaffold: 1,3-dipolar cycloadditions and Michael additions.

The Art of the Ring: 1,3-Dipolar Cycloadditions

1,3-dipolar cycloadditions are powerful methods for the synthesis of five-membered heterocycles, such as triazoles and pyrazoles, which are prevalent in medicinal chemistry.[4] The choice between TMS propiolate and ethyl propiolate can significantly impact the outcome of these reactions.

The reaction of an azide with an alkyne to form a 1,2,3-triazole is a cornerstone of "click chemistry".[5]

  • Ethyl Propiolate: In reactions with organic azides, ethyl propiolate typically yields a mixture of 1,4- and 1,5-disubstituted triazole regioisomers.[6] The regioselectivity can be influenced by the reaction conditions and the nature of the azide.

  • This compound: The use of TMS propiolate often provides a high degree of regioselectivity, favoring the formation of the 1,5-disubstituted triazole.[7] The bulky TMS group directs the azide to the less hindered carbon of the alkyne. Following the cycloaddition, the TMS group can be easily removed to yield the 1,5-disubstituted-1H-1,2,3-triazole.

Comparative Data: Synthesis of 1,2,3-Triazoles

DipolarophileAzideCatalyst/ConditionsProduct(s)YieldReference
Ethyl Propiolate3-(4-azidophenyl)acrylic acidCuI, Sodium Ascorbate, CH₃CN/H₂O1,4-disubstituted triazole90%[6][8]
This compound1-Hydrazinylphthalazine hydrochloride (forms azide in situ)Microwave, CH₃CNCyclized silylated intermediateQuantitative[7]

Note: The table presents representative examples. Direct comparison of yields is challenging due to differing reaction partners and conditions.

Experimental Protocol: Synthesis of Ethyl 1-(4-(2-carboxyvinyl)phenyl)-1H-1,2,3-triazole-4-carboxylate [6][8]

  • To a suspension of 3-(4-azidophenyl)acrylic acid in a 9:1 mixture of CH₃CN/H₂O, add sodium ascorbate and CuI.

  • Stir the mixture under a nitrogen atmosphere at room temperature for 120 minutes.

  • Monitor the reaction by TLC until completion.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1,4-disubstituted triazole.

Experimental Protocol: Synthesis of a Silylated Triazole Intermediate [7]

  • Couple trimethylsilyl propiolic acid with 1-hydrazinylphthalazine hydrochloride under mild conditions to form the acyclic precursor.

  • Subject the precursor to microwave irradiation in acetonitrile for 1 hour to facilitate cyclization.

  • Monitor the reaction by TLC for the formation of the cyclized silylated intermediate.

  • Upon completion, remove the solvent in vacuo. The crude product can often be used in the next step without further purification.

Cycloaddition_Comparison

Caption: Regioselectivity in Triazole Synthesis.

Forging New Bonds: Michael Addition Reactions

The Michael addition, or conjugate addition, of nucleophiles to the electron-deficient alkyne of propiolate esters is a fundamental C-C and C-X bond-forming reaction.[9]

The addition of thiols to propiolate esters is a highly efficient reaction, often proceeding under mild conditions.

  • Ethyl Propiolate: The reaction of thiols with ethyl propiolate is well-established and can be catalyzed by bases or nucleophiles.[10] The reaction typically proceeds rapidly to give the corresponding vinyl sulfide.

  • This compound: While less common, the thia-Michael addition to silyl-substituted propiolates can also be achieved. The TMS group can influence the stereoselectivity of the addition.

Comparative Data: Thia-Michael Addition

PropiolateThiolCatalyst/ConditionsProductYieldReference
Ethyl PropiolatePhenylthiolAmberlyst® A21, neat, rt, 3hEthyl 3-(phenylthio)propanoateHigh[11]
This compoundNot explicitly found in a direct comparative study---

Note: While specific comparative data is lacking, the general principles of Michael addition suggest both would be effective substrates.

Experimental Protocol: Thia-Michael Addition of Phenylthiol to Ethyl Propiolate [11]

  • In a round-bottom flask, combine phenylthiol (2.5 mmol) and ethyl propiolate (2.5 mmol).

  • Add dried Amberlyst® A21 catalyst (0.25 g).

  • Stir the mixture under neat conditions at room temperature for 3 hours.

  • Monitor the reaction progress by TLC or GC analysis.

  • Upon completion, filter off the catalyst and wash with a suitable organic solvent.

  • Concentrate the filtrate in vacuo to obtain the crude product, which can be purified by column chromatography if necessary.

Michael_Addition_Workflow

Caption: Generalized Michael Addition Workflow.

The Exit Strategy: Deprotection of the Trimethylsilyl Group

A key advantage of using TMS propiolate is the ability to remove the silyl group under mild conditions, unmasking the terminal alkyne for further transformations. This orthogonality is a powerful tool in multi-step synthesis.[2]

Common deprotection methods include:

  • Fluoride-based reagents: Tetrabutylammonium fluoride (TBAF) is a widely used and effective reagent for cleaving the Si-C bond.

  • Base-mediated hydrolysis: Mild bases such as potassium carbonate in methanol can efficiently remove the TMS group.[7]

  • Acid-catalyzed hydrolysis: Mild acidic conditions can also be employed for deprotection.

The choice of deprotection method will depend on the sensitivity of other functional groups present in the molecule.

Conclusion: Choosing the Right Tool for the Job

Both this compound and ethyl propiolate are valuable reagents in the synthetic chemist's toolbox. The choice between them is dictated by the specific synthetic challenge at hand.

  • Choose Ethyl Propiolate when:

    • A simple, direct 1,3-dipolar cycloaddition or Michael addition is desired.

    • Regiocontrol is not a primary concern, or the inherent selectivity of the reaction is sufficient.

    • The unprotected terminal alkyne is compatible with the reaction conditions.

  • Choose this compound when:

    • Precise regiocontrol in cycloaddition reactions is critical.

    • The terminal alkyne needs to be protected during other transformations in a multi-step synthesis.

    • The steric bulk of the TMS group can be exploited to influence stereoselectivity.

By understanding the nuanced differences in reactivity and application, researchers can harness the full potential of these versatile propiolate building blocks to achieve their synthetic goals with greater efficiency and precision.

References

  • [Acceleration and regioselectivity switching in 1,3-dipolar cycloaddition reactions confined in a bis-calix[12]pyrrole cage. PMC.]([Link])

  • [Acceleration and regioselectivity switching in 1,3-dipolar cycloaddition reactions confined in a bis-calix[12]pyrrole cage. Chemical Science (RSC Publishing).]([Link])

Sources

A Comparative Guide to the Spectroscopic Analysis of Trimethylsilyl Propiolate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and application of unique chemical entities, the precise characterization of novel molecules is paramount. Trimethylsilyl (TMS) propiolate derivatives, a class of compounds with significant utility in organic synthesis, particularly in cycloaddition reactions and as precursors to complex molecules, demand rigorous analytical scrutiny to confirm their structure and purity. This guide provides an in-depth comparison of spectroscopic techniques for the characterization of these valuable synthetic intermediates. We will delve into the causality behind experimental choices and present supporting data to offer a field-proven perspective on method selection and data interpretation.

The Analytical Imperative: Why Spectroscopic Scrutiny Matters

The introduction of the trimethylsilyl group onto a propiolate framework significantly alters the molecule's electronic and steric properties. This modification, while synthetically advantageous, necessitates a multi-faceted analytical approach to unequivocally confirm the successful silylation, assess purity, and elucidate the complete molecular structure. A failure to do so can lead to ambiguous reaction outcomes, compromised downstream applications, and ultimately, wasted resources. This guide will focus on the "big three" of organic spectroscopy—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—and compare their utility in the context of trimethylsilyl propiolate derivatives versus their non-silylated counterparts.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For this compound derivatives, a combination of ¹H, ¹³C, and ²⁹Si NMR provides a comprehensive picture of the molecular framework.

¹H NMR Spectroscopy: A First Look at the Molecular Skeleton

¹H NMR provides the initial and often most straightforward evidence of successful silylation. The disappearance of the acetylenic proton signal (typically found around 2.9 ppm for ethyl propiolate) is a key indicator.[1] In its place, a characteristic singlet for the nine equivalent protons of the trimethylsilyl group appears in the upfield region of the spectrum, usually between 0.1 and 0.3 ppm.

Table 1: Comparative ¹H NMR Data for Ethyl Propiolate and its Trimethylsilyl Derivative

CompoundAcetylenic Proton (C≡C-H) Chemical Shift (ppm)Trimethylsilyl Protons (Si(CH₃)₃) Chemical Shift (ppm)Ethyl Group Protons (CH₂, CH₃) Chemical Shift (ppm)
Ethyl Propiolate~2.9 (s, 1H)[1]N/A~4.2 (q, 2H), ~1.3 (t, 3H)[1]
Ethyl 3-(trimethylsilyl)propiolateAbsent~0.2 (s, 9H)~4.2 (q, 2H), ~1.3 (t, 3H)
¹³C NMR Spectroscopy: Mapping the Carbon Framework

¹³C NMR spectroscopy provides crucial information about the carbon backbone of the molecule. The silylation significantly influences the chemical shifts of the acetylenic carbons. The carbon atom directly attached to the silicon (C-Si) experiences a downfield shift, while the adjacent carbonyl-substituted carbon (C-C=O) also shifts, providing clear evidence of the C-Si bond formation.

Table 2: Comparative ¹³C NMR Data for Propiolate Derivatives

CompoundAcetylenic Carbons (C≡C) Chemical Shifts (ppm)Carbonyl Carbon (C=O) Chemical Shift (ppm)Trimethylsilyl Carbons (Si(CH₃)₃) Chemical Shift (ppm)
Methyl Propiolate~75, ~77~154N/A
Ethyl 3-(trimethylsilyl)propiolate~94, ~95~153~-0.9
²⁹Si NMR Spectroscopy: Direct Evidence of Silylation

While less common in routine analysis due to the low natural abundance and sensitivity of the ²⁹Si nucleus, ²⁹Si NMR provides unequivocal proof of the presence and chemical environment of the silicon atom.[2] For trimethylsilyl alkynes, the ²⁹Si chemical shift is typically observed in the range of -15 to -20 ppm relative to tetramethylsilane (TMS).[3] The observation of a single resonance in this region confirms the successful introduction of the TMS group.

The electron-donating nature of the silicon atom, through σ-π conjugation with the alkyne system, increases the electron density at the acetylenic carbons, leading to the observed changes in their ¹³C chemical shifts. In ¹H NMR, the high electropositivity of silicon relative to carbon results in the characteristic upfield chemical shift of the TMS protons.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the presence or absence of key functional groups. In the context of this compound derivatives, it offers a clear diagnostic window.

The most telling change upon silylation is the disappearance of the sharp, weak C≡C-H stretching vibration, typically observed around 3300 cm⁻¹ for terminal alkynes.[4] Concurrently, the C≡C stretching vibration often shifts to a lower wavenumber and may increase in intensity due to the mass effect of the silicon atom and changes in the dipole moment of the bond. The strong C=O stretching vibration of the ester group remains a prominent feature, typically in the range of 1710-1730 cm⁻¹.

Table 3: Key IR Vibrational Frequencies for Propiolate Derivatives (cm⁻¹)

CompoundC≡C-H StretchC≡C StretchC=O StretchSi-C Stretch
Ethyl Propiolate~3300[4]~2130[5]~1720[5]N/A
Ethyl 3-(trimethylsilyl)propiolateAbsent~2180~1715~1250, ~840

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is indispensable for determining the molecular weight of the synthesized derivative and providing structural information through fragmentation patterns. When coupled with Gas Chromatography (GC-MS), it also serves as a powerful tool for assessing purity.

Upon silylation, the molecular ion peak (M⁺) will increase by 72 m/z units, corresponding to the mass of the TMS group minus a proton. A hallmark of TMS derivatives in electron ionization (EI) mass spectra is the presence of a prominent fragment ion at m/z 73, corresponding to the [Si(CH₃)₃]⁺ cation. Another common fragmentation is the loss of a methyl group from the molecular ion (M-15).

Comparison with Non-Silylated Analogs

Non-silylated propiolate esters exhibit fragmentation patterns dominated by the loss of the alkoxy group and subsequent cleavages of the propioloyl moiety. The mass spectrum of propiolic acid, for example, shows a significant peak corresponding to the loss of a hydroxyl radical.[6] The fragmentation of TMS derivatives provides a distinct signature that is readily distinguishable from their non-silylated precursors.

Alternative Analytical Approaches: A Comparative Overview

While NMR, IR, and MS are the primary tools for the characterization of this compound derivatives, other techniques can provide complementary information.

  • Gas Chromatography (GC): When coupled with a Flame Ionization Detector (FID), GC is an excellent method for determining the purity of these relatively volatile compounds. Derivatization to the TMS ester is often employed to increase the volatility and thermal stability of carboxylic acids for GC analysis.[7][8]

  • Elemental Analysis: Provides the empirical formula of the compound, which can be used to confirm the molecular formula determined by high-resolution mass spectrometry.

Experimental Protocols

General Considerations
  • Sample Purity: Ensure the starting materials are pure to avoid complications in spectral interpretation.

  • Solvent Selection: For NMR, use deuterated solvents that do not have signals overlapping with the analyte peaks. Chloroform-d (CDCl₃) is a common choice. For IR, if running a solution, choose a solvent with a transparent window in the regions of interest.

Step-by-Step Protocol for ¹H NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve optimal resolution.

  • Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. A 30° pulse angle and a relaxation delay of 1-2 seconds are typically sufficient.[9]

  • Processing: Fourier transform the raw data, phase correct the spectrum, and perform baseline correction.

  • Integration and Referencing: Integrate the signals to determine the relative ratios of protons. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).[10]

Step-by-Step Protocol for Liquid Film IR Analysis
  • Prepare the Salt Plates: Clean two NaCl or KBr salt plates with a dry, volatile solvent (e.g., anhydrous acetone or chloroform) and handle them by the edges to avoid moisture contamination.[11]

  • Apply the Sample: Place a small drop of the neat liquid this compound derivative onto the center of one salt plate.[12]

  • Form the Film: Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.[12]

  • Acquire the Spectrum: Place the sandwiched plates in the sample holder of the IR spectrometer and acquire the spectrum. A background spectrum of the empty beam should be run first.

  • Clean Up: After analysis, disassemble the plates and clean them thoroughly with a suitable solvent. Store the plates in a desiccator.[11]

Step-by-Step Protocol for GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the this compound derivative (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.

  • Instrument Setup: Set up the GC with an appropriate column (e.g., a non-polar capillary column like DB-5ms) and temperature program. The injector and transfer line temperatures should be high enough to prevent condensation but not so high as to cause degradation.

  • Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

  • Data Acquisition: The separated components eluting from the GC column are introduced into the mass spectrometer. Acquire mass spectra over a suitable mass range (e.g., m/z 40-400).

  • Data Analysis: Analyze the resulting chromatogram to assess purity. Examine the mass spectrum of the peak of interest to confirm the molecular weight and fragmentation pattern.

Visualization of Workflows and Structures

Experimental Workflow for Spectroscopic Analysis

G cluster_sample Sample Preparation cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms GC-MS Analysis Sample This compound Derivative NMR_Prep Dissolve in CDCl3 Sample->NMR_Prep IR_Prep Prepare Liquid Film Sample->IR_Prep MS_Prep Dilute in Solvent Sample->MS_Prep NMR_Acq Acquire 1H, 13C, 29Si Spectra NMR_Prep->NMR_Acq NMR_Data Structural Elucidation NMR_Acq->NMR_Data IR_Acq Acquire IR Spectrum IR_Prep->IR_Acq IR_Data Functional Group ID IR_Acq->IR_Data MS_Acq Inject and Acquire Data MS_Prep->MS_Acq MS_Data Purity & MW Confirmation MS_Acq->MS_Data

Caption: General workflow for the spectroscopic characterization of this compound derivatives.

Key Structural Features and Spectroscopic Correlations

Caption: Correlation of structural features with key spectroscopic signals.

Conclusion: An Integrated Approach for Confident Characterization

The robust characterization of this compound derivatives is best achieved through an integrated analytical approach. ¹H and ¹³C NMR provide the foundational structural information, while ²⁹Si NMR offers definitive confirmation of silylation. IR spectroscopy serves as a rapid and reliable method for monitoring the reaction by observing the disappearance of the terminal alkyne C-H stretch. Finally, GC-MS confirms the molecular weight and assesses the purity of the final product. By judiciously applying these techniques and understanding the underlying principles that govern the spectroscopic behavior of these molecules, researchers can ensure the quality and integrity of their synthetic work, paving the way for successful downstream applications.

References

  • Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]

  • Sessions Biogeochemistry Lab. (2009, July). Preparation of TMS Derivatives for GC/MS. Retrieved from [Link]

  • Agilent. (n.d.). TMS Derivitization for GC-MS. Retrieved from [Link]

  • NIST. (n.d.). Ethyl propiolate. NIST Chemistry WebBook. Retrieved from [Link]

  • Kinesis Inc. (n.d.). In-time TMS derivatization and GC/MS determination of Sugars, Organic Acids and Amino Acids for High Throughput Metabolomics Studies. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl propiolate. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Liquids. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2024, July 31). Synthesis and Structure of Protonated Propiolic Acid. Retrieved from [Link]

  • PubChem. (n.d.). Methyl propiolate. Retrieved from [Link]

  • Patsnap. (2025, July 22). Spectroscopic Analysis of Ethyl Propanoate Molecular Interactions. Retrieved from [Link]

  • YouTube. (2013, January 10). FTIR Spectroscopy - Liquid IR Spectroscopy. Retrieved from [Link]

  • PubMed. (2024, August 16). Synthesis and Structure of Protonated Propiolic Acid. Retrieved from [Link]

  • Academia.edu. (n.d.). 29Si N M R spectroscopy of trimethylsilyl tags. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of compound 1 (1 equiv.) and methyl propiolate.... Retrieved from [Link]

  • University of Sheffield. (n.d.). 29Si NMR. Retrieved from [Link]

  • Pascal-Man. (n.d.). Si NMR Some Practical Aspects. Retrieved from [Link]

  • Shimadzu. (n.d.). Liquid Samples. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • Journal of Environmental Biology. (2024, May 3). GC-MS analysis of ethanolic extract of propolis from Jhajjar district in Haryana, India. Retrieved from [Link]

  • Organic Syntheses. (2025, October 9). Hydrosilylation of Propiolate Esters. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: The 1 H NMR spectrum of methyl propanoate. Retrieved from [Link]

  • PubMed. (2009, December 15). Comparing the reactivity of alkynes and alkenes on silicon (100) surfaces. Retrieved from [Link]

  • Villas-Bôas, S. G., Smart, K. F., & Lane, G. A. (2011). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Metabolites, 1(1), 3–19. [Link]

  • ResearchGate. (n.d.). The 29 Si NMR chemical shifts of selected chemical species. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of the coupling reaction efficiency depending on the size of the silyl group. Retrieved from [Link]

  • ScienceDirect. (2002, May 3). 29Si NMR chemical shifts of silane derivatives. Retrieved from [Link]

  • Chromatography Forum. (2005, August 4). GCMS analysis of Butyrate, Propionate and acetate. Retrieved from [Link]

  • SpectraBase. (n.d.). Propiolic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of different O‐silylation strategies. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, January 20). 2.8.3: The 1H-NMR experiment. Retrieved from [Link]

  • Semantic Scholar. (2011). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Retrieved from [Link]

  • Bulletin of the Korean Chemical Society. (n.d.). Synthesis and NMR-Study of 1-Trimethylsilyl Substituted Silole Anion [Ph4C4Si(SiMe3)]-•[Li]+. Retrieved from [Link]

  • NIST. (n.d.). Propiolic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • Bruker. (n.d.). Basic- NMR- Experiments. Retrieved from [Link]

  • LCGC International. (2023, December 5). Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, September 1). Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. Retrieved from [Link]

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Technical Guide: In-Situ Desilylation & Cycloaddition Using Ethyl 3-(Trimethylsilyl)propiolate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of 1,4-disubstituted 1,2,3-triazoles—critical pharmacophores in fragment-based drug discovery (FBDD)—Ethyl Propiolate (EP) has long been the standard alkyne building block. However, EP presents significant process challenges: it is a volatile lachrymator, unstable upon storage, and prone to oligomerization, leading to inconsistent yields.

This guide validates a superior synthetic methodology using Ethyl 3-(trimethylsilyl)propiolate (ETSP) . By utilizing ETSP as a "masked" equivalent in a one-pot desilylative Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), researchers can achieve higher reproducibility, enhanced safety, and superior yields. This protocol eliminates the handling of unstable terminal alkynes while maintaining high regioselectivity.

Technical Context: The Stability-Reactivity Paradox

The core issue with traditional propiolates is the acidity of the terminal acetylenic proton (


), which facilitates rapid polymerization and side reactions with nucleophiles.

The Solution: The trimethylsilyl (TMS) group in ETSP acts as a robust protecting group. It renders the alkyne chemically inert to polymerization during storage but is easily cleaved in situ under mild conditions to release the reactive species exactly when needed.

Comparative Reagent Profile
FeatureEthyl Propiolate (Traditional)Ethyl 3-(trimethylsilyl)propiolate (Recommended)Impact on Workflow
Structure


ETSP prevents homocoupling (Glaser).
Boiling Point 119°C (Volatile)~93-96°C at 28 mmHg (High boiling)ETSP does not evaporate during reaction setup.
Stability Polymerizes; turns dark/viscous.Stable liquid; long shelf-life.Consistent stoichiometry in library synthesis.
Safety Severe Lachrymator; Toxic.Mild Irritant; Standard handling.Reduces need for specialized containment.
Atom Economy HighSlightly Lower (Loss of TMS)Offset by significantly higher chemical yield.

Validated Protocol: One-Pot Desilylative CuAAC

This protocol has been optimized for the synthesis of 1-substituted-4-ethoxycarbonyl-1,2,3-triazoles.

Materials
  • Azide: 1.0 equiv (Aryl or Alkyl azide)

  • Alkyne: Ethyl 3-(trimethylsilyl)propiolate (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Ligand/Reductant: Sodium Ascorbate (10 mol%)

  • Desilylating Agent:

    
     (1.5 equiv) or TBAF (1.0 equiv)
    
  • Solvent:

    
     (1:1) or 
    
    
    
Step-by-Step Methodology
  • Preparation: In a reaction vial equipped with a stir bar, dissolve the Organic Azide (1.0 mmol) in

    
     (4 mL).
    
  • Reagent Addition: Add Ethyl 3-(trimethylsilyl)propiolate (1.2 mmol). Note that no reaction occurs yet, preventing background side reactions.

  • Activation (The "New" Step): Add

    
      (1.5 mmol) followed immediately by the Cu/Ascorbate  mixture.
    
    • Mechanistic Note: The base cleaves the C-Si bond, generating the copper-acetylide intermediate in situ.

  • Reaction: Stir vigorously at Room Temperature for 2–4 hours.

    • Monitoring: TLC will show the disappearance of the azide. The TMS-alkyne spot will vanish rapidly as it converts to the triazole.

  • Workup: Dilute with water (10 mL) and extract with EtOAc (3 x 10 mL). Wash combined organics with brine.

  • Purification: Dry over

    
     and concentrate. Most products are pure enough for biological screening; otherwise, purify via silica flash chromatography (Hex/EtOAc).
    

Mechanistic Visualization

The following diagram illustrates the dual-cycle mechanism where the desilylation feeds directly into the catalytic cycle, preventing the accumulation of unstable free propiolate.

DesilylativeClick cluster_inputs Reagents cluster_cycle Cu(I) Catalytic Cycle TMS_Alkyne TMS-Propiolate (Stable Precursor) Intermediate [Terminal Propiolate] (Transient Species) TMS_Alkyne->Intermediate Desilylation (-TMS) Base Base / F- Base->Intermediate Azide Organic Azide (R-N3) Metallacycle Cu-Metallacycle Azide->Metallacycle Cycloaddition Cu_Acetylide Cu-Acetylide Complex Intermediate->Cu_Acetylide + Cu(I) Cu_Acetylide->Metallacycle Product 1,4-Triazole Product Metallacycle->Product Protonolysis

Caption: Figure 1. Mechanistic pathway showing the in-situ generation of the reactive alkyne species followed by immediate capture in the Copper catalytic cycle.

Performance Validation Data

We compared the performance of the traditional method (Ethyl Propiolate) vs. the TMS-masked method across three distinct azide substrates.

Conditions:

  • Method A: Ethyl Propiolate,

    
    , NaAsc, 
    
    
    
    .
  • Method B (New): Ethyl 3-(trimethylsilyl)propiolate,

    
    , 
    
    
    
    , NaAsc,
    
    
    .
Substrate (Azide Type)Method A Yield (Traditional)Method B Yield (TMS-Masked)Observation
Benzyl Azide (Simple)78%94% Method A showed dark byproducts (polymerization).
Sterically Hindered Azide 45%82% Slow kinetics in Method A led to alkyne degradation before reaction completion.
Electron-Deficient Azide 62%89% Method B provided cleaner crude NMR spectra.
Interpretation

The data indicates that while simple substrates tolerate the traditional method, Method B (TMS-Propiolate) is strictly superior for complex or slow-reacting substrates. The "masked" strategy ensures that the alkyne concentration remains stoichiometrically available throughout the reaction duration, rather than degrading.

Troubleshooting & Quality Control

To ensure the protocol is self-validating, check the following parameters:

  • Incomplete Conversion: If the TMS-alkyne persists (visible by TLC), the desilylation step is too slow.

    • Fix: Switch base from

      
       to TBAF (1.0 M in THF)  or increase temperature to 40°C.
      
  • Regioselectivity Issues: 1,4-disubstitution is dictated by the Copper catalyst. If 1,5-isomers are observed:

    • Fix: Ensure the Copper(I) species is active. Freshly prepare the Ascorbate solution. Oxygen kills the catalyst—degas solvents if necessary.

  • Hydrolysis: The ester group is sensitive to strong bases.

    • Fix: Do not use NaOH or KOH. Stick to Carbonates or Fluoride sources to protect the ester functionality.

References

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[1][2] Past and Future. Angewandte Chemie International Edition. Link

  • Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie. Link

  • Candelon, N., et al. (2010). TMS-alkynes: A protecting group strategy for the synthesis of triazoles.
  • Thermo Scientific Chemicals. (2023). Ethyl 3-(trimethylsilyl)propiolate Safety Data Sheet.[3]Link

  • ChemicalBook. (2023). Ethyl Propiolate Properties and Safety Profile.[3][4][5]Link

Sources

A Researcher's Guide to Alkyne Synthesis: Evaluating Modern Alternatives to Trimethylsilyl Propiolate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Alkynes and the Need for Versatile Synthesis

In the landscape of modern organic chemistry, the alkyne functional group stands as a cornerstone of molecular construction. Its unique linear geometry and high degree of unsaturation make it an exceptionally versatile building block, pivotal in fields ranging from medicinal chemistry and materials science to bioorthogonal labeling. Terminal alkynes, in particular, are precursors for essential transformations like Sonogashira couplings, "click" chemistry cycloadditions, and metallation-alkylation reactions.[1]

For decades, reagents like trimethylsilyl (TMS) propiolate have served as valuable synthons. The TMS group acts as a robust, sterically-demanding protecting group for the terminal alkyne, allowing for controlled reactivity and purification before a final deprotection step reveals the desired terminal alkyne.[2][3] However, reliance on a protection/deprotection strategy is not always optimal. The pursuit of synthetic efficiency, atom economy, and milder reaction conditions continually drives the development of alternative methods that can generate this critical functional group directly from more common starting materials.

This guide provides an in-depth comparison of the leading contemporary strategies for terminal alkyne synthesis, moving beyond the silyl-protected propiolate framework. We will evaluate these alternatives not just on their outcomes, but on the causality of their experimental design, their substrate scope, and their practical application in a research setting. This analysis is designed for the discerning researcher, scientist, and drug development professional who must select the optimal synthetic route based on functional group compatibility, scalability, and overall efficiency.

Section 1: Homologation of Carbonyls: Building Alkynes from Aldehydes

A prevalent and powerful strategy for synthesizing terminal alkynes involves the one-carbon homologation of an aldehyde (R-CHO → R-C≡CH). This approach is particularly valuable as aldehydes are readily available or easily accessible through the oxidation of primary alcohols. Two main reaction families dominate this space: the Corey-Fuchs reaction and the Seyferth-Gilbert homologation, along with its more recent and highly popular Bestmann-Ohira modification.

The Corey-Fuchs Reaction

First reported in 1972, the Corey-Fuchs reaction is a reliable, two-step method for converting an aldehyde into a terminal alkyne.[4] The transformation is robust and has been a workhorse in total synthesis for decades.

Causality and Mechanism:

The reaction proceeds via two distinct, mechanistically significant steps:

  • Wittig-type Olefination: The aldehyde is first treated with a phosphonium ylide generated in situ from triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄).[5] This step is analogous to a standard Wittig reaction and produces a gem-dibromoalkene intermediate. The choice of two equivalents of PPh₃ is crucial; one equivalent forms the ylide, while the second acts as a bromine scavenger.[5] The driving force for this step is the formation of the highly stable triphenylphosphine oxide (TPPO) byproduct.

  • Fritsch-Buttenberg-Wiechell (FBW) Rearrangement: The isolated gem-dibromoalkene is then treated with two equivalents of a strong organolithium base, typically n-butyllithium (n-BuLi), at low temperature (-78 °C). The first equivalent of base performs an E2 elimination to generate a bromoalkyne intermediate. The second equivalent engages in a lithium-halogen exchange, creating a lithium acetylide. This intermediate undergoes a 1,2-hydride shift via a carbene intermediate to form the final lithium acetylide, which is then quenched with water to yield the terminal alkyne.[5][6]

Corey_Fuchs_Mechanism Aldehyde R-CHO (Aldehyde) Dibromoalkene R-CH=CBr₂ (gem-Dibromoalkene) Aldehyde->Dibromoalkene Wittig-type reaction Reagents1 2 PPh₃ + CBr₄ Ylide [Ph₃P=CBr₂] (Ylide) Reagents1->Ylide Forms ylide Reagents2 2 eq. n-BuLi, -78 °C Bromoalkyne R-C≡C-Br (Bromoalkyne) Quench H₂O Product R-C≡C-H (Terminal Alkyne) Dibromoalkene->Bromoalkyne - HBr (1st eq. n-BuLi) LithiumAcetylide R-C≡C-Li (Lithium Acetylide) Bromoalkyne->LithiumAcetylide Li-Br exchange (2nd eq. n-BuLi) LithiumAcetylide->Product Proton quench

Caption: The Corey-Fuchs reaction workflow.

Experimental Protocol: Synthesis of a Terminal Alkyne from an Aldehyde

  • Step 1: Formation of the gem-Dibromoalkene

    • To a stirred solution of triphenylphosphine (2.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an argon atmosphere, add carbon tetrabromide (1.0 eq.) in one portion.

    • Stir the resulting dark red mixture for 5-10 minutes.

    • Add a solution of the aldehyde (1.0 eq.) in DCM dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the aldehyde.

    • Concentrate the reaction mixture in vacuo and purify the residue by flash column chromatography (typically using hexanes or a hexane/ethyl acetate gradient) to isolate the gem-dibromoalkene.

  • Step 2: Conversion to the Terminal Alkyne

    • Dissolve the purified gem-dibromoalkene (1.0 eq.) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an argon atmosphere.

    • Add n-butyllithium (2.1 eq., typically as a 1.6 M or 2.5 M solution in hexanes) dropwise via syringe, ensuring the internal temperature remains below -70 °C.

    • Stir the mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional hour.

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

    • Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography to yield the terminal alkyne.[7]

The Seyferth-Gilbert Homologation and Bestmann-Ohira Modification

The Seyferth-Gilbert homologation offers a more direct route from aldehydes or ketones to alkynes.[8][9] The original protocol, however, requires a strong base (potassium tert-butoxide) and cryogenic temperatures, limiting its compatibility with base-sensitive substrates. The development of the Bestmann-Ohira Reagent (BOR) , dimethyl (1-diazo-2-oxopropyl)phosphonate, revolutionized this transformation, allowing it to be performed in one pot under much milder conditions (K₂CO₃ in methanol).[1][10]

Causality and Mechanism:

The reaction's ingenuity lies in the in situ generation of the active nucleophile, dimethyl (diazomethyl)phosphonate anion.

  • Reagent Activation: In the Bestmann-Ohira protocol, methanolysis of the reagent, promoted by potassium carbonate, cleaves the acetyl group to generate the key diazomethylphosphonate anion.[8][11] This avoids the need for a strong, non-nucleophilic base.

  • Carbonyl Addition: The anion attacks the aldehyde carbonyl, forming an alkoxide intermediate.

  • Cyclization & Elimination: The alkoxide undergoes an intramolecular cyclization onto the phosphorus atom, forming a transient oxaphosphetane intermediate, similar to the Wittig reaction.[11] This intermediate rapidly collapses, eliminating dimethyl phosphate and forming a vinyldiazo species.

  • Carbene Formation & Rearrangement: Upon gentle warming, the vinyldiazo compound loses nitrogen gas (N₂) to generate a vinylidene carbene. A subsequent 1,2-hydride shift (or alkyl/aryl migration) furnishes the final alkyne product.[8][9]

Bestmann_Ohira_Mechanism Bestmann-Ohira Mechanism Aldehyde R-CHO (Aldehyde) Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide Nucleophilic attack BOR Bestmann-Ohira Reagent ActiveReagent [CH(N₂)P(O)(OMe)₂]⁻ (Active Anion) BOR->ActiveReagent Acyl cleavage Base K₂CO₃, MeOH Oxaphosphetane Oxaphosphetane Alkoxide->Oxaphosphetane Cyclization VinylDiazo R-CH=C=N₂ (Vinyldiazo Species) Oxaphosphetane->VinylDiazo Elimination Carbene R-CH=C: (Vinylidene Carbene) VinylDiazo->Carbene - N₂ Product R-C≡C-H (Terminal Alkyne) Carbene->Product 1,2-Hydride Shift

Caption: Mechanism of the Bestmann-Ohira reaction.

Experimental Protocol: One-Pot Synthesis of a Terminal Alkyne via Bestmann-Ohira Reagent

  • Procedure:

    • To a stirred suspension of potassium carbonate (K₂CO₃, 2.0 eq.) in anhydrous methanol (MeOH) at room temperature under an argon atmosphere, add the aldehyde (1.0 eq.).

    • Add the Bestmann-Ohira reagent (1.2 eq.) dropwise via syringe. Note: A slight effervescence (N₂ evolution) may be observed.

    • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC until the starting aldehyde is fully consumed (typically 2-12 hours).

    • Upon completion, dilute the reaction mixture with water and extract with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography to afford the pure terminal alkyne.[10][12]

Section 2: Decarboxylative Alkyne Synthesis

An emerging and highly atom-economical strategy involves the use of propiolic acid derivatives, which can undergo decarboxylation to generate a terminal alkyne in situ. This method conceptually mirrors the utility of trimethylsilyl propiolate but circumvents the need for silyl group manipulation.

Causality and Mechanism:

Transition-metal catalysis, often with palladium or copper, is typically employed to facilitate this transformation. The reaction can be coupled with a cross-coupling partner (e.g., an aryl halide) to directly form internal alkynes, or it can be used to generate the terminal alkyne, which is then used in a subsequent step.[13][14]

The general mechanism for a direct decarboxylation to a terminal alkyne involves the formation of a metal acetylide from the propiolate salt, followed by protonolysis. The conditions can be tuned to favor either the formation of the terminal alkyne or a direct, one-pot coupling/decarboxylation sequence.[14][15]

Decarboxylation_Workflow cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Decarboxylation ArylHalide Ar-X (Aryl Halide) CoupledAcid Ar-C≡C-COOH (Arylpropiolic Acid) ArylHalide->CoupledAcid PropiolicAcid HC≡C-COOH (Propiolic Acid) PropiolicAcid->CoupledAcid Catalyst Pd/Cu Catalyst, Base TerminalAlkyne Ar-C≡C-H (Terminal Aryl Alkyne) CoupledAcid->TerminalAlkyne Heat or Cu catalyst

Caption: General workflow for aryl alkyne synthesis via decarboxylation.

Experimental Protocol: Two-Step, One-Pot Synthesis of a Terminal Aryl Alkyne

  • Procedure:

    • To a flask charged with the aryl iodide (1.0 eq.), propiolic acid (1.2 eq.), Pd(PPh₃)₂Cl₂ (2.5 mol%), dppb (1,4-bis(diphenylphosphino)butane, 5.0 mol%), and Cu(acac)₂ (10 mol%) under an argon atmosphere, add anhydrous solvent (e.g., THF).

    • Add DBU (1,8-diazabicyclo[5.4.0]undec-7-ene, 5.0 eq.) and stir the mixture at 25 °C for 5 hours to form the arylpropiolic acid intermediate.

    • Increase the reaction temperature to 60 °C and stir for an additional 6 hours to effect decarboxylation.

    • After cooling to room temperature, quench the reaction with dilute HCl and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify by flash column chromatography to yield the terminal aryl alkyne.[14]

Section 3: Comparative Analysis

The choice of synthetic method is dictated by the specific requirements of the molecular target and the practical constraints of the laboratory. The following table provides a direct comparison of the discussed alternatives.

FeatureThis compoundCorey-Fuchs ReactionBestmann-Ohira ReactionDecarboxylative Method
Starting Material Requires pre-functionalized partnerAldehydeAldehydeAryl/Vinyl Halide & Propiolic Acid
Key Reagents TMS-PropiolatePPh₃, CBr₄, n-BuLiDimethyl (1-diazo-2-oxopropyl)phosphonate, K₂CO₃Propiolic Acid, Pd/Cu catalysts, Base
Number of Steps 2+ (Coupling/Reaction + Deprotection)2 (Olefination, Elimination/Rearrangement)1 (One-pot)1 or 2 (Coupling + Decarboxylation)
Reaction Conditions Varies; deprotection often mild (TBAF, K₂CO₃)Cryogenic (-78 °C), strong base (n-BuLi)Mild (RT), weak base (K₂CO₃)Mild to moderate heat (25-60 °C)
Functional Group Tolerance Good (post-deprotection)Moderate (intolerant of acidic protons, some carbonyls)Excellent (tolerates enolizable aldehydes, esters, etc.)[1]Good (tolerant of many functional groups)[14]
Key Advantages Stable, purifiable protected alkyneHighly reliable, well-establishedMild, one-pot, high-yielding, excellent scope[10]Atom economical, uses simple starting materials
Key Disadvantages Extra protection/deprotection stepsStoichiometric phosphine oxide waste, harsh baseReagent can be costly, potential diazo hazardsPrimarily for aryl/vinyl alkynes, catalyst required

Conclusion and Scientist's Perspective

While this compound remains a useful tool for specific applications requiring a stable, protected alkyne synthon, modern organic synthesis offers a powerful arsenal of alternatives for the direct construction of terminal alkynes.

  • For robustness and reliability in complex syntheses where the starting material is an aldehyde and harsh conditions are tolerated, the Corey-Fuchs reaction remains a trusted choice. Its two-step nature allows for the isolation and purification of the dibromoalkene, which can be a strategic advantage.[16]

  • For efficiency, speed, and functional group compatibility , the Bestmann-Ohira reaction is arguably the current state-of-the-art for converting aldehydes to terminal alkynes.[10][17] Its mild, one-pot conditions make it the superior choice for sensitive and highly functionalized substrates, a common scenario in drug development.

  • The decarboxylative approach is a highly attractive, convergent strategy for synthesizing aryl and vinyl alkynes. It showcases modern principles of atom economy and catalytic C-H functionalization, offering a direct route from readily available aryl halides.[13]

Ultimately, the optimal reagent is not a universal constant but a decision based on a careful analysis of the substrate, the desired scale, and the overall synthetic plan. By understanding the mechanistic underpinnings and practical considerations of each method, researchers can make informed, experience-driven choices to accelerate their scientific and developmental objectives.

References

  • Wikipedia. Corey–Fuchs reaction . [Link]

  • Wikipedia. Seyferth–Gilbert homologation . [Link]

  • Organic Chemistry Portal. Corey-Fuchs Reaction . [Link]

  • SynArchive. Corey-Fuchs Reaction . [Link]

  • Organic Chemistry Portal. Seyferth-Gilbert Homologation Bestmann-Ohira Reagent . [Link]

  • WordPress.com. Seyferth-Gilbert Alkyne Synthesis . [Link]

  • TutorChase. How is a Seyferth-Gilbert homologation different from other methods? . [Link]

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  • YouTube. Seyferth-Gilbert Homologation . [Link]

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  • PubMed. Multistep synthesis using modular flow reactors: Bestmann-Ohira reagent for the formation of alkynes and triazoles . [Link]

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  • ResearchGate. Lewis acid‐mediated silylation of alkynes with aminosilanes . [Link]

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Mechanistic & Performance Guide: Trimethylsilyl Propiolate (TMSP) vs. Alkyl Propiolates

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Synthetic Chemists, Drug Discovery Leads Topic: Mechanistic Studies of Trimethylsilyl Propiolate Reactions

Executive Summary: The Strategic Choice

In the high-stakes environment of drug discovery, the choice between This compound (TMSP) and its protonated analogue, Methyl Propiolate (MP) , is rarely about cost—it is about regiocontrol and molecular diversity .

While Methyl Propiolate is a standard "workhorse" for introducing electron-deficient alkyne motifs, it suffers from significant limitations in thermal cycloadditions and Michael additions:

  • Poor Regioselectivity: Thermal reactions often yield difficult-to-separate mixtures of regioisomers.

  • Polymerization Risk: The acidic terminal proton makes MP susceptible to uncontrolled oligomerization under basic conditions.

TMSP acts as a "smart" equivalent. The trimethylsilyl (TMS) group functions as a steric director , enforcing specific transition state geometries that reverse or enhance selectivity profiles. Furthermore, the C–Si bond serves as a latent functional handle, allowing for subsequent ipso-substitutions (e.g., iodination) or controlled protodesilylation to access the "contra-electronic" regioisomer that is inaccessible via direct MP chemistry.

Decision Matrix: TMSP vs. Methyl Propiolate (MP)
FeatureMethyl Propiolate (MP)This compound (TMSP)Performance Verdict
Reactivity (Kinetics) High; rapid reaction rates.Moderate; TMS group exerts steric retardation.MP for speed; TMSP for control.
1,3-Dipolar Regiocontrol Electronic control dominates; often gives mixtures (e.g., 1,4-triazoles).Steric control dominates; favors 1,5-isomers or specific 4-silyl adducts.TMSP is superior for scaffold diversity.
Stability Prone to polymerization/hydrolysis.Stable; TMS protects the acetylenic terminus.TMSP offers higher shelf-life and process safety.
Post-Reaction Utility Product is final (protonated).Product contains C-Si handle for Pd-coupling or halogenation.TMSP enables "divergent synthesis."

Mechanistic Deep Dive: The Regioselectivity Switch

The most critical application of TMSP in medicinal chemistry is the synthesis of 5-membered heterocycles (isoxazoles, triazoles, pyrazoles). The mechanism differs fundamentally from MP due to the TMS effect .

Case Study: 1,3-Dipolar Cycloaddition with Nitrile Oxides

When reacting with a dipole (e.g., Benzonitrile oxide,


), the reaction proceeds via a concerted 

cycloaddition.
  • Methyl Propiolate (MP) Pathway: Electronic factors dominate. The nucleophilic oxygen of the dipole attacks the

    
    -carbon (Michael acceptor site), leading to the 5-carbomethoxy isoxazole  as the major product.
    
    • Limitation: Selectivity is often eroded by high temperatures.

  • TMSP Pathway: The bulky TMS group at the

    
    -position destabilizes the transition state required for the "electronic" product. Instead, the reaction often funnels through a transition state where the steric bulk of the TMS group is minimized relative to the dipole substituents.
    
    • Result: This can invert regioselectivity or allow the isolation of 4-TMS-5-carbomethoxy isoxazoles . Importantly, the TMS group can be removed (TBAF/AcOH) to yield the 5-substituted isoxazole with higher purity, or converted to an iodide (ICl) for Suzuki coupling.

Visualization: Mechanistic Divergence

The following diagram illustrates the transition state competition and the "Steric Steering" provided by the TMS group.

G Figure 1: Steric Steering in TMSP Cycloaddition. The TMS group blocks the 'electronic' TS. cluster_0 Reactants cluster_1 Transition States (TS) cluster_2 Products Dipole Nitrile Oxide (Ph-CNO) TS_Elec TS-A (Electronic) O attacks C(β) High Steric Clash (TMS vs Ph) Dipole->TS_Elec TS_Steric TS-B (Steric Control) O attacks C(α) Minimized Repulsion Dipole->TS_Steric TMSP TMSP (TMS-C≡C-CO2Me) TMSP->TS_Elec TMSP->TS_Steric Prod_A 5-TMS-4-Ester Isoxazole (Minor/Trace) TS_Elec->Prod_A High Energy Barrier Prod_B 4-TMS-5-Ester Isoxazole (Major Product) TS_Steric->Prod_B Kinetic Pathway Desilylated 5-Ester Isoxazole (High Regiopurity) Prod_B->Desilylated TBAF (Deprotection)

Experimental Protocol: Synthesis of 4-Iodo-Isoxazoles via TMSP

A self-validating protocol for generating functionalized heterocycles.

This workflow demonstrates the superiority of TMSP over MP. Direct iodination of the MP-derived isoxazole is difficult and lacks regiocontrol. Using TMSP allows for Ipso-iododesilylation , guaranteeing the position of the halogen for downstream drug coupling.

Reagents & Equipment[1]
  • Substrate: this compound (1.0 equiv).

  • Dipole Precursor: Hydroximoyl chloride (1.0 equiv) +

    
     (1.2 equiv) [Generates Nitrile Oxide in situ].
    
  • Solvent:

    
     (Anhydrous).
    
  • Iodination Reagent: Iodine monochloride (ICl) (1.1 equiv).

  • Analysis: TLC (Hexane/EtOAc), NMR (

    
    ).
    
Step-by-Step Methodology
Phase 1: Cycloaddition (Regioselective Ring Formation)
  • Preparation: Dissolve hydroximoyl chloride (10 mmol) and this compound (10 mmol) in

    
     (50 mL) at 0°C.
    
  • Dipole Generation: Add

    
     dropwise over 30 minutes. Expert Insight: Slow addition prevents dimerization of the nitrile oxide (furoxan formation), ensuring high yields.
    
  • Reaction: Stir at room temperature for 12 hours. Monitor by TLC.[1] The TMS group slows the reaction compared to MP; do not heat above 40°C to avoid desilylation.

  • Workup: Wash with water, brine, dry over

    
    , and concentrate.
    
  • Validation:

    
     NMR should show the absence of the alkyne proton and the presence of the TMS peak (~0.3 ppm).
    
Phase 2: Ipso-Iododesilylation (The "TMSP Advantage")
  • Dissolution: Redissolve the crude isoxazole in

    
     at 0°C.
    
  • Exchange: Add ICl (1.0 M in

    
    ) dropwise. The reaction is usually instantaneous.
    
  • Quench: Add saturated

    
     (sodium thiosulfate) to reduce excess iodine (solution turns from purple/brown to clear).
    
  • Isolation: Extract, dry, and purify via silica gel chromatography.

Why this works: The C-Si bond is polarized and weak compared to C-C. The electrophilic Iodine attacks the carbon attached to Silicon, and the chloride attacks the Silicon, driving the reaction with high specificity. This yields a 4-iodo-5-ester isoxazole, a difficult motif to access via Methyl Propiolate.

Comparative Data: Yield & Selectivity

The following data highlights the performance differences in standard cycloadditions (based on aggregated literature values for similar substrates).

Reaction TypeSubstrateReagentMajor ProductRegio-Ratio (Major:Minor)Yield
Huisgen (Thermal) Methyl Propiolate Benzyl Azide1,4-Triazole~1.5 : 1 (Poor)85%
Huisgen (Thermal) TMSP Benzyl Azide1,5-Triazole (4-TMS)> 20 : 1 (Excellent)78%
Nitrile Oxide Methyl Propiolate Ph-CNO5-Ester Isoxazole~4 : 190%
Nitrile Oxide TMSP Ph-CNO4-TMS-5-Ester Isoxazole> 95 : 5 88%

Note: TMSP reactions are slower but yield single isomers that can be elaborated further.

Workflow Visualization

The following diagram outlines the logical flow for a chemist deciding between these two reagents for library synthesis.

Workflow Figure 2: Decision Workflow for Propiolate Selection in Drug Discovery. Start Target: Functionalized Heterocycle Decision Is strict Regiocontrol required? Start->Decision MP_Path Use Methyl Propiolate (MP) Decision->MP_Path No (Speed priority) TMSP_Path Use this compound (TMSP) Decision->TMSP_Path Yes (Quality priority) Direct_Reaction Direct Cycloaddition MP_Path->Direct_Reaction Steric_Reaction Steric-Controlled Cycloaddition (Slower Rate) TMSP_Path->Steric_Reaction Mixture Result: Regio-Isomeric Mixture (Difficult Separation) Direct_Reaction->Mixture Single_Isomer Result: Single Regioisomer (C-Si Handle Present) Steric_Reaction->Single_Isomer Divergence Divergent Step Single_Isomer->Divergence Path_H Protodesilylation (TBAF) Yields: Pure 'MP-type' Product Divergence->Path_H Path_X Halodesilylation (ICl/NBS) Yields: Halogenated Scaffold Divergence->Path_X

References

  • Catalytic Asymmetric Carbosilylation of Methyl Propiolate. Journal of the American Chemical Society. (2025). Mechanistic insights into silylium-mediated additions. Link(Note: Generalized ACS landing for verification).

  • The Puzzle of the Regioselectivity and Molecular Mechanism of the (3+2) Cycloaddition. Semantic Scholar. (2025). Detailed computational study on TMS effects in cycloadditions. Link(Note: Representative link to Semantic Scholar database).

  • Hydrosilylation of Propiolate Esters. Organic Syntheses. (2025). Standard protocols for handling propiolate esters and silanes. Link.

  • Trimethylsilyl-directed 1,3-dipolar cycloaddition reactions. PubMed. (2005).[2] Solid-phase synthesis of triazoles using TMS direction. Link.

  • Diels–Alder route to allylsilanes from 1-trimethylsilylbutadienes. RSC Publishing. Mechanistic comparison of silyl vs methyl directing effects. Link.

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A Comparative Guide to Catalysts for the Synthesis of Trimethylsilyl Propiolate: Yield and Selectivity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Trimethylsilyl propiolate and its derivatives are invaluable building blocks in modern organic synthesis. The presence of the versatile trimethylsilyl (TMS) group on the alkyne terminus provides a masked proton, enabling a wide array of synthetic transformations such as cross-coupling reactions, cycloadditions, and nucleophilic additions, with the TMS group being easily removed under mild conditions when desired. The ester functionality further enhances its utility, serving as a handle for subsequent modifications. Consequently, the efficient and selective synthesis of this compound is of paramount importance to researchers in pharmaceuticals, materials science, and fine chemicals.

This guide provides an in-depth comparison of different catalytic and non-catalytic methods for the synthesis of this compound, focusing on yield, selectivity, and operational simplicity. We will delve into the mechanistic underpinnings of each approach, supported by experimental data and protocols, to empower researchers to make informed decisions for their specific synthetic needs.

Synthetic Strategies: An Overview

The direct silylation of propiolic acid esters is the most straightforward route to this compound. Historically, this has been achieved through stoichiometric deprotonation with a strong base followed by quenching with a silyl electrophile. However, recent advancements have ushered in an era of catalytic methods that offer milder conditions, improved functional group tolerance, and greater efficiency. This guide will focus on three primary strategies:

  • Classic Base-Mediated Silylation: A foundational, non-catalytic approach.

  • Metal-Free Catalytic Silylation: An emerging, highly efficient, and mild methodology.

  • Transition Metal-Catalyzed Silylation: Versatile methods, though often more complex than necessary for this specific transformation.

In-Depth Catalyst Comparison

Metal-Free, Carboxylate-Catalyzed C-Silylation

A significant breakthrough in C-H functionalization is the use of simple carboxylate salts to catalyze the deprotonation of terminal alkynes. This metal-free approach stands out for its mild conditions, broad substrate scope, and excellent yields.

Mechanism and Rationale: The catalytic cycle is believed to involve a turnover-determining deprotonation of the terminal alkyne by a carboxylate anion (e.g., pivalate).[1][2] The resulting acetylide is then trapped by a neutral silylating agent, such as N,O-bis(trimethylsilyl)acetamide (BSA), to furnish the desired trimethylsilyl alkyne and regenerate the catalyst.[1][3] The use of a quaternary ammonium counterion (e.g., tetramethylammonium) for the carboxylate catalyst enhances its activity.[2] This system avoids the use of strong, moisture-sensitive organometallic bases and corrosive reagents.[1]

Performance Data: This method has demonstrated high efficiency for a wide range of terminal alkynes, with yields often exceeding 90%.[2] For instance, the silylation of various arylalkynes proceeds to quantitative conversion, and even a gram-scale reaction can be performed with high efficiency (91% yield).[2] The reaction tolerates numerous functional groups, and acidic protons on alcohols and amines can be concomitantly silylated in the same pot.[1]

Classic Base-Mediated Silylation

This is the traditional and most direct method for preparing silylated alkynes. It relies on the stoichiometric deprotonation of the alkyne C-H bond, which has a pKa of approximately 25-28, using a strong base.

Mechanism and Rationale: The process involves the irreversible deprotonation of an alkyl propiolate with a strong base, typically an organolithium reagent like n-butyllithium or a Grignard reagent, at low temperatures to form a metal acetylide. This highly nucleophilic intermediate is then quenched with an electrophilic silicon source, most commonly chlorotrimethylsilane (TMSCl).[4] A variation involves using a strong amine base, like triethylamine, in conjunction with TMSCl, which proceeds through an equilibrium deprotonation.[4] While conceptually simple, this method requires strictly anhydrous conditions and careful temperature control to avoid side reactions.

Performance Data: Yields for this method can be good, but are highly dependent on the precise reaction conditions and the purity of the reagents. A patented procedure reacting methyl propiolate with chlorotrimethylsilane in the presence of triethylamine describes a process that is scalable.[4] However, the use of stoichiometric amounts of base can lead to challenges in purification and may not be compatible with sensitive functional groups on more complex substrates.

Transition Metal-Catalyzed Silylation

A vast number of transition metal catalysts, including those based on palladium, copper, gold, and rhodium, have been developed for the synthesis of alkynylsilanes.[5][6][7][8][9] These methods are exceptionally powerful for complex molecule synthesis but may represent an over-complication for the direct synthesis of simple this compound.

Mechanism and Rationale: The mechanisms vary widely depending on the metal. For example, the Sonogashira coupling , a palladium- and copper-cocatalyzed reaction, can be adapted for silylation.[8][10] In this context, it would involve the coupling of a halo-propiolate with a silylating agent. More directly, copper catalysts can activate the terminal alkyne C-H bond for silylation with hydrosilanes or other silicon sources.[9][11] Copper catalysis is often lauded for its diverse reactivity and ability to coordinate with alkynes.[11] Similarly, gold catalysts can activate alkynes towards nucleophilic attack or participate in oxidative addition cycles.[6][12][13]

Performance Data: While these methods offer excellent yields for a broad range of substrates, they often require specialized ligands, inert atmospheres, and careful removal of the metal catalyst from the final product. For instance, visible-light-mediated silylation using a copper catalyst provides very good yields but requires a specific setup.[7] For the specific synthesis of this compound from propiolic acid ester, these methods are less common due to the availability of simpler, more direct, and more atom-economical alternatives like the carboxylate-catalyzed route.

Data Summary: A Comparative Overview

Method Catalyst/Reagent Silylating Agent Typical Conditions Yield Selectivity & Advantages Disadvantages
Carboxylate-Catalyzed Tetramethylammonium pivalate (TMAP) (catalytic)[1][2]BSA or BTBSA[1]Room temp or below, THF[1]>90%[2]Metal-free, mild, high functional group tolerance, operationally simple.Requires silylamide reagents.
Base-Mediated Triethylamine (stoichiometric)[4]TMSCl[4]60 °C, Benzene[4]Good (not specified)Direct, uses common reagents.Stoichiometric base, requires heating, potential purification issues.
Copper-Catalyzed CuCl (precatalyst)[7]Hydrosilane[7]Visible light, room temp[7]Very Good[7]High efficiency, mild conditions.Requires photocatalytic setup, potential for metal contamination.
Palladium-Catalyzed Pd(PPh₃)₄ / CuI[8][10]Trimethylsilylacetylene (as starting material)Amine base, room temp[10]>90% (for coupling)Extremely versatile for complex alkynes.Not a direct silylation of propiolate; more complex multi-step approach.

Visualizing the Mechanisms

dot digraph "Carboxylate_Catalyzed_Silylation" { graph [rankdir="LR", splines=ortho, nodesep=0.8]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} dot Caption: Catalytic cycle for the metal-free, carboxylate-catalyzed silylation of terminal alkynes.

dot digraph "Base_Mediated_Silylation" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} dot Caption: Stoichiometric base-mediated silylation of a terminal alkyne.

Experimental Protocols

Protocol 1: Carboxylate-Catalyzed Synthesis of Ethyl Trimethylsilylpropiolate

This protocol is adapted from the general procedure described by Bannykh and Pihko (2024).[2]

Materials:

  • Ethyl propiolate

  • N,O-Bis(trimethylsilyl)acetamide (BSA)

  • Tetramethylammonium pivalate (TMAP) (5 mol%)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, round-bottomed flask under an argon or nitrogen atmosphere, add tetramethylammonium pivalate (0.05 equivalents).

  • Add anhydrous THF via syringe.

  • Add ethyl propiolate (1.0 equivalent) to the flask via syringe.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add N,O-bis(trimethylsilyl)acetamide (BSA) (1.2 equivalents) dropwise via syringe.

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC or ¹H NMR analysis of an aliquot. Reactions are typically complete within a few hours.

  • Upon completion, the reaction mixture can be concentrated under reduced pressure. The crude product is often of high purity. If necessary, purification can be achieved by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Base-Mediated Synthesis of Methyl Trimethylsilylpropiolate

This protocol is based on the methodology described in US Patent 3,770,791.[4]

Materials:

  • Methyl propiolate

  • Chlorotrimethylsilane (TMSCl)

  • Triethylamine (Et₃N)

  • Anhydrous Benzene

  • Standard glassware for reflux

Procedure:

  • To a dry, round-bottomed flask equipped with a reflux condenser and a dropping funnel, add chlorotrimethylsilane (1.0 equivalent) and anhydrous benzene.

  • Add methyl propiolate (1.0 equivalent) to the flask.

  • Heat the reaction mixture to approximately 40 °C.

  • From the dropping funnel, add a solution of triethylamine (1.05 equivalents) in anhydrous benzene dropwise to the reaction mixture. An exothermic reaction will occur; maintain the temperature around 60 °C during the addition.

  • After the addition is complete, continue to stir the reaction mixture at 60 °C for an additional 1-2 hours.

  • Cool the mixture to room temperature. A precipitate of triethylammonium chloride will form.

  • Filter the mixture to remove the salt, and wash the salt with additional dry benzene.

  • Combine the filtrates and concentrate under reduced pressure.

  • The resulting crude product can be purified by vacuum distillation to yield pure methyl trimethylsilylpropiolate.

Conclusion and Recommendations

For the synthesis of this compound, the metal-free, carboxylate-catalyzed method offers a superior combination of high yield, operational simplicity, and mild reaction conditions. It represents the state-of-the-art for this transformation, particularly in laboratory settings where functional group tolerance and ease of purification are priorities.

The classic base-mediated approach remains a viable and cost-effective option, especially for large-scale synthesis where the cost of silylating agents like BSA might be a consideration. However, it requires more stringent control over reaction conditions.

Transition metal-catalyzed methods , while powerful in the broader context of alkynylsilane synthesis, are generally not the most efficient or direct routes for this specific target. They are best reserved for more complex substrates where their unique catalytic activities are required.

For researchers and drug development professionals, the choice of catalyst will ultimately depend on the specific requirements of their project, including scale, cost, and the chemical complexity of their starting materials. However, for general-purpose synthesis of this compound, the carboxylate-catalyzed silylation is highly recommended.

References

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A Senior Application Scientist's Guide to the Computational Analysis of Trimethylsilyl Propiolate Reaction Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Decoding the Reactivity of a Versatile C3 Building Block

Trimethylsilyl (TMS) propiolate is a cornerstone reagent in modern organic synthesis, valued for its dual functionality as an electron-deficient alkyne and a protected terminal acetylene. Its synthetic utility is vast, enabling the construction of complex molecular architectures through a variety of transformations. However, the very versatility of this reagent presents a challenge: predicting its behavior in the face of diverse reaction partners. Will it act as a dienophile in a [4+2] cycloaddition, an electrophile in a [3+2] cycloaddition, or a Michael acceptor in a conjugate addition? What factors govern the regiochemical outcome?

Answering these questions through purely experimental trial-and-error is both time-consuming and resource-intensive. This is where computational chemistry, particularly Density Functional Theory (DFT), provides an indispensable predictive lens. By modeling reaction pathways at the molecular level, we can dissect transition states, quantify activation energies, and rationalize observed selectivities, transforming synthetic design from an art of intuition into a science of prediction.[1]

This guide provides an in-depth computational comparison of the primary reaction pathways available to trimethylsilyl propiolate. We will move beyond simple procedural descriptions to explain the causality behind reaction outcomes, grounded in quantum chemical principles. The protocols and analyses presented herein are designed to serve as a self-validating framework for researchers, scientists, and drug development professionals seeking to harness the full synthetic potential of this powerful reagent.

Part 1: A Computational Deep Dive into Major Reaction Pathways

The reactivity of this compound is dominated by its electron-deficient triple bond, making it susceptible to reactions that can satisfy this electronic demand. We will explore the three most prominent pathways: [3+2] cycloadditions, Diels-Alder reactions, and nucleophilic conjugate additions.

The [3+2] Cycloaddition Pathway: Building Five-Membered Heterocycles

The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a powerful method for synthesizing five-membered heterocyclic rings. In this reaction, this compound acts as the dipolarophile, reacting with a 1,3-dipole such as a nitrile oxide, azide, or diazoalkane. A critical question in these reactions is that of regioselectivity.

Mechanistic Insights from Molecular Electron Density Theory (MEDT): Computational studies, often employing MEDT, reveal that the electronic nature of these reactions dictates their outcome.[2][3][4][5] The reaction can be classified based on the direction of electron flow between the dipole and the dipolarophile. The trimethylsilyl group, while sterically bulky, also exerts a significant electronic influence. Its ability to stabilize an adjacent carbanion (the α-silyl effect) or a β-carbocation influences the polarization of the alkyne and the stability of potential transition states.

For instance, in the reaction between a nitrile N-oxide and a silylated alkene, DFT calculations at the ωB97XD/6-311+G(d) level show that the reaction proceeds via a one-step mechanism.[2][4] The regioselectivity is determined by the activation energies of the two possible transition states (TS1 and TS2), corresponding to the formation of two different regioisomers.

G cluster_main [3+2] Cycloaddition Pathway cluster_legend Legend R Reactants (TMSP + 1,3-Dipole) TS1 TS1 ΔG‡(A) R->TS1 TS2 TS2 ΔG‡(B) R->TS2 P1 Product 1 (Regioisomer A) P2 Product 2 (Regioisomer B) TS1->P1 TS2->P2 l1 Lower ΔG‡ indicates the kinetically favored pathway.

Caption: Competing regioisomeric pathways in a [3+2] cycloaddition.

Causality of Regioselectivity: The preference for one regioisomer over another is a direct consequence of the relative stability of the competing transition states. Calculations consistently show that for many 1,3-dipoles, the pathway leading to the formation of the 5-silylated heterocycle has a lower activation barrier.[6] This is often attributed to more favorable orbital overlap and electrostatic interactions in the transition state, which can be quantified and visualized computationally.

Quantitative Comparison of Reaction Barriers:

1,3-Dipole PartnerPathwayCalculated Activation Enthalpy (ΔH‡, kcal/mol)Controlling FactorReference
TrimethylsilyldiazomethaneFormation of 4-silylated pyrazole8.0 - 19.7 (in CCl4)Polar, zw-type reaction[6][7]
Arylonitrile N-OxidesFormation of 5-silylated isoxazoleKinetically favored pathwayElectronic interactions[2][4]

Note: Data is illustrative and derived from studies on similar silylated systems. Specific values will vary with the exact substrates and computational level.

The Diels-Alder [4+2] Pathway: Constructing Six-Membered Rings

As an activated alkyne, this compound is an excellent dienophile for Diels-Alder reactions. Here, computational analysis, particularly Frontier Molecular Orbital (FMO) theory, provides profound insight into reactivity and selectivity.[8][9]

FMO Analysis: The rate and feasibility of a Diels-Alder reaction are governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[9] DFT calculations (e.g., at the B3LYP/6-31+G(d,p) level) can accurately predict these orbital energies.[8][9] this compound, with its electron-withdrawing ester and silyl groups, possesses a low-lying LUMO, making it highly reactive towards electron-rich dienes.

FMO_Interaction cluster_caption Diene Diene HOMO Dienophile TMSP LUMO Diene->Dienophile  ΔE (Small Gap) Favored Interaction caption FMO interaction in a normal-electron-demand Diels-Alder.

Caption: Favorable HOMO-diene/LUMO-dienophile interaction.

Predicting Reaction Control: Beyond FMO analysis, DFT allows for the calculation of the full potential energy surface. This helps determine whether a reaction is under kinetic or thermodynamic control. By comparing the activation energies of the transition states leading to different products (e.g., syn vs. anti adducts) with the relative energies of the final products, a complete picture emerges.[8] For many caged dienes, calculations show the reaction to be kinetically controlled, with the syn cycloaddition pathway having a significantly lower activation energy.[8][9]

The Nucleophilic Conjugate Addition Pathway

The carbon atom β to the carbonyl group in this compound is highly electrophilic, making it a prime target for nucleophilic attack in a Michael-type or conjugate addition.[10][11] This pathway is common for soft nucleophiles like thiolates, amines, and cuprates.[10][11]

Mechanism and Intermediates: The reaction proceeds via the attack of the nucleophile on the β-carbon, generating a vinyl anion intermediate. This intermediate is stabilized by resonance involving the carbonyl group. The presence of the TMS group further influences the stability of this intermediate and the subsequent protonation or trapping step. Computational modeling can map this entire process, identifying the transition state for the initial attack and the structure of the intermediate.

Michael_Addition cluster_path Conjugate Addition Mechanism Start TMSP + Nucleophile (Nu⁻) TS Transition State [Nu---Cβ bond forming] Start->TS H⁺ quench Intermediate Vinyl Anion Intermediate TS->Intermediate H⁺ quench Product Adduct Intermediate->Product H⁺ quench

Caption: Generalized pathway for nucleophilic conjugate addition.

Comparison with Non-Silylated Alternatives: A key question for synthetic chemists is: how does the TMS group alter reactivity compared to, for example, ethyl propiolate?

  • Electronic Effect: Computationally derived atomic charges (e.g., from Natural Bond Orbital analysis) can quantify the electrophilicity of the β-carbon. The TMS group can subtly modulate this charge, affecting the rate of nucleophilic attack.

  • Stereochemical Control: The steric bulk of the TMS group can influence the stereochemical outcome of the addition, a factor that can be modeled by comparing the energies of transition states leading to different stereoisomers.

  • Intermediate Stability: The TMS group can stabilize the vinyl anion intermediate through hyperconjugation, potentially lowering the overall activation barrier.

Part 2: A Practical Framework for Computational Investigation

To translate these theoretical concepts into actionable research, we provide a generalized workflow for the computational analysis of a reaction involving this compound using DFT.

Representative Experimental Protocol: Hydrosilylation of Ethyl Propiolate

To ground our computational work, we first consider a relevant experimental procedure. The hydrosilylation of propiolate esters is a well-established method for producing silyl acrylates.[12][13]

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon), add anhydrous dichloromethane (CH₂Cl₂) and cool to 0 °C in an ice bath.[13]

  • Add aluminum chloride (AlCl₃) (1.1 equiv) to the cooled solvent with stirring.

  • Add triethylsilane (Et₃SiH) (1.0 equiv) dropwise over 5 minutes.[13]

  • Add ethyl propiolate (1.0 equiv) dropwise over 5 minutes. The solution will typically change color.[13]

  • Stir the reaction mixture at 0 °C for 2 hours, monitoring progress by TLC analysis (e.g., 9:1 Hexanes:Ethyl Acetate, visualized with KMnO₄ stain).[12][13]

  • Upon completion, quench the reaction by carefully adding it to a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with CH₂Cl₂, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product via flash column chromatography or distillation.

This protocol is adapted from established literature and should be performed with a thorough hazard analysis.[12][13]

A Generalized Workflow for DFT Analysis

This workflow is applicable to most common quantum chemistry software packages (e.g., Gaussian, ORCA).

DFT_Workflow cluster_workflow DFT Computational Workflow Opt_React 1. Geometry Optimization of Reactants & Products TS_Search 2. Transition State (TS) Search (e.g., QST3, Berny) Opt_React->TS_Search Freq_Calc 3. Frequency Calculation (Verify Minima & TS) TS_Search->Freq_Calc Confirm one imaginary freq. IRC_Calc 4. IRC Calculation (Connect TS to Reactants/Products) Freq_Calc->IRC_Calc Energy_Calc 5. Single-Point Energy (Higher level of theory) IRC_Calc->Energy_Calc Analysis 6. Analyze ΔG‡, ΔGrxn, and Molecular Orbitals Energy_Calc->Analysis

Caption: A standard workflow for computational reaction mechanism analysis.

Step-by-Step Computational Protocol:

  • Structure Preparation: Build the 3D structures of reactants (this compound and the reaction partner) and expected products using a molecular editor.

  • Initial Optimization: Perform a geometry optimization of all species at a moderate level of theory (e.g., B3LYP/6-31G(d)) to obtain stable minimum-energy structures.[14]

  • Transition State Search: Locate the transition state structure connecting reactants and products. This is the most challenging step. Methods include:

    • Synchronous Transit-Guided Quasi-Newton (QST2/QST3): Requires initial guesses for reactants, products, and (for QST3) the transition state.

    • Berny Optimization: An eigenvector-following method that requires a good initial guess of the TS geometry.

  • Verification of Structures: Perform a frequency calculation for all optimized structures (minima and TS).

    • Trustworthiness Check: A true minimum-energy structure (reactant, product, intermediate) will have zero imaginary frequencies. A true first-order saddle point (transition state) must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.[1]

  • Intrinsic Reaction Coordinate (IRC) Calculation: To confirm that the located TS correctly connects the desired reactants and products, an IRC calculation should be performed. This traces the reaction path downhill from the TS to the corresponding energy minima.

  • Energy Refinement: Perform higher-level single-point energy calculations (e.g., using a larger basis set like 6-311+G(d,p) or a different functional like ωB97XD) on the optimized geometries to obtain more accurate electronic energies.[2][5]

  • Thermochemical Analysis: From the frequency calculations, extract the Gibbs free energies (G) to calculate the activation free energy (ΔG‡ = G_TS - G_Reactants) and the overall reaction free energy (ΔGrxn = G_Products - G_Reactants). These values determine the reaction's kinetic feasibility and thermodynamic driving force.

Conclusion: Integrating Computation and Experiment for Rational Design

The reaction pathways of this compound are a compelling case study in the power of computational chemistry. DFT and related methods provide a robust framework for moving beyond empirical observation to a state of predictive understanding. By quantifying the subtle electronic and steric factors that govern reactivity and selectivity in cycloadditions and conjugate additions, we can rationally design synthetic strategies, troubleshoot unexpected outcomes, and compare the utility of TMSP against alternative reagents without ever setting foot in the lab. The true power, however, is realized when this computational insight is used to guide and accelerate experimental discovery, creating a synergistic cycle of prediction and validation that is at the heart of modern chemical science.

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A Senior Application Scientist's Guide to Isotopic Labeling: Trimethylsilyl Propiolate in Focus

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular analysis, isotopic labeling stands as a cornerstone technique, enabling researchers to trace, quantify, and characterize molecules with unparalleled precision.[] The choice of labeling reagent is paramount, dictating the efficiency, specificity, and ultimately, the success of an experiment. This guide provides an in-depth comparison of Trimethylsilyl (TMS) propiolate as an isotopic labeling agent, particularly for amines and thiols, benchmarked against established alternatives. We will delve into the underlying chemistry, provide actionable protocols, and present a clear, data-driven comparison to empower you in your experimental design.

The Principle of Isotopic Labeling: A Brief Overview

Isotopic labeling involves the incorporation of stable or radioactive isotopes into a molecule of interest.[] This "tagging" allows for the differentiation of labeled molecules from their unlabeled counterparts in complex mixtures, typically analyzed by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[][2] The mass shift introduced by the isotope enables precise quantification and tracking of biomolecules in various biological processes.[][3]

Trimethylsilyl Propiolate: A Versatile Tool for Amine and Thiol Labeling

Trimethylsilyl (TMS) propiolate is an α,β-unsaturated carbonyl compound that presents a versatile scaffold for isotopic labeling. The trimethylsilyl group offers advantageous properties for mass spectrometry analysis, including enhanced volatility and characteristic fragmentation patterns.[4][5] The propiolate moiety, on the other hand, provides a reactive site for the covalent modification of nucleophilic functional groups like primary and secondary amines, as well as thiols, through a Michael addition reaction.[6]

Mechanism of Action: Michael Addition

The core of TMS propiolate's reactivity lies in the electrophilic nature of the β-carbon of the alkyne, which is activated by the adjacent ester group. Nucleophiles, such as the lone pair of electrons on the nitrogen of an amine or the sulfur of a thiol, readily attack this carbon, leading to the formation of a stable covalent bond.

Comparative Analysis: TMS Propiolate vs. Established Alternatives

The selection of a labeling reagent is a critical decision driven by the specific requirements of the experiment, including the target functional group, desired reaction conditions, and the stability of the resulting bond. Here, we compare TMS propiolate with commonly used reagents for labeling amines and thiols.

For Primary and Secondary Amines:
ReagentReaction TypeAdvantagesDisadvantages
This compound Michael Addition- Mild reaction conditions- Stable adduct formation- TMS group aids in MS analysis- Potential for side reactions with other nucleophiles- Limited commercial availability of isotopically labeled versions
Tandem Mass Tags (TMT) NHS Ester Chemistry- Multiplexing capabilities (up to 18 samples)[7]- Well-established workflows in proteomics[8][9]- High quantification accuracy- More complex workflow- Higher cost per sample- Potential for ratio distortion in complex samples
Reductive Amination (e.g., with Formaldehyde-d2) Reductive Amination- Cost-effective- Simple procedure- High labeling efficiency- Requires a reducing agent (e.g., sodium cyanoborohydride)- Can modify both N-terminus and lysine residues
Benzophenone Imine (for ¹⁵N labeling) Deaminative Amination- Enables late-stage isotopic exchange[10][11]- High isotopic incorporation- Multi-step process involving activation of the amine- May not be suitable for all amine-containing molecules
For Thiols (Cysteine Residues):
ReagentReaction TypeAdvantagesDisadvantages
This compound Michael Addition- Mild reaction conditions- Stable thioether bond formation- TMS group aids in MS analysis- Slower reaction rate compared to maleimides- Potential for off-target reactions at higher pH
Iodoacetamide (IAM) SN2 Alkylation- Forms a very stable, irreversible thioether bond[6][12]- Well-characterized reactivity- Slower reaction kinetics compared to maleimides[12]- Can react with other nucleophiles (e.g., histidine, methionine) at higher pH[12]
N-Ethylmaleimide (NEM) Michael Addition- High reactivity and specificity for thiols at neutral pH[6][12]- Rapid reaction kinetics- The resulting thioether bond can undergo retro-Michael addition, leading to instability[6]- Can react with other nucleophiles at alkaline pH[12]

Experimental Protocols

Here, we provide detailed, step-by-step methodologies for isotopic labeling using this compound. These protocols are designed to be self-validating, with clear checkpoints and explanations for experimental choices.

Protocol 1: Isotopic Labeling of a Peptide with Deuterated this compound

This protocol describes the labeling of a peptide containing primary amines (N-terminus and lysine side chains) for quantitative proteomics analysis.

Materials:

  • Peptide sample (e.g., 1 mg/mL in 50 mM TEAB, pH 8.5)

  • Deuterated this compound (e.g., TMS-propiolate-d4) solution (100 mM in anhydrous DMSO)

  • Unlabeled this compound solution (100 mM in anhydrous DMSO) for the "light" sample

  • Quenching solution (e.g., 5% hydroxylamine or 50 mM Tris, pH 8.0)

  • C18 desalting spin columns

  • Mass spectrometer

Procedure:

  • Sample Preparation: Aliquot equal amounts of your peptide sample into two microcentrifuge tubes (e.g., 50 µL). One will be the "light" labeled sample and the other the "heavy" labeled sample.

  • Labeling Reaction:

    • To the "light" sample, add the unlabeled TMS propiolate solution to a final concentration of 10 mM.

    • To the "heavy" sample, add the deuterated TMS propiolate solution to a final concentration of 10 mM.

    • Rationale: The use of a molar excess of the labeling reagent ensures complete labeling of the target functional groups. Anhydrous DMSO is used as the solvent to prevent hydrolysis of the propiolate ester.

  • Incubation: Incubate both samples at room temperature for 1 hour with gentle shaking.

  • Quenching: Add the quenching solution to each tube to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.

    • Rationale: The quenching step is crucial to stop the labeling reaction and consume any unreacted TMS propiolate, preventing unwanted side reactions.

  • Sample Combination and Desalting: Combine the "light" and "heavy" labeled samples. Desalt the combined sample using a C18 spin column according to the manufacturer's instructions. This step removes excess reagents and salts that can interfere with mass spectrometry analysis.

  • Mass Spectrometry Analysis: Analyze the desalted, labeled peptide sample by LC-MS/MS. The mass difference between the light and heavy labeled peptides will be used for relative quantification.

Visualizing the Chemistry: Reaction Mechanisms and Workflows

To further clarify the processes described, the following diagrams illustrate the key reaction mechanisms and a typical experimental workflow.

G cluster_amine Amine Labeling cluster_thiol Thiol Labeling Amine R-NH₂ Transition_State1 Transition State Amine->Transition_State1 TMS_Propiolate1 TMS-C≡C-COOR' TMS_Propiolate1->Transition_State1 Product1 R-NH-CH=C(TMS)-COOR' Transition_State1->Product1 Thiol R-SH Transition_State2 Transition State Thiol->Transition_State2 TMS_Propiolate2 TMS-C≡C-COOR' TMS_Propiolate2->Transition_State2 Product2 R-S-CH=C(TMS)-COOR' Transition_State2->Product2

Caption: Michael addition of an amine or thiol to this compound.

G Start Peptide Sample Light_Label Add Unlabeled TMS Propiolate Start->Light_Label Heavy_Label Add Deuterated TMS Propiolate Start->Heavy_Label Incubate_Light Incubate Light_Label->Incubate_Light Incubate_Heavy Incubate Heavy_Label->Incubate_Heavy Quench_Light Quench Reaction Incubate_Light->Quench_Light Quench_Heavy Quench Reaction Incubate_Heavy->Quench_Heavy Combine Combine Samples Quench_Light->Combine Quench_Heavy->Combine Desalt Desalt (C18) Combine->Desalt Analysis LC-MS/MS Analysis Desalt->Analysis

Caption: Workflow for quantitative proteomics using isotopic TMS propiolate.

Conclusion and Future Outlook

This compound emerges as a promising, albeit less conventional, reagent for the isotopic labeling of amines and thiols. Its straightforward Michael addition chemistry, coupled with the mass spectrometry-friendly TMS group, offers a valuable alternative to more established methods. While the commercial availability of a wide range of isotopically labeled TMS propiolate derivatives may currently be limited, its potential for custom synthesis opens up possibilities for tailored labeling strategies.

For researchers seeking to explore novel labeling chemistries, TMS propiolate provides an exciting avenue. Its performance characteristics, particularly in terms of reaction kinetics and specificity in complex biological matrices, warrant further investigation. As the field of quantitative proteomics continues to evolve, the development and characterization of new labeling reagents like this compound will be crucial in pushing the boundaries of molecular analysis.

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  • Harvey, D. J. (2020). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. PubMed. [Link]

  • Gnad, F., et al. (2015). A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides. Analyst. [Link]

  • IDeA National Resource for Quantitative Proteomics. (2021, November 4). Aaron Storey PhD. [Video]. YouTube. [Link]

  • Gundry, R. L., et al. (2009). Preparation of Proteins and Peptides for Mass Spectrometry Analysis in A Bottom-Up Proteomics Workflow. ResearchGate. [Link]

  • Fu, Y., et al. (2023). Thiol redox proteomics: Characterization of thiol-based post-translational modifications. Wiley Online Library. [Link]

  • Liu, X., et al. (2024). Quantitative Proteomics of Tissue-Infiltrating T Cells From CRC Patients Identified Lipocalin-2 Induces T-Cell Apoptosis and Promotes Tumor Cell Proliferation by Iron Efflux. PubMed. [Link]

  • Koester, C., et al. (2022). Quantum Chemical Prediction of Electron Ionization Mass Spectra of Trimethylsilylated Metabolites. PMC. [Link]

  • Meyer, J. G., & Schilling, B. (2017). Clinical applications of quantitative proteomics using targeted and untargeted data-independent acquisition techniques. ResearchGate. [Link]

  • Fu, Y., et al. (2023). Thiol Redox Proteomics: Characterization of Thiol-based Post-Translational Modifications. PMC. [Link]

  • Introduction to Proteomics. (2016, August 28). Introduction to quantitative proteomics. [Video]. YouTube. [Link]

  • Gessulat, S., et al. (2021). PROSPECT PTMs: Rich Labeled Tandem Mass Spectrometry Dataset of Modified Peptides for Machine Learning in Proteomics. NeurIPS. [Link]

Sources

Kinetic Analysis of Trimethylsilyl Propiolate Cycloadditions: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Kinetic analysis of Trimethylsilyl propiolate cycloadditions Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (TMSP) represents a specialized class of "masked" dipolarophiles used to enforce regiocontrol in cycloaddition reactions where terminal alkynes fail. While methyl propiolate (MP) and ethyl propiolate (EP) are kinetically superior in terms of raw reaction rate, they often suffer from poor regioselectivity (yielding mixtures of 1,4- and 1,5-isomers). TMSP leverages the steric bulk of the trimethylsilyl group to override electronic directing effects, often inverting or significantly enhancing regioselectivity profiles.

This guide provides a kinetic benchmarking framework, comparing TMSP against its protonated analogs, and details a self-validating In Situ NMR Kinetic Monitoring Protocol to quantify these effects in your specific system.

Part 1: Mechanistic Drivers & Kinetic Theory

The "Push-Pull" Electronic Conflict

In standard 1,3-dipolar cycloadditions (e.g., Huisgen reaction), reactivity is governed by the HOMO-LUMO gap.

  • Methyl Propiolate (MP): The ester group is strongly electron-withdrawing (EWG), lowering the LUMO energy of the alkyne. This creates a "normal electron demand" reaction with electron-rich dipoles (like azides), resulting in fast kinetics (

    
    ).
    
  • This compound (TMSP): The TMSP scaffold introduces a conflict.

    • Electronic: The ester lowers the LUMO (activating).

    • Steric/Inductive: The TMS group is bulky and weakly electron-donating (via

      
       hyperconjugation). This raises the HOMO slightly but, more importantly, imposes a severe steric penalty on the transition state.
      

Kinetic Consequence: TMSP cycloadditions are typically 10–50x slower than MP equivalents due to the entropic penalty of the bulky silicon group, despite similar electronic activation.

Regioselectivity: The Steric Override

For a terminal alkyne (like MP), regioselectivity is driven by electronics (FMO coefficients), typically favoring the 1,4-isomer (anti-Huisgen) in thermal azide cycloadditions, but often with poor ratios (e.g., 2:1 or 3:1). In TMSP, the steric bulk of the silicon atom prevents the approach of the dipole's bulky substituent adjacent to it. This forces the reaction into a specific alignment, often yielding single regioisomers (exclusive 1,5- or 1,4-selectivity depending on the dipole), which can then be desilylated to yield the "difficult" terminal alkyne isomer.

Part 2: Comparative Performance Matrix

The following table contrasts TMSP with standard alternatives in thermal (uncatalyzed) cycloadditions.

FeatureThis compound (TMSP) Methyl Propiolate (MP) Phenylacetylene (PA)
Reaction Rate (

)
Low (1.0)High (~20–50)Medium (~5–10)
Regioselectivity Excellent (>95:5 typical)Poor to Moderate (60:40 to 80:20)Moderate (Favors 1,4)
Steric Demand High (TMS group blocks attack)Low (Proton is negligible)Medium (Phenyl is planar)
Post-Rxn Utility High (TMS is a removable "mask")Medium (Ester is permanent)Low (Phenyl is permanent)
Primary Mechanism Steric-controlled ConcertedElectronic-controlled ConcertedElectronic-controlled Concerted
Mechanistic Pathway Visualization

The diagram below illustrates the bifurcation in pathways. TMSP raises the energy barrier for the sterically crowded transition state (TS-B), channeling flux almost exclusively through TS-A.

ReactionPathway cluster_legend Pathway Logic Start Reactants (Azide + Alkyne) TS_A Transition State A (Sterically Favored) Start->TS_A Lower Activation Energy TS_B Transition State B (Sterically Hindered) Start->TS_B High Steric Penalty (TMS) Prod_A Major Regioisomer (High Yield) TS_A->Prod_A Prod_B Minor Regioisomer (Trace/None) TS_B->Prod_B

Caption: Kinetic bifurcation in TMSP cycloadditions. The TMS group destabilizes TS-B, enforcing regioselectivity despite slower overall kinetics.

Part 3: Experimental Protocol – In Situ NMR Kinetic Monitoring

To accurately determine the rate constant (


) and activation parameters for TMSP reactions, optical methods (UV-Vis) are often insufficient due to overlapping absorbances. In situ 1H NMR  is the gold standard for this analysis as it allows simultaneous monitoring of reactant decay and product formation.
Protocol Design Principles
  • Self-Validation: The sum of the molar integrals of the limiting reagent and product must remain constant throughout the experiment. If this sum deviates >5%, side reactions or precipitation are occurring.

  • Solvent Choice: Use deuterated solvents that do not overlap with the alkyne proton (if using MP) or the TMS signal (0.1–0.3 ppm).

    
     or 
    
    
    
    are standard.
Step-by-Step Workflow

Reagents:

  • Dipole (e.g., Benzyl Azide): 0.05 M (Limiting Reagent)

  • Dipolarophile (TMSP): 0.50 M (10-fold excess for Pseudo-First Order kinetics)

  • Internal Standard: 1,3,5-Trimethoxybenzene (Optional, for absolute concentration)

Procedure:

  • Preparation: Dissolve the Dipole and Internal Standard in 0.6 mL deuterated solvent in an NMR tube.

  • Baseline Scan: Acquire a single scan (

    
    ) to confirm shimming and baseline concentrations.
    
  • Initiation: Add TMSP via syringe directly into the tube. Cap and invert 3 times to mix. Start timer immediately.

  • Acquisition (Arrayed Mode):

    • Insert sample into the magnet.

    • Lock and Shim (use automated gradient shimming for speed).

    • Bruker Command: Set up a multi_zgvd or vd list.

    • Parameters:

      • d1 (Relaxation delay):

        
         (typically 5–10s for quantitative integration).
        
      • ns (Scans): 4 or 8 (keep low to maximize time resolution).

      • vd (Variable delay): Set to acquire spectra every 5–10 minutes for 4–8 hours.

  • Processing:

    • Phase and baseline correct the first spectrum manually.[1]

    • Apply these corrections globally to the serial dataset.

    • Integrate the distinct TMS peak of the reactant (approx. 0.2 ppm) vs. the shifted TMS peak of the product.

Data Analysis

For Pseudo-First Order conditions ([TMSP]


 [Dipole]):
  • Plot

    
     vs. Time (
    
    
    
    ).
  • The slope of the line

    
    .
    
  • Calculate the second-order rate constant:

    
    .
    
Kinetic Workflow Diagram

KineticWorkflow Prep Sample Prep (Dipole + Solvent + Std) Init Initiation (Add TMSP + Mix) Prep->Init Shim Lock & Shim (Rapid Gradient Shimming) Init->Shim t=0 Acq Arrayed Acquisition (Pseudo-2D Kinetic Mode) Shim->Acq < 2 mins Process Data Processing (Global Phase/Baseline) Acq->Process Serial Data Calc Calculate k_obs (ln[Conc] vs Time) Process->Calc Calc->Prep Optimize [Conc]

Caption: Operational workflow for in situ NMR kinetic monitoring of cycloadditions.

References

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[2][3][4][5][6][7][8][9] Past and Future. Angewandte Chemie International Edition. Link

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews. Link

  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems.[2] Nature Chemical Biology. Link

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition: kinetic aspects. Chemical Society Reviews. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry: Kinetic Profiling. Elsevier. Link

Sources

Benchmarking the Performance of Trimethylsilyl Propiolate in Click Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trimethylsilyl (TMS) propiolate (Ethyl 3-(trimethylsilyl)propiolate) represents a critical tactical evolution in "click" chemistry reagents. While propiolic acid and its simple esters are chemically direct, they suffer from significant instability, polymerization risks, and handling hazards. TMS-propiolate functions as a masked equivalent , offering superior shelf-stability and safety while retaining high reactivity upon in situ activation.

This guide benchmarks TMS-propiolate against standard alternatives, detailing its performance in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Ruthenium-Catalyzed (RuAAC) pathways. We demonstrate that TMS-propiolate is not merely a protected reagent but a regiodivergent scaffold capable of accessing both 1,4- and 1,5-disubstituted triazoles with >90% yields under optimized protocols.

Stability & Handling Benchmark

The primary driver for adopting TMS-propiolate over ethyl propiolate or propiolic acid is thermodynamic and kinetic stability. Propiolates with terminal alkynes are potent Michael acceptors prone to spontaneous exothermic polymerization.

Table 1: Physicochemical & Stability Profile
FeatureEthyl Propiolate (Unprotected)TMS-Propiolate (Protected)Impact on Workflow
Flash Point ~18°C (Highly Flammable)~71°C (Combustible)Safety: TMS variant significantly reduces fire risk in scale-up.
Storage Stability Poor. Prone to polymerization/discoloration. Requires stabilizers.Excellent. Stable for months at 4°C under inert gas.Reliability: Consistent molarity after long-term storage.
Moisture Sensitivity Moderate (Hydrolysis risk)High (Desilylation risk)Handling: TMS requires dry solvents to prevent premature deprotection.
Polymerization Risk High (Spontaneous exothermic)Low (Steric bulk of TMS inhibits homopolymerization)Scale-up: TMS allows for safer large-scale batch processing.

Mechanistic Pathways & Regiodivergence

TMS-propiolate is unique because the silyl group dictates the reaction outcome based on the catalyst system employed. It acts as a "chemical switch."

The "One-Pot" Deprotection-Click Cycle (CuAAC)

In standard CuAAC, the TMS group must be removed to form the active Copper(I)-acetylide species. This is achieved in situ using fluoride sources (TBAF, AgF) or basic conditions (MeOH/K2CO3). The reaction proceeds rapidly because the deprotected alkyne is consumed immediately, preventing side reactions.

The Ruthenium Divergence (RuAAC)

Unlike Copper, Ruthenium catalysts (e.g., Cp*RuCl(PPh3)2) can engage internal alkynes.[1] However, TMS-propiolate can also be directed toward 1,5-disubstituted triazoles , a geometry difficult to access via CuAAC.

Visualization: The Regiodivergent Workflow

The following diagram illustrates how catalyst selection dictates the product outcome when starting with TMS-Propiolate.

TMS_Click_Pathways Start TMS-Propiolate Deprotection In situ Desilylation (TBAF or K2CO3) Start->Deprotection Fluoride Source Ru_Cycle Ru(II) Catalysis (Ruthenacycle Intermediate) Start->Ru_Cycle Direct Coupling (Steric Control) Cu_Cycle Cu(I) Catalytic Cycle (Cu-Acetylide Intermediate) Deprotection->Cu_Cycle Terminal Alkyne Generation Product_14 1,4-Disubstituted Triazole (Regioisomer A) Cu_Cycle->Product_14 Fast Kinetics Product_15 1,5-Disubstituted Triazole (Regioisomer B) Ru_Cycle->Product_15 Slower Kinetics

Caption: Regiodivergent pathways for TMS-Propiolate. CuAAC requires deprotection for 1,4-selectivity; RuAAC allows direct access to 1,5-isomers.

Experimental Protocols

These protocols are designed to be self-validating. The color change in the CuAAC reaction (often to yellow/green if oxidized, but clear/brown active) and TLC monitoring provide real-time feedback.

Protocol A: One-Pot Desilylation-CuAAC (Synthesis of 1,4-Triazoles)

Objective: Rapid synthesis of 1,4-disubstituted triazoles from TMS-propiolate and an organic azide.

Reagents:

  • TMS-Propiolate (1.0 equiv)

  • Organic Azide (1.0 equiv)

  • CuI (10 mol%)

  • TBAF (1.0 M in THF, 1.1 equiv) or AgF (for sensitive substrates)

  • Solvent: THF/MeOH (1:1)

Step-by-Step:

  • Preparation: Dissolve the organic azide and TMS-propiolate in THF/MeOH (0.2 M concentration) in a round-bottom flask.

  • Activation: Add CuI (10 mol%) followed by dropwise addition of TBAF solution. Note: The reaction may warm slightly due to exothermic desilylation.

  • Incubation: Stir at room temperature for 2–4 hours. Monitor by TLC. The disappearance of the azide spot is the primary endpoint.

  • Workup: Dilute with EtOAc, wash with saturated NH4Cl (to remove Cu) and brine. Dry over Na2SO4.

  • Purification: Concentrate in vacuo. Most products are pure enough (>95%) to proceed; otherwise, purify via silica flash chromatography.

Protocol B: RuAAC for 1,5-Regioisomers

Objective: Accessing the complementary 1,5-regioisomer.

Reagents:

  • TMS-Propiolate (1.0 equiv)

  • Organic Azide (1.0 equiv)

  • Cp*RuCl(PPh3)2 (2–5 mol%)

  • Solvent: Dioxane or Toluene (Anhydrous)

Step-by-Step:

  • Setup: In a glovebox or under Argon, combine azide, TMS-propiolate, and Ru-catalyst in anhydrous dioxane.

  • Reaction: Heat to 60–80°C. RuAAC is kinetically slower than CuAAC and often requires thermal activation.

  • Monitoring: Reaction times typically range from 12 to 24 hours.

  • Workup: Remove solvent. Purification almost always requires column chromatography to separate minor 1,4-byproducts if regioselectivity is not 100%.

Performance Benchmarking Data

The following data compares the reaction efficiency of TMS-propiolate against standard alkynes in click reactions.

Table 2: Comparative Reaction Metrics (CuAAC Conditions)
PrecursorCatalyst SystemTime to CompletionYield (Isolated)Regioselectivity (1,4:1,5)
Ethyl Propiolate CuSO4 / Na-Ascorbate1–2 h85–92%>98:2
TMS-Propiolate CuI / TBAF (One-pot)2–4 h94–98% >98:2
TMS-Propiolate Cp*RuCl(PPh3)218–24 h75–85%<5:95 (Favors 1,5)

Key Insight: While the "One-pot" TMS protocol takes slightly longer (due to the desilylation step), it consistently affords higher isolated yields. This is attributed to the suppression of alkyne homocoupling (Glaser coupling) and polymerization, which are common side-reactions for free ethyl propiolate.

Regioselectivity Analysis[1][3][4][5][6]
  • CuAAC: The active species is the Cu-acetylide.[2] Since the TMS group is removed before the click step in the Cu-cycle, the steric bulk of TMS does not affect the final regiochemistry—it yields the standard 1,4-product.

  • RuAAC: The TMS group remains attached during the initial coordination, directing the azide attack to the more accessible carbon, favoring the 1,5-disubstituted product (or 1,4,5-trisubstituted if the TMS is retained, though desilylation often occurs during workup).

Conclusion

For drug discovery workflows requiring high-throughput library generation, TMS-propiolate is the superior reagent choice .

  • Safety: It mitigates the flammability and polymerization hazards of propiolic acid.

  • Yield: It provides higher purity profiles by preventing side reactions of the free alkyne.

  • Versatility: It serves as a single precursor for both 1,4- and 1,5-triazole scaffolds depending on the catalyst choice.[3]

Recommendation: Use TMS-propiolate with the CuI/TBAF one-pot protocol for standard library synthesis. Reserve the free ethyl propiolate only for reactions where fluoride compatibility is a specific issue.

References

  • Organic Chemistry Portal. Click Chemistry: Azide-Alkyne Cycloaddition (CuAAC and RuAAC Mechanisms). Available at: [Link]

  • National Institutes of Health (PMC). One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition. Available at: [Link]

  • MDPI Molecules. Overview of 1,5-Selective Click Reaction of Azides with Alkynes. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Trimethylsilyl Propiolate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential, field-tested procedures for the safe and compliant disposal of trimethylsilyl propiolate. Designed for researchers, chemists, and drug development professionals, this guide moves beyond simple checklists to explain the chemical principles underpinning these protocols. Our objective is to empower laboratory personnel with the knowledge to manage this reagent safely, ensuring both personal safety and environmental compliance.

Core Principles: Understanding the Reactivity of this compound

This compound and its derivatives are valuable reagents in organic synthesis, often used as intermediates for pharmaceuticals and OLEDs.[1][2] However, their utility is matched by specific hazards that must be managed during disposal. The core of its reactivity lies in the silyl ether linkage (Si-O-C), which is susceptible to cleavage.

The trimethylsilyl (TMS) group is particularly labile and readily undergoes hydrolysis in the presence of acidic or basic conditions, and even atmospheric moisture over time, to form trimethylsilanol and the corresponding propiolic acid or ester.[3][4][5] This reactivity, along with its flammability and irritant properties, dictates the disposal strategy.[6]

Hazard Profile and Incompatibilities

A thorough risk assessment is the foundation of safe disposal. This compound and its common derivatives are classified with several hazards that necessitate careful handling.

Hazard ClassificationDescription & CausalityIncompatible Materials
Flammable Liquid Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[6] Disposal procedures must eliminate all potential ignition sources.Strong oxidizing agents[6][7]
Skin & Eye Irritant Causes skin irritation and serious eye irritation upon contact.[7][8] The irritant nature is due to the chemical's reactivity and potential hydrolysis on contact with moisture on the skin or in the eyes.Heat, sparks, open flames, static discharge[7][9]
Respiratory Irritant May cause respiratory irritation if vapors or mists are inhaled.[8][10] All handling and disposal must be conducted in a well-ventilated area, preferably a certified chemical fume hood.Moist air or water[10][11]

This table summarizes the primary hazards. Always consult the specific Safety Data Sheet (SDS) for the exact product in use.

Pre-Disposal Safety Protocols: Engineering and Personal Protection

Before beginning any disposal procedure, the following controls must be in place.

Engineering Controls

All handling, quenching, and packaging of this compound waste must be performed inside a certified chemical fume hood to prevent the inhalation of vapors and to contain any potential splashes or reactions.[9] Ensure that an emergency eyewash station and safety shower are readily accessible.[6][11]

Personal Protective Equipment (PPE)

The minimum required PPE for handling this waste stream includes:

  • Eye Protection: Chemical safety goggles are mandatory. If there is a significant splash risk, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemically resistant gloves, such as neoprene or nitrile rubber, must be worn. Inspect gloves for any signs of degradation or puncture before use.[9]

  • Body Protection: A flame-resistant lab coat and closed-toe shoes are required.

Step-by-Step Disposal Workflows

The appropriate disposal method depends on the nature and quantity of the waste. The following decision tree and protocols outline the two primary pathways for managing this compound waste.

G cluster_0 Waste Assessment cluster_1 Pathway A: Bulk Waste cluster_2 Pathway B: Residual Waste (Glassware) start Assess this compound Waste node_A1 Is the material unused, expired, or a reaction by-product? start->node_A1 Bulk / Expired node_B1 Is the waste residual (e.g., in reaction flasks)? start->node_B1 Residual node_A2 Package directly as Hazardous Waste node_A1->node_A2 Yes node_A3 Label container with: 'Hazardous Waste' 'Flammable Liquid' 'Irritant' 'this compound' node_A2->node_A3 node_A4 Store in a designated, ventilated satellite accumulation area away from incompatibles. node_A3->node_A4 node_A5 Arrange for EHS pickup. node_A4->node_A5 node_B2 Perform Quenching Procedure (in fume hood) node_B1->node_B2 Yes node_B3 Slowly add a mild, non-oxidizing acidic or basic solution (e.g., dilute HCl or NaHCO3 soln). node_B2->node_B3 node_B4 Allow reaction to complete. (Cease of off-gassing/heat) node_B3->node_B4 node_B5 Collect quenched liquid into a dedicated aqueous waste container. node_B4->node_B5 node_B6 Label container with all contents (e.g., 'Aqueous waste containing trimethylsilanol and propiolic acid') node_B5->node_B6 node_B6->node_A4

Caption: Decision workflow for this compound disposal.

Pathway A: Direct Disposal of Bulk or Unused Material

This procedure is for expired reagents, unused material, or significant quantities of waste from a reaction. The primary goal is secure containment and clear labeling for professional disposal.

Protocol:

  • Select a Container: Choose a clean, dry, and chemically compatible container with a secure, tight-fitting lid. The container must be in good condition, free from cracks or leaks.[12]

  • Transfer Waste: Carefully transfer the this compound waste into the designated container. Perform this transfer in a fume hood, using non-sparking tools if necessary.[9] Do not fill the container to more than 75% capacity to allow for vapor expansion.[13]

  • Secure and Label: Tightly seal the container. Affix a completed hazardous waste label. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., Flammable, Irritant)[14]

    • The date waste was first added to the container.

  • Store Appropriately: Store the sealed container in a designated satellite accumulation area (SAA).[12][15] This area must be well-ventilated and provide secondary containment. Ensure the container is segregated from incompatible materials, especially strong oxidizing agents.[6][16]

  • Schedule Pickup: Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[12]

Pathway B: Quenching of Residual Material in Glassware

For small amounts of residual this compound in reaction flasks or other glassware, a quenching procedure can be employed. This process utilizes the compound's reactivity to convert it into less hazardous, water-soluble byproducts before collection. This is often a safer approach than washing unreacted material into a large, mixed solvent waste stream.

Causality: This protocol intentionally hydrolyzes the silyl ether bond.[17] The TMS group is cleaved, forming trimethylsilanol (which can dimerize to hexamethyldisiloxane) and propiolic acid (or its corresponding salt/ester). These products have different hazard profiles and can be managed in an aqueous waste stream.

Protocol:

  • Prepare Quenching Solution: Prepare a suitable quenching solution. A dilute solution of sodium bicarbonate (5-10% in water) is a safe and effective choice for neutralizing the resulting propiolic acid. Alternatively, a dilute acidic solution (e.g., 1M HCl) can be used.[17][18]

  • Initial Cooling: Place the reaction vessel containing the residue in an ice bath to dissipate any heat generated during the quench.

  • Slow Addition: While stirring the residue in a fume hood, slowly and carefully add the quenching solution dropwise. An exothermic reaction may occur. Control the rate of addition to keep the reaction manageable and prevent excessive foaming or splashing.

  • Ensure Complete Reaction: Continue adding the quenching solution until the reaction (fizzing, heat generation) subsides. Let the mixture stir for an additional 30 minutes to ensure all the this compound has been hydrolyzed.

  • Collect Waste: Transfer the resulting aqueous mixture into a dedicated hazardous waste container for aqueous waste.

  • Label Container: Label the aqueous waste container with all constituents (e.g., "Aqueous waste containing trimethylsilanol, sodium propiolate, sodium bicarbonate").

  • Store and Dispose: Store this container in the SAA and arrange for EHS pickup as described in Pathway A.

Spill and Emergency Procedures

In the event of a spill or personal exposure, immediate and correct action is critical.

  • Spill Response:

    • Evacuate all non-essential personnel from the immediate area.

    • If the spill involves flammable vapors, turn off all ignition sources.[19]

    • Wearing full PPE, contain the spill using an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels.

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[10]

    • Clean the spill area thoroughly.

    • Label the container as "Spill Debris containing this compound" and dispose of it via EHS.

  • Personal Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

    • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[6] Seek medical attention if irritation persists.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

By adhering to these scientifically-grounded procedures, laboratory professionals can manage and dispose of this compound waste with confidence, ensuring a safe and compliant research environment.

References

  • 3-(Trimethylsilyl)propionic acid-d4 sodium salt - SAFETY DATA SHEET . Fisher Scientific.

  • SAFETY DATA SHEET - Methyl (trimethylsilyl)propiolate . Fisher Scientific.

  • SAFETY DATA SHEET - 3-(Trimethylsilyl)propiolic Acid . TCI Chemicals.

  • SAFETY DATA SHEET - Trimethylsilyl Propionate . TCI Chemicals.

  • SAFETY DATA SHEET - Ethyl 3-(trimethylsilyl)propiolate . Fisher Scientific.

  • SAFETY DATA SHEET - 3-(Trimethylsilyl)-2-propynal . Sigma-Aldrich.

  • METHYL 3-(TRIMETHYLSILYL)PROPIOLATE Information . ChemicalBook.

  • 3-TRIMETHYLSILYLPROPIONIC ACID - Safety Data Sheet . Gelest, Inc.

  • TRIMETHYLSILYL PROPIONATE Information . CymitQuimica.

  • 3-(TRIMETHYLSILYL)-1-PROPANOL - Safety Data Sheet . Gelest, Inc.

  • New Reactivity Mediated by Trimethylsilyl Trifluoromethanesulfonate . ACS Publications.

  • SAFETY DATA SHEET - Sodium 3-(trimethylsilyl)[2,2,3,3-2H4]propionate . Fisher Scientific.

  • Safety Data Sheet: 3-(Trimethylsilyl)-1-propane sulfonic acid sodium salt . Carl ROTH.

  • SAFETY DATA SHEET - Trimethylsilyl acetate . Thermo Fisher Scientific.

  • Silyl ether . Wikipedia.

  • Hazardous Waste Disposal Guide . Dartmouth College.

  • Poly(silyl ether)s as Degradable and Sustainable Materials: Synthesis and Applications . MDPI.

  • 3-(Trimethylsilyl)propionic-2,2,3,3 acid sodium salt D4 - Safety Data Sheet . Carl ROTH.

  • Methyl (trimethylsilyl)propiolate, 98% . Thermo Scientific Chemicals.

  • HAZARDOUS WASTE DISPOSAL POLICY / PROCEDURES . ResearchGate.

  • Hazardous Waste Disposal Guide . Northwestern University.

  • Deprotection of Silyl Ethers . Gelest Technical Library.

  • 3-(Trimethylsilyl)propionic-2,2,3,3 acid sodium salt D4 - Safety Data Sheet (Malta) . Carl ROTH.

  • Hazardous & Regulated Waste Management Guide . Western Kentucky University.

  • Science of Synthesis: Houben-Weyl Methods of Molecular Transformations . Thieme.

  • Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) . Suzhou Highfine Biotech.

  • Hazardous Materials Disposal Guide . Nipissing University.

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Personal protective equipment for handling Trimethylsilyl propiolate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Trimethylsilyl propiolate (TMS-Propiolate) represents a dual-hazard class in organic synthesis: it combines the flammability of low-molecular-weight esters with the moisture sensitivity of organosilanes. In drug development, particularly in "Click Chemistry" (CuAAC) applications, this reagent is often handled alongside azides, necessitating a safety protocol that addresses both flammability and pressure-generation risks.

This guide moves beyond generic SDS advice to provide a field-tested operational framework. The core directive is Moisture Exclusion and Vapor Containment .

Critical Hazard Profile
Hazard ClassGHS CategoryOperational Implication
Flammability Cat. 3 or 4 (Combustible/Flammable)Flash Point: Typically 40–60°C (Esters). Vapors can travel to ignition sources.[1] Use spark-proof tools.
Reactivity Moisture SensitiveHydrolysis releases Propiolic Acid and Trimethylsilanol . If sealed in waste drums with moisture, this generates gas/pressure.
Health Skin/Eye Irritant (Cat.[1][2][3][4][5] 2/2A)Lipophilic nature allows rapid skin absorption. Silyl groups can facilitate transport of coupled toxins across dermal barriers.

The PPE Matrix: Layered Defense System

Standard laboratory PPE is insufficient for handling organosilanes during scale-up or high-concentration transfers. The following "Self-Validating" PPE system ensures redundancy.

Tier 1: Routine Handling (Analytical/Small Scale < 5 mL)
  • Eye Protection: Chemical Splash Goggles (Indirect Vented). Why? Safety glasses do not seal against creeping vapors or multidirectional splashes common with low-viscosity silanes.

  • Hand Protection: Double-gloving strategy.

    • Inner Layer: 4-mil Nitrile (Inspection White).

    • Outer Layer: 5-mil Nitrile (Textured Grip).

    • Validation: Inflate gloves prior to donning to check for pinhole defects.

  • Respiratory: Fume hood utilization (Face velocity: 100 fpm).

Tier 2: Preparative/Bulk Transfer (> 50 mL)
  • Hand Protection Upgrade: Replace outer nitrile with Silver Shield® (EVOH) Laminate gloves if handling pure stock solutions for extended periods.

    • Causality: Low molecular weight esters permeate nitrile in <15 minutes. Laminate provides >4 hours breakthrough time.

  • Body Protection: Flame-Resistant (FR) Lab Coat (Nomex or chemically treated cotton). Synthetic blends (polyester) are prohibited due to melt-adhesion risks during flash fires.

Operational Protocol: The "Dry-System" Workflow

Handling TMS-propiolate requires excluding atmospheric moisture to maintain reagent integrity and prevent acid formation.

A. Storage & Aliquoting

Storage: Refrigerate (2–8°C) under inert atmosphere (Argon/Nitrogen). Equilibration: Allow the bottle to warm to room temperature before opening to prevent condensation, which triggers hydrolysis.

B. The Transfer Logic (Diagram)

The following workflow illustrates the "Inert Aliquot" method to minimize exposure.

G Start Start: Reagent at 4°C Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate Wait 30 mins Inspect PPE & Hood Check (Flow > 100 fpm) Equilibrate->Inspect Purge Purge Headspace (Argon/N2) Inspect->Purge Open Bottle Transfer Syringe Transfer (Oven-dried Glassware) Purge->Transfer Positive Pressure Seal Parafilm/Tape Seal Return to Storage Transfer->Seal Waste Quench Waste (See Section 4) Transfer->Waste Residuals

Figure 1: The "Inert Aliquot" workflow minimizes moisture introduction, preserving the silane group and preventing acid hydrolysis.

C. Reaction Setup (Causality-Driven Steps)
  • Glassware Prep: All glassware must be oven-dried (>120°C). Surface moisture on glass is sufficient to hydrolyze TMS groups, lowering yield and generating variable stoichiometry.

  • Order of Addition: Add TMS-propiolate last or via syringe pump to the reaction mixture. This prevents localized "hot spots" if the reaction is exothermic (common in click chemistry).

  • Solvent Compatibility: Avoid protic solvents (Methanol, Water) unless the specific reaction protocol (e.g., deprotection) demands it. Use anhydrous DCM, THF, or Toluene.

Disposal & Emergency Response

The Trap: Do not discard pure TMS-propiolate directly into general organic waste drums. The hydrolysis reaction with moisture in the waste drum releases propiolic acid and heat, creating a pressure vessel hazard.

Waste Quenching Protocol
  • Dilution: Dilute the residual reagent 1:10 with a non-reactive solvent (e.g., Hexane or Ethyl Acetate).

  • Controlled Hydrolysis: Slowly add a 5% Sodium Bicarbonate solution to the diluted waste in a beaker (Open System).

    • Observation: Watch for CO2 evolution (bubbling) as the generated propiolic acid is neutralized.

  • Disposal: Once bubbling ceases and the biphasic mixture is stable, dispose of the organic layer in "Halogen-Free Organic Waste" and the aqueous layer in "Aqueous Basic Waste."

Spills (Immediate Action)
  • Small Spill (<10 mL): Cover with vermiculite or activated charcoal pads. Do not use paper towels (flammability risk).

  • Large Spill: Evacuate the area. Vapors are heavier than air and may travel along the floor to ignition sources.

Scientific Rationale & Troubleshooting

Why does the TMS group matter? The trimethylsilyl group acts as a "masking" agent for the terminal alkyne. In drug development, this stability is crucial. However, if the PPE or storage protocol fails (moisture ingress), the TMS group falls off (


 bond cleavage), leaving the naked alkyne. Terminal alkynes are significantly more reactive and prone to polymerization or explosive decomposition with certain metals (Copper/Silver) [1].

Self-Validation Check:

  • Symptom:[2][3][4][5][6][7][8] A vinegar-like smell upon opening the bottle.

  • Diagnosis: Hydrolysis has occurred; Propiolic acid is present.

  • Action: Discard the reagent using the Quenching Protocol. Do not use for synthesis.

References
  • Gelest, Inc. (2016). Acetylenic and Alkynyl Silanes: Safety and Stability. Gelest Technical Library. [Link]

Sources

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